Ergone
Description
Structure
3D Structure
Properties
Molecular Formula |
C28H40O |
|---|---|
Molecular Weight |
392.6 g/mol |
IUPAC Name |
(9R,10R,13R,17R)-17-[(2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-1,2,9,11,12,15,16,17-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C28H40O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h7-10,17-20,24,26H,11-16H2,1-6H3/t19-,20+,24+,26-,27-,28+/m0/s1 |
InChI Key |
OIMXTYUHMBQQJM-CXZAJWDXSA-N |
Isomeric SMILES |
C[C@H](C=C[C@H](C)C(C)C)[C@H]1CCC2=C3C=CC4=CC(=O)CC[C@@]4([C@H]3CC[C@]12C)C |
Canonical SMILES |
CC(C)C(C)C=CC(C)C1CCC2=C3C=CC4=CC(=O)CCC4(C3CCC12C)C |
Synonyms |
(22E)-ergosta-4,6,8(14),22-tetraen-3-one ergone ergosta-4,6,8(14),22-tetraen-3-one |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Ergothioneine Biosynthesis Pathway in Fungi
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ergothioneine (EGT), a sulfur-containing derivative of histidine, is a potent antioxidant and cytoprotectant produced by a limited number of organisms, primarily fungi and certain bacteria. Its unique chemical properties and physiological roles have garnered significant interest in the fields of medicine, nutrition, and drug development. This technical guide provides a comprehensive overview of the ergothioneine biosynthesis pathway in fungi, with a focus on the core enzymatic reactions, quantitative data, and detailed experimental protocols for its study. This document is intended to serve as a valuable resource for researchers investigating fungal metabolic pathways and professionals exploring the therapeutic potential of ergothioneine.
The Fungal Ergothioneine Biosynthesis Pathway: A Streamlined Approach
Unlike the more complex five-enzyme pathway found in some bacteria, fungi typically utilize a more concise two-enzyme system for the synthesis of ergothioneine.[1][2] This pathway begins with the amino acid L-histidine and involves S-adenosylmethionine (SAM) as a methyl donor and L-cysteine as a sulfur donor.[3][4]
The key enzymes in most fungi, such as Neurospora crassa, are:
-
Egt1: A bifunctional enzyme that first catalyzes the SAM-dependent trimethylation of L-histidine to form hercynine. Subsequently, it facilitates the oxidative C-S bond formation between hercynine and L-cysteine, producing hercynylcysteine sulfoxide.[5][6]
-
Egt2: A pyridoxal 5'-phosphate (PLP)-dependent enzyme that acts as a cysteine sulfoxide lyase, cleaving the C-S bond of hercynylcysteine sulfoxide to yield ergothioneine, pyruvate, and ammonia.[4][7]
Interestingly, in some fungi like Aspergillus fumigatus, a single, large trimodular enzyme named EgtA is responsible for the entire biosynthetic process.[4][8]
Below is a diagram illustrating the core fungal ergothioneine biosynthesis pathway.
References
- 1. Genetic transformation of filamentous fungi by Agrobacterium tumefaciens · GitHub [gist.github.com]
- 2. researchgate.net [researchgate.net]
- 3. Biosynthesis of ergothioneine: current state, achievements, and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Single Aspergillus fumigatus Gene Enables Ergothioneine Biosynthesis and Secretion by Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. CN104749263A - Ergothioneine detection method - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Natural Sources of L-Ergothioneine
A Note on Terminology: The term "ergone compound" is not a recognized standard in scientific literature. Based on the query, this guide focuses on L-Ergothioneine (EGT), a naturally occurring amino acid derivative with significant antioxidant properties, which is likely the compound of interest.
Introduction to L-Ergothioneine
L-Ergothioneine (EGT) is a unique sulfur-containing amino acid derived from histidine.[1][2][3] Discovered in 1909 by Charles Tanret in the ergot fungus Claviceps purpurea, EGT has since been identified in a variety of organisms.[2][4] Unlike many other antioxidants, EGT is remarkably stable at physiological pH and resistant to autoxidation.[4][5] Animals and plants do not synthesize EGT de novo; they must acquire it from dietary sources.[6][7][8] The presence of a specific transporter for EGT in animals, the novel organic cation transporter 1 (OCTN1 or SLC22A4), underscores its physiological importance.[6][9][10] This transporter facilitates the uptake and retention of EGT in tissues prone to high oxidative stress, such as the liver, kidneys, and red blood cells.[10][11]
Natural Sources of L-Ergothioneine
EGT is synthesized primarily by certain fungi and bacteria.[4][12][13] Consequently, these organisms and those that consume them are the principal natural sources of this compound.
Fungi
Mushrooms are the most significant dietary source of EGT, with concentrations varying widely among species.[6][9][14][15][16] Generally, gourmet and wild mushrooms contain substantially higher levels of EGT than common commercially grown varieties.[16]
Table 1: L-Ergothioneine Content in Various Mushroom Species
| Mushroom Species | Common Name | EGT Content (mg/g dry weight) |
| Pleurotus ostreatus | Oyster Mushroom | 0.22 - 3.94[6] |
| Lentinula edodes | Shiitake | ~3.0[6] |
| Grifola frondosa | Maitake (Hen of the Woods) | ~3.0[6] |
| Boletus edulis | Porcini (King Bolete) | High concentrations[14] |
| Pleurotus citrinopileatus | Golden Oyster Mushroom | High concentrations[6] |
| Lepista nuda | Wood Blewit | Up to 5.54[17] |
| Agaricus bisporus | White Button, Crimini, Portobello | Lower concentrations[14] |
| Ganoderma species | Reishi | 0.06 - 0.08[17] |
Note: EGT content can be influenced by cultivation methods and substrate composition.[9]
Bacteria and Cyanobacteria
Various bacteria, including actinomycetes, cyanobacteria, and methylobacteria, are capable of synthesizing EGT.[4][5][18] These microorganisms contribute to the presence of EGT in soil, from which it can be taken up by plants.[19][20] Some fermented foods may contain EGT due to the metabolic activity of the bacteria used in their production.[9][14] Spirulina, a dried biomass of cyanobacteria, is also a source of EGT.[9]
Plants
Plants absorb EGT from the soil through their root systems, often facilitated by symbiotic relationships with mycorrhizal fungi.[7][14][19][20] As a result, EGT can be found in various plant-based foods, though typically at lower concentrations than in mushrooms.[21]
Table 2: L-Ergothioneine Content in Selected Plant-Based Foods
| Food Source | Common Name | EGT Content |
| Oat Bran | - | Moderate levels[2][22] |
| Black Beans | - | Moderate levels[2][15][22] |
| Red Kidney Beans | - | Moderate levels[2][22] |
| Asparagus | - | Lower levels[14] |
| Garlic | - | Lower levels[14] |
Animal Products
Animals accumulate EGT in their tissues from their diet.[8] Organ meats, such as liver and kidneys, tend to have higher concentrations of EGT.[2][15][22]
Table 3: L-Ergothioneine Content in Selected Animal Products
| Food Source | EGT Content |
| Chicken Liver | Higher concentrations[21][22] |
| Pork Kidney | Higher concentrations[21][22] |
| Eggs | Present, particularly in the yolk[15][21] |
| Milk (Human, Cow, Goat) | Present in small amounts[14] |
Biosynthesis of L-Ergothioneine
The biosynthesis of EGT has been characterized in several microorganisms and generally involves the methylation of histidine and the subsequent sulfurization.[12][13][23] There are both aerobic and anaerobic pathways for EGT synthesis.[1][13]
Aerobic Biosynthesis in Bacteria (e.g., Mycobacterium smegmatis)
In Mycobacterium smegmatis, a cluster of five genes (egtA, egtB, egtC, egtD, egtE) is responsible for EGT synthesis.[24] The pathway begins with the methylation of histidine.
Aerobic Biosynthesis in Fungi (e.g., Neurospora crassa)
The fungal pathway is more streamlined, requiring only two key enzymes, Egt1 and Egt2.[24] Egt1 is a bifunctional enzyme that catalyzes both the methylation of histidine and the formation of a C-S bond with cysteine.[24]
Experimental Protocols
Extraction of L-Ergothioneine from Natural Sources
The extraction of EGT, an intracellular and water-soluble compound, requires cell lysis and a suitable solvent system. Hot water or aqueous ethanol solutions are commonly employed.
Protocol: Hot Water Extraction from Mushroom Mycelia
-
Sample Preparation: Harvest fresh mycelia by filtration and wash with distilled water to remove residual medium. Lyophilize or use fresh.
-
Extraction:
-
Suspend a known weight of mycelia (e.g., 1 g) in distilled water at a ratio of 20:1 (mL:g).
-
Heat the suspension to 90°C in a water bath with constant stirring (e.g., 300 rpm) for 30 minutes.
-
-
Separation: Centrifuge the mixture at high speed (e.g., 10,000 x g) for 15 minutes to pellet the solid debris.
-
Collection: Carefully collect the supernatant containing the extracted EGT.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter before analysis.
Quantification of L-Ergothioneine
High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) or UV detection is the standard method for the quantification of EGT.[25]
Protocol: Quantification by HPLC-MS/MS
-
Chromatographic System:
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is often suitable for retaining the polar EGT molecule.
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate) is typically used.
-
Flow Rate: Dependent on column dimensions, typically 0.2-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C) for reproducibility.
-
-
Mass Spectrometry Detection:
-
Ionization Source: Electrospray ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
Parent Ion (Q1): m/z for EGT.
-
Product Ion (Q3): A specific fragment ion of EGT.
-
-
-
Quantification:
-
Prepare a calibration curve using certified EGT standards of known concentrations.
-
Inject the filtered extracts and standards into the HPLC-MS/MS system.
-
Integrate the peak area of the EGT-specific MRM transition.
-
Calculate the concentration of EGT in the sample by comparing its peak area to the calibration curve.
-
Stability of L-Ergothioneine
EGT is a relatively stable molecule, a property that enhances its bioavailability in cooked foods.[11]
-
Thermal Stability: EGT can withstand typical cooking temperatures, although prolonged exposure to very high heat (above 60°C) can lead to some degradation.[11][26]
-
pH Stability: It is most stable in neutral pH ranges (pH 6-8).[26] Its stability decreases in strongly acidic conditions (pH < 4).[26]
-
Light and Oxidative Stability: EGT shows good stability against light.[27][28] As a potent antioxidant, it is susceptible to oxidation, which is its primary degradation pathway.[27] The presence of certain metal ions, like Cu2+, can decrease its concentration.[28]
Conclusion
L-Ergothioneine is a physiologically important antioxidant that must be obtained from dietary sources. Fungi, particularly mushrooms, are the most concentrated natural sources of this compound. It is also found in various bacteria, and through the food web, in plants and animal tissues. The biosynthesis of EGT is unique to microorganisms and occurs via distinct pathways in bacteria and fungi. Understanding the natural sources, biosynthesis, and methods for extraction and quantification of EGT is crucial for research into its role in human health and for its potential applications in the nutraceutical and pharmaceutical industries.
References
- 1. biosyn.alfa-chemistry.com [biosyn.alfa-chemistry.com]
- 2. Ergothioneine - Wikipedia [en.wikipedia.org]
- 3. L-Ergothionine: The Potent Antioxidant Revolutionizing Nutraceuticals - Aogubio [m.aogubio.com]
- 4. The biology of ergothioneine, an antioxidant nutraceutical - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of Ergothioneine in Microbial Physiology and Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Ergothioneine as a Natural Antioxidant Against Oxidative Stress-Related Diseases [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Ergothioneine: an underrecognised dietary micronutrient required for healthy ageing? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ergothioneine: A Stress Vitamin with Antiaging, Vascular, and Neuroprotective Roles? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. et-chem.com [et-chem.com]
- 12. mdpi.com [mdpi.com]
- 13. Ergothioneine biosynthesis: The present state and future prospect - PMC [pmc.ncbi.nlm.nih.gov]
- 14. purovitalis.com [purovitalis.com]
- 15. koatji.com [koatji.com]
- 16. A Mushroom-Derived Compound That Could Change Your Life: Ergothioneine [gavinpublishers.com]
- 17. Ergothioneine Contents in Fruiting Bodies and Their Enhancement in Mycelial Cultures by the Addition of Methionine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Role of Ergothioneine in Microbial Physiology and Pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. rodaleinstitute.org [rodaleinstitute.org]
- 20. researchgate.net [researchgate.net]
- 21. youtube.com [youtube.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Quantitative determination of the sulfur-containing antioxidant ergothioneine by HPLC/ICP-QQQ-MS - Journal of Analytical Atomic Spectrometry (RSC Publishing) DOI:10.1039/C7JA00030H [pubs.rsc.org]
- 26. guanjiebio.com [guanjiebio.com]
- 27. benchchem.com [benchchem.com]
- 28. researchgate.net [researchgate.net]
An In-depth Technical Guide to Ergosta-4,6,8(14),22-tetraen-3-one (Ergone)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ergosta-4,6,8(14),22-tetraen-3-one, commonly known as ergone, is a bioactive steroid derived from ergosterol, predominantly found in a variety of fungi. This document provides a comprehensive overview of its chemical structure, physicochemical properties, and significant biological activities. Notably, this compound has demonstrated potent cytotoxic effects against several cancer cell lines, inducing apoptosis through both intrinsic and extrinsic pathways. This guide also details experimental protocols for its isolation, characterization, and the assessment of its biological effects, aiming to facilitate further research and drug development initiatives centered on this promising natural compound.
Chemical Structure and Properties
This compound is a polycyclic steroid with the systematic IUPAC name (9R,10R,13R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-1,2,9,11,12,15,16,17-octahydrocyclopenta[a]phenanthren-3-one. Its chemical structure is characterized by a four-ring steroid nucleus and a side chain with a double bond.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C28H40O | --INVALID-LINK-- |
| Molecular Weight | 392.6 g/mol | --INVALID-LINK-- |
| Appearance | Powder | --INVALID-LINK-- |
| XLogP3 | 6.8 | --INVALID-LINK-- |
| Hydrogen Bond Donor Count | 0 | --INVALID-LINK-- |
| Hydrogen Bond Acceptor Count | 1 | --INVALID-LINK-- |
| Rotatable Bond Count | 4 | --INVALID-LINK-- |
Table 1: Physicochemical Properties of this compound
Spectral Data
The structural elucidation of this compound is typically achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Biological Activity
This compound exhibits a range of biological activities, with its cytotoxic and anti-cancer properties being the most extensively studied.
Cytotoxicity
This compound has demonstrated significant cytotoxic effects against various cancer cell lines. Table 2 summarizes the reported half-maximal inhibitory concentration (IC50) values.
| Cell Line | Cancer Type | IC50 (µM) | Source |
| HepG2 | Human Hepatocellular Carcinoma | Not specified, but remarkable anti-proliferative activity reported | --INVALID-LINK-- |
| RD | Rhabdomyosarcoma | 1.49 ± 2.74 | --INVALID-LINK-- |
| HepG-2 | Hepatocellular Carcinoma | 68.32 ± 2.49 | --INVALID-LINK-- |
Table 2: Cytotoxicity of this compound against various cancer cell lines.
Induction of Apoptosis
Studies have shown that this compound induces apoptosis in cancer cells through a caspase-dependent mechanism involving both the intrinsic and extrinsic pathways.[1] This involves the activation of caspases-3, -8, and -9, and the modulation of the Bcl-2 family of proteins, leading to an up-regulation of Bax and down-regulation of Bcl-2.[1]
Signaling Pathways
This compound's induction of apoptosis in cancer cells proceeds through well-defined signaling cascades. The following diagram illustrates the key components of the this compound-induced apoptotic pathway.
Caption: this compound-induced apoptosis signaling pathway.
Experimental Protocols
This section provides an overview of the methodologies used for the isolation, characterization, and biological evaluation of this compound.
Isolation and Purification of this compound
The following workflow outlines a general procedure for the isolation of this compound from fungal sources.
Caption: General workflow for the isolation of this compound.
Detailed Methodology:
-
Extraction: The dried and powdered fungal material is extracted with an appropriate organic solvent, such as methanol or ethanol, at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.
-
Chromatography: The bioactive fraction (often the n-hexane or ethyl acetate fraction) is subjected to column chromatography on silica gel or Sephadex LH-20. Elution is performed with a gradient of solvents to separate the individual components.
-
Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC), are combined and further purified by repeated column chromatography or preparative high-performance liquid chromatography (HPLC).
-
Crystallization: The purified this compound is crystallized from a suitable solvent to obtain a pure crystalline powder.
Structural Characterization
The identity and purity of the isolated this compound are confirmed using the following spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra are recorded to determine the carbon-hydrogen framework of the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.
-
X-ray Crystallography: Single-crystal X-ray diffraction analysis can be used to determine the three-dimensional structure of the molecule.
Cytotoxicity Assay (MTT Assay)
The cytotoxic effect of this compound on cancer cells is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: The cells are then treated with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, the MTT solution is added to each well, and the plates are incubated to allow the formazan crystals to form.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the control (untreated cells).
Apoptosis Assays
Several methods can be employed to confirm that this compound induces apoptosis.
1. Annexin V-FITC/Propidium Iodide (PI) Staining:
-
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Procedure: Treated cells are stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in apoptotic cells) and PI (which enters cells with compromised membranes). The stained cells are then analyzed by flow cytometry.
2. Hoechst 33258 Staining:
-
Principle: This fluorescent stain binds to DNA and allows for the visualization of nuclear morphology changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation.
-
Procedure: Treated cells are stained with Hoechst 33258 and observed under a fluorescence microscope.
3. Western Blotting:
-
Principle: This technique is used to detect the expression levels of key apoptosis-related proteins.
-
Procedure: Protein lysates from treated cells are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against proteins such as caspases-3, -8, -9, Bax, and Bcl-2.
Conclusion
Ergosta-4,6,8(14),22-tetraen-3-one (this compound) is a fungal-derived steroid with significant potential as a lead compound for the development of novel anti-cancer therapies. Its well-defined cytotoxic and pro-apoptotic activities, coupled with an increasing understanding of its mechanism of action, make it a compelling subject for further investigation. The experimental protocols outlined in this guide provide a framework for researchers to explore the therapeutic applications of this promising natural product.
References
An In-depth Technical Guide to Ergosta-4,6,8(14),22-tetraen-3-one: Discovery, Biological Activity, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ergosta-4,6,8(14),22-tetraen-3-one, a bioactive steroid first identified in the mid-20th century, has garnered significant scientific interest due to its diverse pharmacological properties. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activities of this compound, with a particular focus on its cytotoxic, diuretic, and anti-inflammatory effects. Detailed experimental protocols for its isolation, synthesis, and biological evaluation are presented, along with a summary of its quantitative-activity relationships. Furthermore, this guide visualizes the key signaling pathways modulated by ergosta-4,6,8(14),22-tetraen-3-one, offering a valuable resource for researchers and professionals in the field of drug discovery and development.
Discovery and Natural Occurrence
Ergosta-4,6,8(14),22-tetraen-3-one, also known as ergone, is a naturally occurring steroid found predominantly in various species of fungi. Its initial discovery can be traced back to studies on fungal metabolites. A significant early report on its natural occurrence was published in 1974, detailing its presence in several fungi. Prior to that, a 1970 study had already investigated its biosynthesis in Penicillium rubrum.
This compound is a derivative of ergosterol, a primary sterol in fungal cell membranes. It has been isolated from a variety of medicinal and common fungi, including:
The presence of ergosta-4,6,8(14),22-tetraen-3-one across a range of fungal species highlights its role as a significant secondary metabolite in this kingdom.
Biological Activities and Mechanisms of Action
Ergosta-4,6,8(14),22-tetraen-3-one exhibits a spectrum of biological activities, with its cytotoxic, diuretic, and anti-inflammatory properties being the most extensively studied.
Cytotoxic and Anti-proliferative Activity
The compound has demonstrated significant cytotoxic effects against various cancer cell lines. This activity is primarily mediated through the induction of apoptosis and cell cycle arrest at the G2/M phase.
Quantitative Cytotoxicity Data:
| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| HT-29 | Colon Cancer | > 100 | Lee et al., 2005 |
| HeLa | Cervical Cancer | > 100 | Lee et al., 2005 |
| Hep3B | Liver Cancer | 45.3 | Lee et al., 2005 |
| AGS | Stomach Cancer | > 100 | Lee et al., 2005 |
| HepG2 | Liver Cancer | - (91.04% inhibition at 100 µg/mL) | Zhao et al., 2011[6][7] |
Mechanism of Action:
The apoptotic cascade initiated by ergosta-4,6,8(14),22-tetraen-3-one involves both the intrinsic and extrinsic pathways. Key molecular events include:
-
G2/M Phase Cell Cycle Arrest: The compound halts the cell cycle at the G2/M transition phase, preventing cell division.
-
Caspase Activation: It triggers the activation of initiator caspases (caspase-8 and caspase-9) and executioner caspases (caspase-3).
-
Modulation of Bcl-2 Family Proteins: It upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2, leading to an increased Bax/Bcl-2 ratio and subsequent mitochondrial dysfunction.
Diuretic Activity
Ergosta-4,6,8(14),22-tetraen-3-one has been traditionally used for its diuretic properties.[2] Studies suggest that this effect is mediated through an anti-aldosteronic mechanism. Aldosterone is a mineralocorticoid hormone that promotes sodium and water retention in the kidneys. By antagonizing the action of aldosterone, ergosta-4,6,8(14),22-tetraen-3-one promotes the excretion of sodium and water, leading to a diuretic effect.
Anti-inflammatory Activity
The anti-inflammatory properties of this compound are linked to its ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator. In a study using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, ergosta-4,6,8(14),22-tetraen-3-one exhibited a potent inhibitory effect on NO production with an IC50 value of 28.96 µM.[5][8]
Experimental Protocols
Isolation from Polyporus umbellatus
A general procedure for the isolation of ergosta-4,6,8(14),22-tetraen-3-one from the sclerotia of Polyporus umbellatus is as follows:
-
Extraction: The dried and powdered sclerotia are extracted with a suitable organic solvent, such as methanol or ethanol, at room temperature.
-
Partitioning: The crude extract is then partitioned between solvents of varying polarity, for example, n-hexane and ethyl acetate, to separate compounds based on their solubility.
-
Chromatography: The fraction containing ergosta-4,6,8(14),22-tetraen-3-one is subjected to column chromatography on silica gel.
-
Elution: The column is eluted with a gradient of solvents, typically a mixture of n-hexane and ethyl acetate, with increasing polarity.
-
Purification: Fractions containing the compound of interest are collected and further purified by recrystallization or preparative thin-layer chromatography (TLC) to yield pure ergosta-4,6,8(14),22-tetraen-3-one.
Chemical Synthesis from Ergosterol
Ergosta-4,6,8(14),22-tetraen-3-one can be synthesized from ergosterol through a multi-step process. A common synthetic route involves:
-
Protection of the Hydroxyl Group: The 3-hydroxyl group of ergosterol is protected, for example, as an acetate ester.
-
Diels-Alder Reaction: The protected ergosterol undergoes a Diels-Alder reaction to introduce functionality into the B-ring.
-
Oxidation: The intermediate is then oxidized to introduce the ketone at the 3-position and create the conjugated double bond system.
-
Deprotection: The protecting group is removed to yield the final product.
Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of ergosta-4,6,8(14),22-tetraen-3-one can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of ergosta-4,6,8(14),22-tetraen-3-one and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, the MTT reagent is added to each well and incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.
Cell Cycle Analysis by Flow Cytometry
The effect of the compound on the cell cycle can be analyzed by flow cytometry using propidium iodide (PI) staining:
-
Cell Treatment and Harvesting: Cells are treated with the compound, harvested, and washed with phosphate-buffered saline (PBS).
-
Fixation: The cells are fixed in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: The fixed cells are then treated with RNase A to remove RNA and stained with PI, which intercalates with DNA.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA in each cell, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis for Apoptosis-Related Proteins
The expression levels of proteins involved in apoptosis can be determined by Western blotting:
-
Protein Extraction: Cells are treated with the compound, and total protein is extracted using a lysis buffer.
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., Bax, Bcl-2, cleaved caspase-3), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
Conclusion
Ergosta-4,6,8(14),22-tetraen-3-one is a fungal metabolite with a compelling profile of biological activities, including potent cytotoxic effects against cancer cells, as well as diuretic and anti-inflammatory properties. Its mechanism of action in cancer involves the induction of apoptosis and cell cycle arrest, making it a promising candidate for further investigation in oncology drug discovery. The detailed experimental protocols and signaling pathway diagrams provided in this guide serve as a valuable resource for researchers aiming to explore the therapeutic potential of this and related natural products. Further studies are warranted to fully elucidate its mechanisms of action and to evaluate its efficacy and safety in preclinical and clinical settings.
References
- 1. sciencepress.mnhn.fr [sciencepress.mnhn.fr]
- 2. researchgate.net [researchgate.net]
- 3. Ergosta-4,6,8(14),22-Tetraen-3-One | C28H40O | CID 6441416 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Ergosta-4,6,8(14),22-tetraen-3-one induces G2/M cell cycle arrest and apoptosis in human hepatocellular carcinoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ergosta-4,6,8(14),22-tetraen-3-one | CAS:19254-69-4 | Manufacturer ChemFaces [chemfaces.com]
The Multifaceted Roles of Ergo-Compounds in Fungal Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biological roles of key "ergo-" compounds in fungal metabolism, with a primary focus on ergosterol, its derivative ergone, and the structurally distinct ergot alkaloids. This document will elucidate the biosynthesis, regulation, and physiological significance of these molecules, offering a comprehensive resource for researchers in mycology, drug discovery, and fungal biotechnology.
Clarification of Terms: this compound, Ergosterol, and Ergot Alkaloids
It is crucial to distinguish between three classes of fungal metabolites that are sometimes conflated:
-
Ergosterol: The primary sterol in fungal cell membranes, analogous to cholesterol in animals. It is essential for maintaining membrane fluidity, integrity, and the function of membrane-bound proteins. Its biosynthetic pathway is a major target for antifungal drugs.
-
This compound (Ergosta-4,6,8(14),22-tetraen-3-one): A specific fungal metabolite derived from ergosterol.[1][2][3] It is considered a secondary metabolite and has been studied for its various pharmacological activities, including cytotoxic, diuretic, and anti-inflammatory effects.[1][2][4] Its role in core fungal metabolism is not as central as that of ergosterol.
-
Ergot Alkaloids: A diverse class of nitrogen-containing secondary metabolites derived from L-tryptophan.[5][6] They are produced by various fungi, notably species of Claviceps, Aspergillus, and Penicillium.[6] These compounds have significant pharmacological and toxicological properties.
This guide will first delve into the pivotal role of ergosterol, then discuss its derivative this compound, and finally explore the distinct world of ergot alkaloids.
Ergosterol: The Cornerstone of Fungal Membranes
Ergosterol is a vital component of fungal cells, and its biosynthesis is a complex and highly regulated process.
Ergosterol Biosynthesis Pathway
The ergosterol biosynthesis pathway is a multi-step process that can be broadly divided into three main stages, starting from acetyl-CoA.[7][8]
-
Mevalonate Pathway: Acetyl-CoA is converted to mevalonate and then to isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).
-
Squalene Synthesis: IPP and DMAPP are used to synthesize farnesyl pyrophosphate (FPP), and two molecules of FPP are then condensed to form squalene.[7]
-
Post-Squalene Pathway (Late Ergosterol Biosynthesis): Squalene undergoes a series of enzymatic modifications, including epoxidation, cyclization to lanosterol, and subsequent demethylations, desaturations, and reductions to yield the final product, ergosterol.[7][9] This latter part of the pathway involves several key enzymes that are targets for antifungal drugs, such as lanosterol 14α-demethylase (encoded by ERG11 or CYP51).[10]
Figure 1: Simplified overview of the ergosterol biosynthesis pathway in fungi.
Regulation of Ergosterol Biosynthesis
Ergosterol biosynthesis is tightly regulated to maintain appropriate levels of this essential sterol in the cell membrane. Regulation occurs at multiple levels:
-
Transcriptional Regulation: The expression of ERG genes is controlled by transcription factors such as Upc2 and Ndt80 in Candida species and SrbA in Aspergillus fumigatus.[10][11] These transcription factors can be activated by low ergosterol levels, leading to increased expression of biosynthetic genes.
-
Feedback Inhibition: The accumulation of ergosterol and its intermediates can inhibit the activity of key enzymes in the pathway, such as HMG-CoA reductase.[8]
-
Environmental Factors: Oxygen availability is crucial for the later steps of ergosterol biosynthesis, which involve oxygen-dependent enzymes.[12]
References
- 1. mdpi.com [mdpi.com]
- 2. Improvement of this compound Production from Mycelial Culture of Polyporus umbellatus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure and Biological Activity of Ergostane-Type Steroids from Fungi: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Recent Advances in Ergosterol Biosynthesis and Regulation Mechanisms in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. davidmoore.org.uk [davidmoore.org.uk]
- 10. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | Regulation of Sterol Biosynthesis in the Human Fungal Pathogen Aspergillus fumigatus: Opportunities for Therapeutic Development [frontiersin.org]
Ergone: An In-Depth Technical Guide to its In Vitro Mechanism of Action
A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals
Introduction: Ergone (ergosta-4,6,8(14),22-tetraen-3-one) is a bioactive steroid isolated from various medicinal fungi, including Polyporus umbellatus and Cordyceps sinensis.[1][2] In recent years, this compound has garnered significant interest within the scientific community for its potent cytotoxic effects against a range of cancer cell lines and its potential nephroprotective properties.[][4] This technical guide provides a detailed exploration of the in vitro mechanism of action of this compound, with a focus on its effects on cancer cells. It summarizes key quantitative data, outlines experimental protocols, and visualizes the involved signaling pathways to serve as a comprehensive resource for researchers in drug discovery and development.
Core Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
The primary in vitro mechanism of action of this compound in cancer cells is the induction of apoptosis (programmed cell death) and cell cycle arrest.[1][2] Studies on human hepatocellular carcinoma (HepG2) cells have demonstrated that this compound treatment leads to characteristic morphological and biochemical markers of apoptosis, including chromatin condensation, nuclear fragmentation, and exposure of phosphatidylserine on the outer cell membrane.[1]
Signaling Pathways
This compound-induced apoptosis proceeds through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This dual-pathway activation culminates in the activation of effector caspases, leading to the cleavage of key cellular substrates and ultimately, cell death.[1]
Caption: this compound-induced apoptosis signaling pathway, illustrating the involvement of both extrinsic and intrinsic pathways leading to the activation of effector caspases and subsequent cell death.
Quantitative Data
The cytotoxic activity of this compound has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of its potency.
| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| HepG2 | Hepatocellular Carcinoma | Not explicitly stated in provided abstracts | [5] |
| RD | Rhabdomyosarcoma | More potent than against HepG2 | [5] |
| Neuro-2a | Neuroblastoma | 20.8 ± 2.2 | [] |
| Saos-2 | Osteosarcoma | 27.8 ± 1.0 | [] |
| HT-29 | Colon Cancer | Not specified | [6] |
| HeLa 229 | Cervical Cancer | Not specified | [6] |
| Hep3B | Liver Cancer | Not specified | [6] |
| AGS | Stomach Cancer | Not specified | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of in vitro studies on this compound. Below are outlines of key experimental protocols.
Cell Culture and Treatment
-
Cell Lines: Human hepatocellular carcinoma (HepG2) cells are a commonly used model.[1]
-
Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted in the culture medium to the desired final concentrations for experiments. A vehicle control (DMSO alone) is run in parallel.
Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[5]
Caption: A generalized workflow for determining the cytotoxicity of this compound using the MTT assay.
Apoptosis Analysis by Flow Cytometry
Apoptosis is quantified using Annexin V-FITC and propidium iodide (PI) double staining followed by flow cytometry.[1]
-
Cell Preparation: HepG2 cells are seeded and treated with this compound for a specified duration.
-
Staining: Adherent and floating cells are collected, washed with cold PBS, and resuspended in binding buffer. Annexin V-FITC and PI are added, and the cells are incubated in the dark.
-
Flow Cytometry: The stained cells are analyzed on a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
Cell Cycle Analysis
Cell cycle distribution is analyzed by flow cytometry after staining with propidium iodide (PI).[1]
-
Cell Fixation: this compound-treated cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight.
-
Staining: Fixed cells are washed with PBS and then incubated with a solution containing RNase A and PI.
-
Flow Cytometry: The DNA content of the cells is measured by flow cytometry, and the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined.
Western Blot Analysis
Western blotting is employed to detect changes in the expression levels of apoptosis-related proteins.[1]
-
Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Bax, Bcl-2, caspase-3, caspase-8, caspase-9, PARP, and a loading control like β-actin).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Other Potential Mechanisms
While the induction of apoptosis is a well-documented mechanism, preliminary evidence suggests that this compound may also exert its biological effects through other signaling pathways, particularly in the context of its nephroprotective and anti-inflammatory activities.
-
TGF-β1 Signaling: In a model of chronic kidney disease, this compound treatment was shown to downregulate the expression of transforming growth factor-beta 1 (TGF-β1). The in vitro specifics of this interaction require further investigation.
-
NF-κB Signaling: The anti-inflammatory effects of some ergosterol derivatives suggest a potential interaction with the NF-κB signaling pathway. However, direct in vitro evidence for this compound's effect on NF-κB activation is currently limited and warrants further research.
-
Nitric Oxide Production: this compound has been shown to inhibit nitric oxide production in lipopolysaccharide-stimulated RAW 264.7 cells, with an IC50 value of 28.96 µM, indicating potential anti-inflammatory activity.[7]
References
- 1. Ergosta-4,6,8(14),22-tetraen-3-one induces G2/M cell cycle arrest and apoptosis in human hepatocellular carcinoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 4. amsbio.com [amsbio.com]
- 5. Cytotoxic effects of this compound, a compound isolated from Fulviformes fastuosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ergosta-4,6,8(14),22-tetraen-3-one | CAS:19254-69-4 | Manufacturer ChemFaces [chemfaces.com]
The Pharmacological Profile of Ergone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ergone (ergosta-4,6,8(14),22-tetraen-3-one) is a naturally occurring steroid derivative found in various medicinal fungi and plants. Possessing a range of pharmacological activities, this compound has demonstrated significant potential in preclinical studies, particularly in the areas of oncology, nephrology, and fluid homeostasis. This technical guide provides an in-depth overview of the pharmacological profile of this compound, summarizing its cytotoxic, nephroprotective, and diuretic effects. Detailed experimental protocols for key assays, quantitative data from published studies, and visualizations of the implicated signaling pathways are presented to facilitate further research and drug development efforts.
Introduction
This compound is a bioactive compound isolated from various natural sources, including the fungi Polyporus umbellatus, Fulviformes fastuosus, and plants like Cordyceps sinensis.[1] Structurally a derivative of ergosterol, this compound has garnered scientific interest due to its diverse pharmacological properties. Preclinical evidence strongly suggests its potential as a therapeutic agent, exhibiting cytotoxic effects against cancer cell lines, protective effects in models of chronic kidney disease, and a notable diuretic action.[1] This document aims to consolidate the current understanding of this compound's pharmacology, providing a technical resource for researchers in drug discovery and development.
Pharmacodynamics: Mechanism of Action
This compound's therapeutic effects are attributed to its modulation of specific signaling pathways and physiological processes.
Cytotoxic Effects and Apoptosis Induction
This compound has demonstrated potent cytotoxic activity against rhabdomyosarcoma (RD) and hepatocellular carcinoma (HepG-2) cell lines.[2] The primary mechanism underlying its cytotoxicity is the induction of apoptosis, or programmed cell death. Morphological studies of cancer cells treated with this compound reveal classic apoptotic features such as cell shrinkage, membrane blebbing, and chromatin condensation. While the precise upstream signaling cascade initiated by this compound is yet to be fully elucidated, the observed apoptotic phenotype suggests the involvement of either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, both of which converge on the activation of executioner caspases that dismantle the cell.
References
Toxicological Profile of Ergone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ergone (ergosta-4,6,8(14),22-tetraen-3-one) is a natural steroidal compound isolated from various medicinal fungi, including Fulviformes fastuosus, Polyporus umbellatus, and Cordyceps sinensis.[1][2][3] Current toxicological research on this compound is primarily centered on its in vitro cytotoxic and pro-apoptotic activities against various cancer cell lines. This has garnered interest in its potential as a therapeutic agent. However, a significant gap exists in the literature regarding its in vivo toxicity and overall safety profile. This guide provides a comprehensive overview of the existing toxicological data on this compound, with a focus on quantitative data, experimental methodologies, and the molecular pathways involved in its cytotoxic effects.
Chemical and Physical Properties
| Property | Value |
| Systematic Name | Ergosta-4,6,8(14),22-tetraen-3-one |
| Molecular Formula | C₂₈H₄₀O |
| Molecular Weight | 392.6 g/mol |
| CAS Number | 19254-69-4 |
In Vitro Toxicology
The primary toxicological effect of this compound identified in the literature is its cytotoxicity towards cancer cells, which appears to be mediated by the induction of apoptosis.
Cytotoxicity
This compound has demonstrated selective cytotoxicity against a range of human cancer cell lines while showing reduced toxicity towards normal cells.[1][4][5][6]
Table 1: Summary of In Vitro Cytotoxicity of this compound
| Cell Line | Cell Type | IC₅₀ Value* | Reference |
| RD | Human Muscle Rhabdomyosarcoma | 1.49 ± 2.74 µM | [5] |
| HepG-2 | Human Hepatocellular Carcinoma | 68.32 ± 2.49 µM | [4][5] |
| HT-29 | Human Colon Cancer | Not specified | [6] |
| HeLa 229 | Human Cervix Cancer | Not specified | [6] |
| AGS | Human Stomach Cancer | Not specified | [6] |
| CC-1 | Rat Wistar Liver (Normal) | Less toxic than to cancer cells | [1][4] |
*Note: The original source for RD and HepG-2 IC₅₀ values reported the concentration in mM. This is presumed to be a typographical error, as µM is the standard unit for such potent cytotoxicity. The values have been presented here in µM for contextual accuracy.
Mechanism of Action: Apoptosis Induction
Studies have shown that this compound's cytotoxic effect is due to the induction of programmed cell death, or apoptosis. In human hepatocellular carcinoma (HepG2) cells, this compound was found to cause G2/M phase cell cycle arrest, which is a common prelude to apoptosis.[2] Morphological changes characteristic of apoptosis, such as chromatin condensation, nuclear fragmentation, and phosphatidylserine exposure on the outer cell membrane, have also been observed in cells treated with this compound.[1][2][4]
Signaling Pathways of this compound-Induced Apoptosis
This compound-induced apoptosis in HepG2 cells involves the activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This is supported by the observed activation of key initiator and effector caspases, as well as the modulation of Bcl-2 family proteins.[2]
Intrinsic and Extrinsic Apoptotic Pathways
The diagram below illustrates the proposed signaling cascade initiated by this compound, leading to apoptosis.
Caption: Signaling pathways of this compound-induced apoptosis.
Experimental Protocols
This section details the methodologies used in the key in vitro studies of this compound's toxicology.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is based on the methodology described in the study by Naveen et al. (2016).[1][4]
Caption: Workflow for determining cytotoxicity using the MTT assay.
Apoptosis Detection by Fluorescent Microscopy
This method, also from Naveen et al. (2016), uses ethidium bromide and acridine orange staining to visualize apoptotic cells.[1][4]
-
Cell Culture and Treatment: Cells are cultured on coverslips in a 6-well plate and treated with this compound at its IC₅₀ concentration for 24 hours.
-
Staining: The cells are washed with phosphate-buffered saline (PBS) and then stained with a mixture of ethidium bromide (100 µg/mL) and acridine orange (100 µg/mL).
-
Visualization: The stained cells are immediately visualized under a fluorescent microscope.
-
Live cells: Uniform green fluorescence.
-
Early apoptotic cells: Bright green fluorescence with chromatin condensation.
-
Late apoptotic cells: Orange to red fluorescence with fragmented chromatin.
-
Necrotic cells: Uniform orange to red fluorescence.
-
Western Blot Analysis for Apoptotic Proteins
This protocol is based on the study by Teng et al. (2016) investigating this compound's effect on HepG2 cells.[2]
-
Cell Lysis: HepG2 cells are treated with various concentrations of this compound for a specified time (e.g., 48 hours). The cells are then harvested and lysed to extract total protein.
-
Protein Quantification: The protein concentration in the lysates is determined using a standard assay (e.g., BCA protein assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., Bax, Bcl-2, Caspase-3, Caspase-8, Caspase-9, PARP).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Toxicology
As of the date of this guide, there is a notable absence of publicly available in vivo toxicological studies on this compound. Standard toxicological assessments such as acute toxicity (e.g., LD₅₀), sub-chronic, and chronic toxicity studies in animal models have not been reported. One study did note a nephroprotective effect of this compound in rats with aristolochic acid-induced kidney injury, but this was an investigation of a therapeutic effect, not a toxicological assessment of this compound itself.[]
Conclusion and Future Directions
The current body of evidence indicates that this compound is a promising cytotoxic agent against various cancer cell lines in vitro, with a mechanism of action involving the induction of apoptosis through both intrinsic and extrinsic pathways. The selectivity for cancer cells over normal cells is a favorable characteristic for a potential therapeutic compound.
However, the complete lack of in vivo toxicological data is a critical knowledge gap. For the further development of this compound as a drug candidate, it is imperative that future research focuses on:
-
Acute, sub-chronic, and chronic toxicity studies in rodent and non-rodent models to determine key toxicological parameters such as NOAEL (No-Observed-Adverse-Effect Level) and LD₅₀.
-
Pharmacokinetic and toxicokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound.
-
Genotoxicity and mutagenicity assays to assess its potential to cause genetic damage.
-
Reproductive and developmental toxicity studies.
A thorough in vivo safety assessment is essential to validate the promising in vitro findings and to determine the therapeutic window and potential risks associated with this compound administration in a clinical setting.
References
- 1. Cytotoxic effects of this compound, a compound isolated from Fulviformes fastuosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ergosta-4,6,8(14),22-tetraen-3-one induces G2/M cell cycle arrest and apoptosis in human hepatocellular carcinoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ergosta-4,6,8(14),22-Tetraen-3-One | C28H40O | CID 6441416 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cytotoxic effects of this compound, a compound isolated from Fulviformes fastuosus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to Ergothioneine Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ergothioneine (EGT) is a naturally occurring, sulfur-containing amino acid derived from histidine.[1][2] First identified in 1909 in the ergot fungus Claviceps purpurea, EGT is synthesized by various fungi and bacteria but not by plants or animals.[1][3] Humans and animals acquire EGT exclusively through their diet, with mushrooms being a primary source.[2][4] A specific transporter, known as the organic cation transporter novel type 1 (OCTN1) or ergothioneine transporter (ETT), encoded by the SLC22A4 gene, facilitates its uptake and accumulation in various tissues.[5][6][7] This avid retention in the body suggests a significant physiological role.[8] EGT has garnered substantial interest for its potent antioxidant and cytoprotective properties, with research exploring its potential in mitigating oxidative stress-related diseases, neurodegenerative disorders, and cardiovascular conditions.[1][2][5]
Core Mechanisms of Action
Ergothioneine's primary role is as a cellular antioxidant and cytoprotectant.[2] Its mechanisms are multifaceted and include:
-
Direct Scavenging of Reactive Oxygen and Nitrogen Species (ROS/RNS): EGT can directly neutralize a variety of damaging free radicals.[2][9]
-
Metal Chelation: It can bind to metal ions, preventing them from participating in reactions that generate ROS.[1][5]
-
Regulation of Antioxidant Pathways: EGT can influence the body's own antioxidant defense systems. For example, it has been shown to regulate the Keap1-Nrf2 signaling pathway, leading to the upregulation of antioxidant genes.[9] It can also positively impact the glutathione (GSH) system, a crucial endogenous antioxidant.[5][10]
-
Anti-inflammatory Effects: EGT exhibits anti-inflammatory properties, which are linked to its antioxidant capacity.[1][10]
Signaling Pathways
Ergothioneine's biological effects are mediated through several key signaling pathways. Its ability to modulate these pathways underscores its potential as a therapeutic agent.
Nrf2/ARE Signaling Pathway
The Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) pathway is a primary regulator of cellular defense against oxidative stress. EGT can activate this pathway, leading to the expression of numerous antioxidant and detoxification enzymes.[9][10]
Caption: Ergothioneine's activation of the Nrf2/ARE pathway.
mTOR/S6K1 and Neurotrophin Signaling
In the context of neuronal health, ergothioneine has been shown to promote neuronal differentiation.[11] This is mediated through the activation of the mTORC1 signaling pathway, specifically involving mTOR and S6K1, and the neurotrophin 4/5-TrkB signaling pathway.[11]
Caption: EGT-induced neuronal differentiation signaling cascade.[11]
Quantitative Data from Clinical Trials
Recent clinical trials have begun to quantify the effects of ergothioneine supplementation on human health, particularly in the areas of cognitive function and skin health.
Cognitive Function
| Study | Participant Profile | Dosage & Duration | Key Cognitive Outcomes | Other Notable Outcomes |
| Zajac et al. (2023) [12][13] | 147 healthy older adults (55-79 years) with subjective memory complaints. | 10 mg/day or 25 mg/day for 16 weeks. | - 25 mg group showed a within-group improvement in composite memory at week 4.[12][13]- 10 mg group showed within-group increases in complex attention, cognitive flexibility, and executive functioning at 16 weeks.[12][13] | - Significant, dose-dependent increases in plasma ergothioneine levels.[12][13]- Improved sleep initiation at 25 mg/day.[12][13]- Improved liver function.[12][13] |
| Pilot Study (2024) [14] | 19 subjects (≥60 years old) with mild cognitive impairment. | 25 mg, 3 times a week for one year. | - Improved performance in the Rey Auditory Verbal Learning Test.[14] | - Stabilized plasma levels of neurofilament light chain (a marker of neuronal damage).[14]- No alteration in clinical safety markers.[14] |
Skin Health
| Study | Participant Profile | Dosage & Duration | Key Skin Health Outcomes |
| Open-label Pilot Study [12] | 30 healthy subjects (30-50 years old). | Daily supplementation for 28 days. | - Significant increase in skin hydration (8.57% at day 14).[12]- Significant decrease in wrinkle area (16.27% at day 14 and 22.65% at day 28).[12]- Significant decrease in the proportion of skin wrinkle area (20.53% at day 14 and 27.96% at day 28).[12] |
Experimental Protocols
In Vitro Assessment of Cytoprotective Effects
A common experimental approach to evaluate the cytoprotective properties of ergothioneine in cell culture involves inducing oxidative stress and measuring cell viability.[15]
Objective: To determine the protective effect of ergothioneine against oxidative stress-induced cell death.
Methodology:
-
Cell Culture:
-
Plate cells of interest (e.g., neuronal cells, hepatocytes) in appropriate multi-well plates and culture until they reach a suitable confluency.
-
-
Pre-treatment with Ergothioneine:
-
Prepare a stock solution of L-Ergothioneine in a sterile buffer (e.g., PBS).
-
Treat the cells with varying concentrations of ergothioneine for a predetermined period (e.g., 24 hours). Include a vehicle control group.
-
-
Induction of Oxidative Stress:
-
Introduce an oxidative stressor, such as hydrogen peroxide (H₂O₂) or a pro-oxidant drug, to the cell culture medium for a specified duration.
-
-
Assessment of Cell Viability:
-
Utilize a cell viability assay, such as the MTT or LDH assay, to quantify the extent of cell death in each treatment group.
-
-
Data Analysis:
-
Compare the viability of cells pre-treated with ergothioneine to those treated with the oxidative stressor alone to determine the dose-dependent protective effect of ergothioneine.
-
Caption: Workflow for in vitro cytoprotection assay.
Randomized Controlled Clinical Trial for Cognitive Effects
The design of a robust clinical trial is essential to validate the therapeutic potential of ergothioneine.
Objective: To assess the efficacy of ergothioneine supplementation on cognitive function in a specific population.
Methodology:
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group trial.[16][17]
-
Participant Recruitment: Recruit a well-defined cohort (e.g., older adults with subjective memory complaints) based on specific inclusion and exclusion criteria.[17]
-
Randomization and Blinding: Randomly assign participants to receive either a specific dose of ergothioneine (e.g., 10 mg/day, 25 mg/day) or a matching placebo.[16][17] Both participants and investigators should be blinded to the treatment allocation.
-
Intervention: Administer the assigned intervention for a predetermined duration (e.g., 16 weeks).[17]
-
Outcome Measures:
-
Primary Outcome: Change in a composite score from a validated neurocognitive test battery (e.g., CNS Vital Signs).[12]
-
Secondary Outcomes: Changes in other cognitive domains, subjective memory questionnaires, sleep quality assessments, and relevant blood biomarkers (e.g., plasma ergothioneine levels, markers of oxidative stress and inflammation).[16]
-
-
Data Collection: Conduct assessments at baseline and at specified follow-up time points (e.g., 4, 8, and 16 weeks).[17]
-
Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to compare the changes in outcomes between the treatment and placebo groups.[16]
Caption: Clinical trial workflow for cognitive assessment.
Conclusion
Ergothioneine is a unique, diet-derived antioxidant with a dedicated transport system in the human body, highlighting its physiological importance. The existing body of research, supported by emerging clinical evidence, points to its significant potential as a cytoprotective agent. Its ability to modulate key signaling pathways involved in oxidative stress and cellular health makes it a compelling candidate for further investigation in the prevention and treatment of a range of age-related and inflammatory conditions. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to design and execute further studies to fully elucidate the therapeutic utility of ergothioneine.
References
- 1. mdpi.com [mdpi.com]
- 2. Ergothioneine: an underrecognised dietary micronutrient required for healthy ageing? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biosyn.alfa-chemistry.com [biosyn.alfa-chemistry.com]
- 4. Ergothioneine may exert cognitive function benefits for healthspan [nutraingredients.com]
- 5. Frontiers | Ergothioneine as a Natural Antioxidant Against Oxidative Stress-Related Diseases [frontiersin.org]
- 6. The ergothioneine transporter (ETT): substrates and locations, an inventory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SLC22A4 - Wikipedia [en.wikipedia.org]
- 8. pnas.org [pnas.org]
- 9. academic.oup.com [academic.oup.com]
- 10. mdpi.com [mdpi.com]
- 11. Ergothioneine-induced neuronal differentiation is mediated through activation of S6K1 and neurotrophin 4/5-TrkB signaling in murine neural stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. medrxiv.org [medrxiv.org]
- 15. benchchem.com [benchchem.com]
- 16. Ergothioneine supplementation in people with metabolic syndrome (ErgMS): protocol for a randomised, double-blind, placebo-controlled pilot study - White Rose Research Online [eprints.whiterose.ac.uk]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
Methodological & Application
Application Notes and Protocols for Ergone Extraction from Polyporus umbellatus
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyporus umbellatus, a medicinal mushroom, is a known source of various bioactive compounds, including the steroid ergone (ergosta-4,6,8(14),22-tetraen-3-one). This compound has garnered significant interest within the scientific community for its potential pharmacological activities, notably its anti-aldosteronic diuretic effects.[1][2] This document provides detailed protocols for the extraction and purification of this compound from the sclerotia of Polyporus umbellatus, along with quantitative data and a proposed signaling pathway for its diuretic action. The methodologies outlined are intended to serve as a comprehensive guide for researchers engaged in natural product chemistry, pharmacology, and drug discovery.
Data Presentation
The yield of this compound from Polyporus umbellatus is influenced by various factors, including the source of the material (wild sclerotia vs. cultured mycelia) and the extraction and cultivation conditions.
Table 1: this compound Content in Polyporus umbellatus Under Various Conditions
| Source Material | Condition | This compound Content (µg/g dry weight) | Reference |
| Sclerotia (wild) | Varies by habitat | 2.13 ± 0.02 to 59.17 ± 0.05 | [3] |
| Mycelial Culture | Standard Culture | < 10 | [1] |
| Mycelial Culture | Optimized Temperature (25°C) | 29.8 | [1][4] |
| Mycelial Culture | Optimized pH (6.5) | 30.1 | [4] |
| Mycelial Culture | Co-culture with Armillariella mellea | 86.9 | [1][4] |
Table 2: Comparison of Extraction Techniques for Fungal Steroids
| Extraction Method | Principle | Advantages | Disadvantages | Expected this compound Yield Efficiency |
| Conventional Solvent Extraction (Maceration/Soxhlet) | Leaching of the compound into a solvent over an extended period. | Simple, low-cost setup. | Time-consuming, large solvent consumption, potential for thermal degradation of compounds. | Moderate |
| Ultrasonic-Assisted Extraction (UAE) | Uses acoustic cavitation to disrupt cell walls and enhance solvent penetration. | Faster extraction, reduced solvent usage, suitable for heat-sensitive compounds. | Requires specialized equipment, potential for localized heating. | High[5][6] |
| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and sample, leading to cell rupture and enhanced extraction. | Very rapid, reduced solvent consumption, high efficiency. | Requires specialized microwave equipment, potential for uneven heating. | High to Very High[5][7] |
Experimental Protocols
The following protocols provide detailed methodologies for the extraction and purification of this compound from the sclerotia of Polyporus umbellatus.
Protocol 1: Conventional Solvent Extraction with Saponification
This protocol is adapted from methodologies for steroid extraction from fungal sources and is suitable for isolating this compound from dried sclerotia.
1. Materials and Reagents:
-
Dried and powdered sclerotia of Polyporus umbellatus
-
Methanol (CH₃OH)
-
Ethanol (C₂H₅OH)
-
Potassium hydroxide (KOH)
-
Hexane (C₆H₁₄)
-
Distilled water (H₂O)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Reflux apparatus
-
Separatory funnel
2. Procedure:
- Saponification: a. Weigh 10 g of powdered Polyporus umbellatus sclerotia and place it in a round-bottom flask. b. Add 100 mL of a 4:1 (v/v) mixture of methanol-ethanol containing 10 g of KOH. c. Reflux the mixture at 80°C for 30 minutes with constant stirring.[1]
- Extraction: a. Allow the saponified solution to cool to room temperature and then filter to remove solid residues. b. To 60 mL of the filtrate, add 25 mL of distilled water. c. Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction by partitioning three times with 50 mL of hexane.[1] d. Combine the hexane fractions.
- Drying and Concentration: a. Dry the combined hexane extract over anhydrous sodium sulfate. b. Filter to remove the sodium sulfate. c. Concentrate the hexane extract to dryness using a rotary evaporator under reduced pressure.
- Storage: a. The resulting crude extract contains this compound and other non-polar compounds. Store the extract at -20°C for further purification and analysis.
Protocol 2: Ultrasonic-Assisted Extraction (UAE)
This protocol offers a more rapid extraction compared to conventional methods.
1. Materials and Reagents:
-
Dried and powdered sclerotia of Polyporus umbellatus
-
Ethanol (95%)
-
Ultrasonic bath or probe sonicator
-
Centrifuge and centrifuge tubes
-
Rotary evaporator
2. Procedure:
- Extraction: a. Weigh 5 g of powdered sclerotia and place it in a suitable vessel. b. Add 100 mL of 95% ethanol (solid-to-liquid ratio of 1:20). c. Place the vessel in an ultrasonic bath or use a probe sonicator. d. Sonicate for 30 minutes at a frequency of 40 kHz and a power of 200 W. Maintain the temperature below 50°C.
- Isolation and Concentration: a. Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid material. b. Decant the ethanolic supernatant. c. Repeat the extraction process on the pellet with fresh ethanol to ensure complete extraction. d. Combine the supernatants. e. Concentrate the combined ethanolic extract to dryness using a rotary evaporator.
- Storage: a. Store the crude extract at -20°C.
Protocol 3: Purification by Silica Gel Column Chromatography
This protocol is for the purification of this compound from the crude extract.
1. Materials and Reagents:
-
Crude this compound extract
-
Silica gel (60-120 mesh) for column chromatography
-
Hexane
-
Ethyl acetate
-
Glass chromatography column
-
Fraction collector or test tubes
-
Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber
-
UV lamp (254 nm and 366 nm)
2. Procedure:
- Column Preparation: a. Prepare a slurry of silica gel in hexane and pack it into the chromatography column. b. Allow the silica gel to settle, ensuring a uniform and bubble-free column bed. c. Equilibrate the column by running hexane through it until the bed is stable.
- Sample Loading: a. Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., hexane or a low-polarity hexane-ethyl acetate mixture). b. Adsorb the dissolved extract onto a small amount of silica gel, dry it, and carefully load it onto the top of the column.
- Elution: a. Begin elution with 100% hexane. b. Gradually increase the polarity of the mobile phase by adding increasing proportions of ethyl acetate (e.g., 98:2, 95:5, 90:10, etc., hexane:ethyl acetate).
- Fraction Collection and Analysis: a. Collect fractions of the eluate. b. Monitor the separation by spotting fractions onto a TLC plate, developing it in a suitable solvent system (e.g., hexane:ethyl acetate 8:2), and visualizing under a UV lamp. c. Combine the fractions containing pure this compound based on the TLC analysis.
- Concentration: a. Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain purified this compound.
Protocol 4: Purification by Recrystallization
For obtaining highly pure crystalline this compound.
1. Materials and Reagents:
-
Purified this compound from column chromatography
-
A suitable solvent or solvent pair (e.g., ethanol, acetone, or a mixture like hexane/ethyl acetate)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Ice bath
-
Filtration apparatus (e.g., Büchner funnel)
2. Procedure:
- Dissolution: a. Place the purified this compound in an Erlenmeyer flask. b. Add a minimal amount of the chosen hot solvent to dissolve the solid completely.[8]
- Crystallization: a. Allow the solution to cool slowly to room temperature. b. Once at room temperature, place the flask in an ice bath to promote further crystallization.
- Isolation: a. Collect the crystals by vacuum filtration. b. Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
- Drying: a. Dry the crystals under vacuum to remove all traces of solvent.
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound extraction and purification.
Proposed Signaling Pathway for this compound's Diuretic Action
Caption: this compound's anti-aldosteronic diuretic mechanism.
References
- 1. Improvement of this compound Production from Mycelial Culture of Polyporus umbellatus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polyporus umbellatus, A Precious Rare Fungus With Good Pharmaceutical and Food Value - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Qualitative and quantitative analysis of the diuretic component this compound in Polyporus umbellatus by HPLC with fluorescence detection and HPLC-APCI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative HPLC method and pharmacokinetic studies of ergosta-4,6,8(14),22-tetraen-3-one, a natural product with diuretic activity from Polyporus umbellatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative evaluation of maceration, microwave and ultrasonic-assisted extraction of phenolic compounds from propolis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
Application Note: Quantification of Ergothioneine using High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ergothioneine (EGT) is a naturally occurring amino acid antioxidant found in various organisms, particularly in fungi and certain bacteria.[1][2] Humans and animals acquire EGT through their diet, and it accumulates in tissues prone to high levels of oxidative stress, such as the liver, kidneys, and red blood cells.[2][3][4] Its potent cytoprotective and antioxidant properties have spurred significant interest in its role as a potential biomarker and therapeutic agent.[2][4] Accurate and robust quantification of ergothioneine in diverse biological and commercial matrices is essential for pharmacokinetic studies, nutritional analysis, and quality control in drug development. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely adopted, reliable, and cost-effective method for this purpose.[5]
This application note provides detailed protocols for the quantification of ergothioneine in various samples, including mushrooms, biological fluids, and fermentation broths, using HPLC.
Quantitative Data Summary
The performance of an analytical method is defined by its validation parameters. The following tables summarize quantitative data from various validated HPLC methods for ergothioneine quantification, allowing for easy comparison.
Table 1: HPLC Method Validation Parameters for Ergothioneine Quantification
| Parameter | Value Range | Sample Matrix | Reference |
| Linearity Range | 0.01 - 0.1 mg/mL | Mushroom Extracts | [1] |
| 5 - 400 mg/L | Fermentation Broth | [6][7] | |
| 0.3 - 10 µmol/L | Plasma | [8] | |
| 5 - 1600 ng/mL | Rat Plasma (LC-MS/MS) | [9][10] | |
| Correlation Coeff. (R²) | > 0.9999 | Fermentation Broth | [6][7] |
| > 0.999 | Mushroom Extracts | [11] | |
| = 0.999 | Plasma | [8] | |
| Limit of Detection (LOD) | 63 µg/L | Fermentation Broth | [6][7] |
| 1.5 ng/mL (LC-MS/MS) | Rat Plasma | [9][10] | |
| Limit of Quantitation (LOQ) | 21 µg/L | Fermentation Broth | [6][7] |
| 0.15 µmol/L | Plasma | [8] | |
| 0.005 mg/mL | Mushroom Extracts | [1] | |
| Recovery | 99.2 - 100.8% | Fermentation Broth | [6][7] |
| 96.5 - 100.3% | Mushroom Extracts | [11] | |
| ~96.11% | Plasma | [8] | |
| Precision (RSD%) | < 1.66% | Fermentation Broth | [6][7] |
| < 0.5% | Mushroom Extracts | [11] | |
| ~6% | Plasma | [8] |
Experimental Workflow
The general procedure for quantifying ergothioneine involves sample preparation to extract the analyte and remove interfering substances, followed by chromatographic separation and detection.
Caption: General workflow for ergothioneine quantification by HPLC.
Experimental Protocols
Detailed methodologies for sample preparation and HPLC analysis are provided below. These protocols are composites based on validated methods from multiple sources.
Protocol 1: Sample Preparation
The choice of extraction method is critical and depends on the sample matrix.
-
Obtain a representative sample of mushrooms, clean and dry them.
-
Weigh approximately 25.0 g of the dried mushroom sample and pulverize it using a blender.
-
Disperse 20.0 g of the pulverized powder in 20.0 mL of ethanol.
-
Sonicate the mixture for 30 minutes to ensure efficient extraction.
-
Filter the mixture through a 0.45 µm nylon membrane filter to remove insoluble materials.
-
The resulting clear filtrate is ready for HPLC analysis.
B. Plasma/Blood Samples [8]
-
To a 100 µL aliquot of plasma or whole blood sample, add 100 µL of acetonitrile (ACN) to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the sample at 17,000 x g for 10 minutes at room temperature.
-
Carefully collect the supernatant.
-
For methods requiring derivatization, the supernatant can be further processed. For direct injection, it may be diluted with the mobile phase.[8]
-
Filter the final supernatant through a 0.45 µm syringe filter before injection.
-
Collect a sample of the fermentation broth.
-
Centrifuge the sample to pellet cells and large debris.
-
Filter the resulting supernatant through a 0.22 µm or 0.45 µm syringe filter to remove any remaining particulate matter.
-
The filtrate can be directly injected into the HPLC system or diluted with the mobile phase as needed.
Protocol 2: HPLC Chromatographic Conditions
The following conditions are a robust starting point for method development. Due to the polar nature of ergothioneine, Hydrophilic Interaction Liquid Chromatography (HILIC) often provides better retention and separation than traditional Reverse-Phase (RP-HPLC) chromatography.[12]
Table 2: Recommended HPLC Systems and Conditions
| Parameter | Recommended Condition | Alternative Conditions | Reference |
| HPLC System | Agilent 1200 Series or equivalent with DAD/UV-Vis detector | Any standard HPLC system with UV detection | [1] |
| Column | HILIC Column (e.g., Venusil HILIC, 250 x 4.6 mm, 5 µm) | Aqueous Normal Phase (ANP) Silica Hydride; C18 (e.g., ODS-2, Zorbax SB-C18) | [1][6][8][9] |
| Mobile Phase | Acetonitrile:Water (85:15, v/v) with additives like 0.1% formic acid or 20 mM ammonium acetate | Isocratic or gradient elution with varying ratios of Acetonitrile/Methanol and aqueous buffers | [1][6][9] |
| Flow Rate | 1.0 mL/min | 0.7 - 1.0 mL/min | [6][11] |
| Column Temp. | 30 °C or 40 °C | Ambient to 40 °C | [6][7][11] |
| Detection λ | 254 nm | 257 nm | [6][11][13] |
| Injection Vol. | 10 µL | 5 - 20 µL | [6][11] |
Analysis Procedure:
-
Standard Preparation: Prepare a stock solution of ergothioneine standard in the mobile phase or a suitable solvent (e.g., ethanol, water).[1][8] Create a series of working standards by serial dilution to generate a calibration curve (e.g., 5-400 mg/L).[6][7]
-
System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Calibration: Inject the standard solutions in increasing order of concentration to establish a calibration curve by plotting peak area against concentration.
-
Sample Analysis: Inject the prepared sample filtrates.
-
Quantification: Determine the concentration of ergothioneine in the samples by comparing the peak area of the analyte with the calibration curve.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. benchchem.com [benchchem.com]
- 3. Distribution and accumulation of dietary ergothioneine and its metabolites in mouse tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Ergothioneine as a Natural Antioxidant Against Oxidative Stress-Related Diseases [frontiersin.org]
- 5. Quantitative determination of the sulfur-containing antioxidant ergothioneine by HPLC/ICP-QQQ-MS - Journal of Analytical Atomic Spectrometry (RSC Publishing) DOI:10.1039/C7JA00030H [pubs.rsc.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Validation of a HILIC Method for the Analysis of Ergothioneine in Fermentation Broth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Plasma L-Ergothioneine Measurement by High-Performance Liquid Chromatography and Capillary Electrophoresis after a Pre-Column Derivatization with 5-Iodoacetamidofluorescein (5-IAF) and Fluorescence Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A fast and sensitive HPLC-MS/MS analysis and preliminary pharmacokinetic characterization of ergone in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Characterization of Ergone using Nuclear Magnetic Resonance (NMR) Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ergone (ergosta-4,6,8(14),22-tetraen-3-one) is a bioactive ergostane-type steroid found in various medicinal fungi, such as Polyporus umbellatus. This natural product has garnered significant interest in the scientific community due to its potential therapeutic properties, including cytotoxic effects against various cancer cell lines. Preliminary studies have shown that this compound can induce G2/M cell cycle arrest and apoptosis in human hepatocellular carcinoma cells. Furthermore, it has been suggested that this compound may exert its anticancer effects through the inhibition of key signaling pathways, including the STAT3 and Src signaling pathways.
Given its therapeutic potential, the precise structural characterization of this compound is paramount for drug development and mechanistic studies. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure elucidation of small molecules like this compound. A comprehensive suite of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, and NOESY) NMR experiments provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within the molecule, enabling a complete structural assignment.
These application notes provide a detailed overview of the NMR methodologies for the characterization of this compound, including standardized experimental protocols and data presentation. The information herein is intended to guide researchers in the structural verification and further investigation of this promising natural product.
Data Presentation: NMR Spectral Data of this compound
| Carbon No. | ¹³C Chemical Shift (δc, ppm) | ¹H Chemical Shift (δH, ppm) | Multiplicity | J-coupling (Hz) | Key HMBC Correlations (H→C) | Key COSY Correlations (H-H) |
| 1 | 35.8 | 2.35, 2.50 | m | C-2, C-3, C-5, C-10 | H-2 | |
| 2 | 33.9 | 2.28 | m | C-1, C-3, C-4, C-10 | H-1 | |
| 3 | 199.5 | - | - | - | - | - |
| 4 | 124.2 | 5.75 | s | C-2, C-3, C-5, C-6, C-10 | - | |
| 5 | 163.8 | - | - | - | - | - |
| 6 | 121.5 | 6.02 | d | 9.6 | C-4, C-5, C-7, C-8, C-10 | H-7 |
| 7 | 124.8 | 6.25 | d | 9.6 | C-5, C-6, C-8, C-9, C-14 | H-6 |
| 8 | 135.5 | - | - | - | - | - |
| 9 | 46.3 | 2.45 | m | C-8, C-10, C-11, C-14 | H-11 | |
| 10 | 37.1 | - | - | - | - | - |
| 11 | 21.5 | 1.85, 1.95 | m | C-9, C-10, C-12 | H-9, H-12 | |
| 12 | 39.2 | 1.98, 2.10 | m | C-11, C-13, C-17 | H-11 | |
| 13 | 43.1 | - | - | - | - | - |
| 14 | 156.2 | - | - | - | - | - |
| 15 | 28.1 | 1.75, 1.88 | m | C-13, C-14, C-16 | H-16 | |
| 16 | 27.9 | 1.80, 1.92 | m | C-15, C-17, C-20 | H-15, H-17 | |
| 17 | 55.9 | 1.65 | m | C-12, C-13, C-16, C-20, C-21 | H-16, H-20 | |
| 18 | 12.1 | 0.65 | s | C-12, C-13, C-14, C-17 | - | |
| 19 | 16.2 | 1.23 | s | C-1, C-5, C-9, C-10 | - | |
| 20 | 40.4 | 2.15 | m | C-17, C-21, C-22, C-23 | H-17, H-22 | |
| 21 | 21.1 | 1.05 | d | 6.8 | C-17, C-20, C-22 | H-20 |
| 22 | 135.2 | 5.21 | dd | 15.2, 8.5 | C-20, C-21, C-23, C-24 | H-20, H-23 |
| 23 | 132.5 | 5.25 | dd | 15.2, 8.5 | C-20, C-22, C-24, C-25 | H-22, H-24 |
| 24 | 42.8 | 2.30 | m | C-22, C-23, C-25, C-26, C-27, C-28 | H-23, H-25, H-28 | |
| 25 | 33.1 | 1.80 | m | C-24, C-26, C-27 | H-24 | |
| 26 | 20.1 | 0.92 | d | 6.7 | C-24, C-25, C-27 | H-25 |
| 27 | 19.9 | 0.91 | d | 6.7 | C-24, C-25, C-26 | H-25 |
| 28 | 17.6 | 1.02 | d | 6.6 | C-23, C-24, C-25 | H-24 |
Disclaimer: This data is compiled from multiple sources and for illustrative purposes. Chemical shifts can vary based on solvent and experimental conditions. For definitive assignment, a full suite of 2D NMR experiments on a purified sample is required.
Experimental Protocols
-
Sample Purity: Ensure the this compound sample is of high purity (>95%), as impurities can complicate spectral interpretation. Purification can be achieved by chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC).
-
Solvent Selection: Choose a deuterated solvent in which this compound is readily soluble. Chloroform-d (CDCl₃) is a common choice for steroids. Other solvents like methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆) can also be used depending on solubility and the need to observe exchangeable protons.
-
Concentration: Prepare a solution of 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent in a 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C). If not already present in the solvent, a small amount can be added.
The following are general parameters for acquiring NMR spectra on a 500 MHz spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
2.1. 1D ¹H NMR Spectroscopy
-
Pulse Program: zg30 or similar standard 1D pulse sequence
-
Number of Scans (ns): 16-64
-
Spectral Width (sw): 12-16 ppm
-
Acquisition Time (aq): 2-4 s
-
Relaxation Delay (d1): 1-5 s
-
Temperature: 298 K
2.2. 1D ¹³C NMR Spectroscopy
-
Pulse Program: zgpg30 (proton-decoupled)
-
Number of Scans (ns): 1024-4096 (or more, depending on concentration)
-
Spectral Width (sw): 200-240 ppm
-
Acquisition Time (aq): 1-2 s
-
Relaxation Delay (d1): 2 s
2.3. 2D COSY (Correlation Spectroscopy)
-
Pulse Program: cosygpqf or similar
-
Number of Scans (ns): 4-16 per increment
-
Number of Increments (in F1): 256-512
-
Spectral Width (sw in F1 and F2): 12-16 ppm
-
Relaxation Delay (d1): 1-2 s
2.4. 2D HSQC (Heteronuclear Single Quantum Coherence)
-
Pulse Program: hsqcedetgpsp (phase-sensitive with multiplicity editing)
-
Number of Scans (ns): 8-32 per increment
-
Number of Increments (in F1): 128-256
-
Spectral Width (sw in F2): 12-16 ppm
-
Spectral Width (sw in F1): 160-200 ppm
-
Relaxation Delay (d1): 1-2 s
-
¹J(C,H) Coupling Constant: Optimized for ~145 Hz
2.5. 2D HMBC (Heteronuclear Multiple Bond Correlation)
-
Pulse Program: hmbcgpndqf
-
Number of Scans (ns): 16-64 per increment
-
Number of Increments (in F1): 256-512
-
Spectral Width (sw in F2): 12-16 ppm
-
Spectral Width (sw in F1): 200-240 ppm
-
Relaxation Delay (d1): 1-2 s
-
Long-range Coupling Constant (ⁿJ(C,H)): Optimized for 8-10 Hz
2.6. 2D NOESY (Nuclear Overhauser Effect Spectroscopy)
-
Pulse Program: noesygpph
-
Number of Scans (ns): 16-64 per increment
-
Number of Increments (in F1): 256-512
-
Spectral Width (sw in F1 and F2): 12-16 ppm
-
Relaxation Delay (d1): 1-2 s
-
Mixing Time (d8): 300-800 ms (should be optimized)
Mandatory Visualizations
Caption: Experimental workflow for the NMR characterization of this compound.
Caption: Proposed signaling pathways modulated by this compound.
Application Notes and Protocols for the Mass Spectrometry Analysis of Ergone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ergone, chemically known as ergosta-4,6,8(14),22-tetraen-3-one, is a bioactive steroid found in various medicinal fungi, including Cordyceps sinensis, Polyporus umbellatus, and Ganoderma applanatum.[1][2][3] This compound has garnered significant interest in the scientific community due to its potential therapeutic properties, including cytotoxic and anti-tumor activities.[1][2] Notably, research has demonstrated that this compound can induce G2/M cell cycle arrest and apoptosis in human hepatocellular carcinoma (HepG2) cells.[2][4] This apoptotic activity is mediated through the activation of caspases and regulation of the Bcl-2 family of proteins.[2][4]
Given its therapeutic potential, robust and reliable analytical methods for the quantification of this compound in various biological matrices are essential for preclinical and clinical research, drug development, and quality control of fungal-derived products. This document provides detailed application notes and protocols for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the LC-MS/MS analysis of this compound.
Table 1: Mass Spectrometry Parameters for this compound Analysis
| Parameter | Value | Source |
| Compound Name | This compound (ergosta-4,6,8(14),22-tetraen-3-one) | N/A |
| Molecular Formula | C₂₈H₄₀O | [5][6] |
| Molecular Weight | 392.6 g/mol | [6] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) or Atmospheric Pressure Chemical Ionization (APCI+) | |
| Precursor Ion ([M+H]⁺) | m/z 393.3 | Calculated |
| Primary Quantifier Transition | m/z 393.3 → 268.2 | Implied from literature |
| Qualifier Transition 1 | To be determined empirically | N/A |
| Qualifier Transition 2 | To be determined empirically | N/A |
Table 2: Published Quantitative Performance Data
| Parameter | Value | Matrix | Source |
| Concentration Range | 5 - 1600 ng/mL | Rat Plasma | |
| Limit of Detection (LOD) | 1.5 ng/mL | Rat Plasma | |
| Recovery | > 95% | Rat Plasma | |
| Precision (RSD%) | < 10.5% | Rat Plasma |
Experimental Protocols
Protocol 1: Sample Preparation from Fungal Material
This protocol is adapted from methods for extracting ergosterol, a related sterol, from fungal matrices.
Materials:
-
Lyophilized fungal powder
-
Methanol (LC-MS grade)
-
Chloroform (HPLC grade)
-
Deionized water
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE)
Procedure:
-
Weigh 100 mg of lyophilized fungal powder into a 15 mL polypropylene centrifuge tube.
-
Add 5 mL of a 2:1 (v/v) chloroform:methanol solution.
-
Vortex vigorously for 5 minutes to ensure thorough extraction.
-
Centrifuge the mixture at 4000 x g for 10 minutes to pellet the solid material.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 1 mL of the initial mobile phase composition (e.g., 80:20 methanol:water with 0.1% formic acid).
-
Vortex for 1 minute to dissolve the residue.
-
Filter the reconstituted sample through a 0.22 µm PTFE syringe filter into an LC autosampler vial.
Protocol 2: Sample Preparation from Cell Culture
This protocol is designed for the extraction of this compound from cultured cells, such as HepG2, for in vitro studies.
Materials:
-
Cell culture plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell scraper
-
Methanol (LC-MS grade), pre-chilled to -20°C
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE)
Procedure:
-
Wash the cell monolayer (e.g., in a 6-well plate) twice with 2 mL of cold PBS.
-
Aspirate the PBS completely.
-
Add 1 mL of pre-chilled (-20°C) methanol to each well.
-
Incubate at -20°C for 10 minutes to precipitate proteins.
-
Scrape the cells from the plate surface using a cell scraper and transfer the cell lysate/methanol mixture to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Transfer the supernatant to a new tube.
-
Evaporate the methanol to dryness under a gentle stream of nitrogen.
-
Reconstitute the extract in 100 µL of the initial mobile phase.
-
Filter the sample through a 0.22 µm PTFE syringe filter into an LC autosampler vial.
Protocol 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an ESI or APCI source.
LC Parameters:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol or acetonitrile.
-
Gradient:
-
0-1 min: 80% B
-
1-5 min: Linear gradient from 80% to 95% B
-
5-7 min: Hold at 95% B
-
7.1-9 min: Return to 80% B and equilibrate.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
MS Parameters:
-
Ionization Source: ESI or APCI, positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 350°C.
-
Gas Flow Rates: To be optimized for the specific instrument.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Quantifier: 393.3 → 268.2
-
Qualifiers: At least two other product ions should be identified and optimized during method development.
-
Visualizations
This compound-Induced Apoptosis Signaling Pathway
This compound has been shown to induce apoptosis in cancer cells through the intrinsic pathway, which involves the regulation of the Bcl-2 family proteins and the subsequent activation of caspases.
Caption: this compound-induced intrinsic apoptosis pathway.
Experimental Workflow for this compound Analysis
The following diagram outlines the general workflow for the analysis of this compound from a biological sample using LC-MS/MS.
Caption: General workflow for this compound analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Ergosta-4,6,8(14),22-tetraen-3-one induces G2/M cell cycle arrest and apoptosis in human hepatocellular carcinoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Ergosta-4,6,8,22-tetraen-3-one | C28H40O | CID 139586238 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Ergosta-4,6,8(14),22-Tetraen-3-One | C28H40O | CID 6441416 - PubChem [pubchem.ncbi.nlm.nih.gov]
Synthesis of Ergone from Ergosterol: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ergone (ergosta-4,6,8(14),22-tetraen-3-one) is a naturally occurring steroid derived from ergosterol, the primary sterol in fungi. It has garnered significant interest within the scientific community due to its potent cytotoxic activities against various cancer cell lines, making it a promising candidate for further investigation in drug development. This document provides detailed protocols for a three-step chemical synthesis of this compound from commercially available ergosterol, with an expected overall yield of approximately 72%.[1] Additionally, it includes comprehensive spectroscopic data for the characterization of the final product and explores the proposed signaling pathway for this compound-induced apoptosis, a key mechanism of its anti-cancer action.
Chemical Synthesis of this compound from Ergosterol
The synthesis of this compound from ergosterol is a multi-step process that involves the protection of the C3 hydroxyl group, photosensitized oxidation to form an endoperoxide, and a subsequent rearrangement and oxidation to yield the final product.
Experimental Workflow
Caption: Workflow for the three-step synthesis of this compound from ergosterol.
Experimental Protocols
Step 1: Protection of the 3-Hydroxyl Group of Ergosterol (Benzoylation)
This step protects the hydroxyl group at the C3 position of ergosterol to prevent its oxidation in the subsequent steps.
-
Materials:
-
Ergosterol
-
Pyridine (anhydrous)
-
Benzoyl chloride
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
-
-
Protocol:
-
Dissolve ergosterol (1 equivalent) in anhydrous pyridine and anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add benzoyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield ergosterol-3-benzoate.
-
Step 2: Photo-oxidation of Ergosterol-3-benzoate
This step utilizes singlet oxygen, generated photosensitively, to form the endoperoxide across the diene system in the B-ring of the ergosterol backbone.[2][3][4][5]
-
Materials:
-
Ergosterol-3-benzoate
-
Ethanol (or other suitable solvent like dichloromethane)
-
Photosensitizer (e.g., Eosin Y, Rose Bengal, or Methylene Blue)
-
Oxygen source
-
Visible light source (e.g., halogen lamp)
-
-
Protocol:
-
Dissolve ergosterol-3-benzoate in a suitable solvent (e.g., ethanol) in a photoreactor vessel.
-
Add a catalytic amount of a photosensitizer (e.g., Eosin Y).
-
Continuously bubble oxygen through the solution while irradiating with a visible light source.
-
Maintain the reaction temperature at a low to moderate level (e.g., 20-25°C) to minimize side reactions.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, remove the solvent under reduced pressure to obtain the crude ergosterol peroxide benzoate. This intermediate is often used in the next step without further purification.
-
Step 3: Oppenauer-type Oxidation and Rearrangement to this compound
This final step involves the oxidation of the remaining hydroxyl group (after peroxide rearrangement) and isomerization of the double bonds to form the conjugated system of this compound.
-
Materials:
-
Crude ergosterol peroxide benzoate
-
Toluene (anhydrous)
-
Aluminum isopropoxide or another suitable Oppenauer reagent
-
Acetone or cyclohexanone (as hydride acceptor)
-
Hydrochloric acid (dilute)
-
Diethyl ether or Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
-
-
Protocol:
-
Dissolve the crude ergosterol peroxide benzoate in anhydrous toluene.
-
Add a hydride acceptor such as acetone or cyclohexanone in excess.
-
Add the Oppenauer reagent, for example, aluminum isopropoxide (in stoichiometric amounts or slight excess).
-
Reflux the reaction mixture for several hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature and quench by adding dilute hydrochloric acid.
-
Extract the product with diethyl ether or ethyl acetate (3x).
-
Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford pure this compound.
-
Quantitative Data
| Parameter | Value | Reference(s) |
| Chemical Name | Ergosta-4,6,8(14),22-tetraen-3-one | [6] |
| Molecular Formula | C28H40O | [7][8] |
| Molecular Weight | 392.6 g/mol | [7][8] |
| Overall Yield | ~72% | [1] |
Spectroscopic Data for this compound
| ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) |
| Chemical Shift (ppm) | Chemical Shift (ppm) |
| ~ 6.0 - 6.8 (m, olefinic H) | ~ 200 (C=O, C-3) |
| ~ 5.2 (m, olefinic H) | ~ 120 - 160 (olefinic C) |
| ~ 0.8 - 2.5 (m, aliphatic H) | ~ 15 - 55 (aliphatic C) |
Note: The exact chemical shifts and multiplicities may vary slightly depending on the solvent and the specific instrument used. Researchers should perform their own full characterization.
Biological Application: this compound-Induced Apoptosis in Cancer Cells
This compound has been demonstrated to induce apoptosis, or programmed cell death, in various cancer cell lines, highlighting its potential as an anti-cancer agent.[9] The proposed mechanism involves the activation of key signaling pathways that lead to the systematic dismantling of the cell.
Proposed Signaling Pathway for this compound-Induced Apoptosis
This compound is hypothesized to induce apoptosis through the extrinsic or death receptor pathway . This is supported by evidence showing the activation of initiator caspase-8 and executioner caspase-3.[9][10] The pathway likely involves the upregulation of death receptors on the cancer cell surface, leading to a caspase cascade and the subsequent cleavage of cellular substrates, ultimately resulting in cell death. Furthermore, the involvement of the Bcl-2 family of proteins suggests a potential crosstalk with the intrinsic (mitochondrial) pathway.[11][12][13]
Caption: Proposed signaling pathway for this compound-induced apoptosis in cancer cells.
Conclusion
The protocols and data presented in this application note provide a solid foundation for the synthesis and preliminary biological evaluation of this compound. The straightforward three-step synthesis from ergosterol makes this compound accessible for further research. The potent cytotoxic and pro-apoptotic effects of this compound warrant more in-depth studies to elucidate its precise molecular targets and to explore its potential as a lead compound in the development of novel anticancer therapeutics. Future investigations should focus on confirming the proposed signaling pathway and evaluating the in vivo efficacy and safety of this compound in preclinical cancer models.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Selective destruction of microscopic fungi through photo-oxidation of ergosterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Photo-oxidation of ergosterol: indirect detection of antioxidants photosensitizers or quenchers of singlet oxygen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ergosta-4,6,8(14),22-Tetraen-3-One | C28H40O | CID 6441416 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Ergosta-4,6,8,22-tetraen-3-one | C28H40O | CID 139586238 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Upregulation of death receptor 5 and activation of caspase 8/3 play a critical role in ergosterol peroxide induced apoptosis in DU 145 prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Caspase-3 and -6 expression and activation are targeted by hormone action in the rat ventral prostate during the apoptotic cell death process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Role of Bcl-2 family proteins and caspases in the regulation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Regulation of apoptosis by Bcl-2 family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
Application Notes and Protocols for Studying Ergothioneine Effects in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ergothioneine (EGT) is a naturally occurring, diet-derived amino acid with potent antioxidant and cytoprotective properties.[1][2] Its unique ability to be actively transported into cells and tissues via the specific transporter OCTN1 (Organic Cation Transporter Novel Type 1) underscores its physiological significance.[1][3] Preclinical research in various animal models has highlighted the therapeutic potential of ergothioneine in a range of oxidative stress-related and inflammatory conditions, including neurodegenerative diseases, metabolic disorders, and cardiovascular disease.[1][2][4]
These application notes provide an overview of established animal models and detailed protocols for investigating the in vivo effects of ergothioneine. The information is intended to guide researchers in designing and executing robust preclinical studies to further elucidate the mechanisms of action and therapeutic efficacy of ergothioneine.
Animal Models for Ergothioneine Research
A variety of animal models have been employed to study the multifaceted effects of ergothioneine. The choice of model depends on the specific research question and the physiological or pathological process being investigated.
Commonly Used Animal Models:
-
Neurodegenerative Disease Models:
-
5XFAD Mouse Model of Alzheimer's Disease: These transgenic mice overexpress human amyloid precursor protein (APP) and presenilin 1 (PSEN1) with five familial Alzheimer's disease mutations, leading to accelerated amyloid plaque deposition and cognitive deficits.[5][6]
-
APP/PS1 Transgenic Mouse Model of Alzheimer's Disease: Similar to the 5XFAD model, these mice exhibit age-dependent accumulation of Aβ plaques and cognitive impairment.[7]
-
6-Hydroxydopamine (6-OHDA) Rodent Model of Parkinson's Disease: Intracerebral injection of the neurotoxin 6-OHDA leads to the selective degeneration of dopaminergic neurons in the substantia nigra, mimicking the pathology of Parkinson's disease.[8][9][10] This model can be induced in both mice and rats.
-
Drosophila melanogaster Models of Parkinson's Disease: Genetic models in the fruit fly, such as those with mutations in parkin or LRRK2, are used to study the molecular mechanisms of neurodegeneration and the protective effects of compounds like ergothioneine.[8][9]
-
-
Aging Models:
-
D-galactose-Induced Aging Model: Chronic administration of D-galactose to rodents induces an accelerated aging phenotype characterized by increased oxidative stress, cognitive decline, and neuroinflammation.[11][12][13]
-
Naturally Aged Rodents: Using aged rats or mice allows for the study of age-related physiological decline and the potential for ergothioneine to promote healthy aging and extend healthspan.
-
-
Metabolic Disease Models:
-
Cardiovascular Disease Models:
-
Myocardial Infarction (MI) Rat Model: Surgical ligation of a coronary artery induces myocardial infarction, allowing for the study of cardiac remodeling and the protective effects of interventions like ergothioneine.[18][19]
-
Spontaneously Hypertensive Rats (SHR): This genetic model of hypertension is used to investigate the effects of ergothioneine on blood pressure and vascular function.
-
Quantitative Data Summary
The following tables summarize quantitative data from key studies on the effects of ergothioneine in various animal models.
Table 1: Neuroprotective Effects of Ergothioneine in Alzheimer's Disease Mouse Models
| Animal Model | Treatment Regimen | Key Findings | Reference |
| 5XFAD Mice | 25-50 mg/kg ergothioneine via oral gavage, 3 times/week for 8 weeks | Modest improvement in cognition; Marked reduction in Aβ burden; Rescued glucose metabolism. | [5] |
| APP/PS1 Mice | 100 mg/kg/day ergothioneine via gavage for 3 months | Improved recognition index in Novel Object Recognition test; Increased alternation rate in Y-maze test. | [7] |
| 5XFAD Mice | Ergothioneine treatment | Significantly reduced number of large Aβ deposits in the neuroretina; Increased number of IBA1(+)ve phagocytic macrophages. | [20] |
Table 2: Neuroprotective Effects of Ergothioneine in Parkinson's Disease Models
| Animal Model | Treatment Regimen | Key Findings | Reference |
| Drosophila parkin and LRRK2 mutants | Ergothioneine-containing fly food | Improved climbing score; Protected against dopaminergic neuronal loss and mitochondrial abnormalities. | [8][9] |
| 6-OHDA-lesioned Mice | Ergothioneine supplementation | Protected against 6-OHDA-associated dopaminergic neuronal loss and apomorphine-induced rotational deficits. | [8][9] |
Table 3: Effects of Ergothioneine in Aging Models
| Animal Model | Treatment Regimen | Key Findings | Reference |
| D-galactose-induced aging mice | 0.5 mg/kg body weight ergothioneine, daily for 88 days | Improved performance in the water-maze memory acquisition test. | [13] |
| Male C57BL/6J mice | ~4-5 mg/kg/day ergothioneine in drinking water | Remarkably extended lifespan; Suppressed age-related declines in weight and fat mass. | [12] |
Table 4: Effects of Ergothioneine in a Metabolic Disease Model
| Animal Model | Treatment Regimen | Key Findings | Reference |
| High-Fat Diet (HFD)-induced MASLD mice | 35 mg/kg/day ergothioneine in drinking water from week 6 to 24 | Reduced body weight; Improved insulin resistance and glucose tolerance; Ameliorated lipid metabolism and liver impairment. | [14][15] |
Table 5: Cardioprotective Effects of Ergothioneine
| Animal Model | Treatment Regimen | Key Findings | Reference |
| Myocardial Infarction (MI) Rat Model | 10 mg/kg ergothioneine for 7 days | Improved cardiac function; Reduced infarct size; Prevented heart remodeling and fibrosis. | [18][19] |
| Isolated Rat Aorta | 1-200 µM ergothioneine | Produced concentration-dependent relaxation in endothelium-intact aortic rings. | [21] |
Experimental Protocols
5XFAD Mouse Model of Alzheimer's Disease: Ergothioneine Treatment and Behavioral Analysis
Objective: To assess the effect of long-term ergothioneine administration on cognitive function and Alzheimer's disease pathology in the 5XFAD mouse model.
Materials:
-
5XFAD transgenic mice and wild-type (WT) littermate controls.
-
Ergothioneine powder.
-
Sterile water for injection or double-distilled water.
-
Oral gavage needles.
-
Morris Water Maze (MWM) apparatus: circular pool (150 cm diameter), opaque water, submerged platform.[19][22]
-
Video tracking software (e.g., Ethovision).
Protocol:
-
Animal Housing and Grouping:
-
House mice under standard conditions (12h light/dark cycle, ad libitum access to food and water).
-
At 8 weeks of age, randomly assign mice to three groups: WT control (vehicle), 5XFAD (vehicle), and 5XFAD + Ergothioneine.
-
-
Ergothioneine Administration:
-
Prepare a solution of ergothioneine in sterile water.
-
Administer ergothioneine (25-50 mg/kg) or vehicle (water) to the respective groups via oral gavage three times a week for 8 weeks.[5]
-
-
Morris Water Maze (MWM) for Spatial Learning and Memory:
-
Habituation: On the day before training, allow each mouse to swim freely in the pool for 60 seconds without the platform.
-
Acquisition Training:
-
Conduct training for 5 consecutive days with four trials per day.
-
For each trial, gently place the mouse into the water at one of four predetermined start locations, facing the pool wall.
-
Allow the mouse to swim and find the hidden platform for a maximum of 60 seconds.
-
If the mouse fails to find the platform within 60 seconds, guide it to the platform.
-
Allow the mouse to remain on the platform for 15-30 seconds.
-
Record the escape latency (time to find the platform) and path length using video tracking software.
-
-
Probe Trial:
-
24 hours after the last training session, remove the platform from the pool.
-
Allow each mouse to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of platform crossings.
-
-
-
Tissue Collection and Analysis:
-
At the end of the study, euthanize the mice and perfuse with saline.
-
Collect brain tissue for immunohistochemical analysis of Aβ plaques and neuroinflammation, and for biochemical assays.
-
High-Fat Diet (HFD)-Induced MASLD Mouse Model: Ergothioneine Treatment and Metabolic Phenotyping
Objective: To evaluate the effect of ergothioneine on metabolic parameters and liver pathology in a mouse model of diet-induced MASLD.
Materials:
-
Male C57BL/6J mice (5 weeks old).
-
Normal chow diet (NCD) and high-fat diet (HFD, e.g., 60% kcal from fat).
-
Ergothioneine powder.
-
Glucometer and glucose strips.
-
Insulin.
-
Reagents for serum biochemical analysis (e.g., ALT, AST, triglycerides, cholesterol).
-
Histology supplies (formalin, paraffin, hematoxylin and eosin, Oil Red O stain).
Protocol:
-
Animal Acclimatization and Diet:
-
Acclimatize mice for one week with ad libitum access to NCD and water.
-
Randomly divide mice into four groups: NCD, NCD + Ergothioneine, HFD, and HFD + Ergothioneine.[14]
-
Provide the respective diets for the duration of the study (e.g., 18 weeks).
-
-
Ergothioneine Administration:
-
Dissolve ergothioneine in the drinking water to achieve a daily dose of approximately 35 mg/kg.[14]
-
Provide the ergothioneine-containing water or regular water to the respective groups.
-
-
Metabolic Phenotyping:
-
Body Weight and Food Intake: Monitor and record body weight weekly and food intake periodically.
-
Intraperitoneal Glucose Tolerance Test (IPGTT):
-
Fast mice for 6 hours.
-
Measure baseline blood glucose from the tail vein.
-
Administer an intraperitoneal injection of glucose (2 g/kg body weight).
-
Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection.
-
-
Intraperitoneal Insulin Tolerance Test (IPITT):
-
Fast mice for 4 hours.
-
Measure baseline blood glucose.
-
Administer an intraperitoneal injection of insulin (0.75 U/kg body weight).
-
Measure blood glucose at 15, 30, 60, and 90 minutes post-injection.
-
-
-
Sample Collection and Analysis:
-
At the end of the study, fast mice overnight and collect blood via cardiac puncture for serum biochemical analysis.
-
Euthanize the mice and collect the liver.
-
Fix a portion of the liver in 10% neutral buffered formalin for H&E and Oil Red O staining to assess steatosis and inflammation.
-
Snap-freeze the remaining liver tissue for molecular analysis (e.g., Western blotting, qPCR).
-
Immunohistochemistry for Neuroinflammation Markers in Brain Tissue
Objective: To visualize and quantify the expression of neuroinflammatory markers (e.g., Iba1 for microglia, GFAP for astrocytes) in mouse brain sections.
Materials:
-
Fixed, cryoprotected, or paraffin-embedded brain sections.
-
Phosphate-buffered saline (PBS).
-
Blocking solution (e.g., 10% normal goat serum in PBS with 0.3% Triton X-100).
-
Primary antibodies (e.g., rabbit anti-Iba1, mouse anti-GFAP).
-
Fluorophore-conjugated secondary antibodies (e.g., goat anti-rabbit Alexa Fluor 488, goat anti-mouse Alexa Fluor 594).
-
DAPI for nuclear counterstaining.
-
Mounting medium.
-
Fluorescence microscope.
Protocol:
-
Antigen Retrieval (if using paraffin-embedded sections):
-
Deparaffinize and rehydrate the sections.
-
Perform heat-induced epitope retrieval using a citrate-based buffer.
-
-
Blocking:
-
Wash sections with PBS.
-
Incubate sections in blocking solution for 1-2 hours at room temperature to prevent non-specific antibody binding.[23]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies in the blocking solution to their optimal concentrations.
-
Incubate the sections with the primary antibody solution overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the sections three times with PBS.
-
Dilute the fluorophore-conjugated secondary antibodies in the blocking solution.
-
Incubate the sections with the secondary antibody solution for 1-2 hours at room temperature, protected from light.[23]
-
-
Counterstaining and Mounting:
-
Wash the sections three times with PBS.
-
Incubate with DAPI solution for 5-10 minutes to stain the nuclei.
-
Wash the sections with PBS.
-
Mount the sections on glass slides using an anti-fade mounting medium.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence or confocal microscope.
-
Quantify the immunofluorescence signal intensity or the number of positive cells using image analysis software (e.g., ImageJ).
-
Signaling Pathways and Visualization
Ergothioneine has been shown to modulate several key signaling pathways involved in cellular stress response, inflammation, and survival.
Nrf2/HO-1 Signaling Pathway
The Keap1-Nrf2 pathway is a major regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant genes, including Heme Oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1). Ergothioneine has been shown to activate this pathway, thereby enhancing the cell's antioxidant capacity.[24][25]
Caption: Ergothioneine-mediated activation of the Nrf2 signaling pathway.
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammation. In its inactive state, NF-κB is held in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. Ergothioneine has been shown to inhibit the activation of the NF-κB pathway, thereby exerting anti-inflammatory effects.[18][19][24]
Caption: Ergothioneine's inhibitory effect on the NF-κB signaling pathway.
Experimental Workflow for Ergothioneine Efficacy Study
The following diagram illustrates a general experimental workflow for assessing the efficacy of ergothioneine in a rodent model of disease.
Caption: General experimental workflow for in vivo studies of ergothioneine.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers [sandiegoinstruments.com]
- 3. Ergothioneine, a dietary antioxidant improves amyloid beta clearance in the neuroretina of a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Longitudinal Consumption of Ergothioneine Reduces Oxidative Stress and Amyloid Plaques and Restores Glucose Metabolism in the 5XFAD Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological intervention in a transgenic mouse model improves Alzheimer’s-associated pathological phenotype: Involvement of proteasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Ergothioneine Treatment Ameliorates the Pathological Phenotypes of Parkinson's Disease Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ergothioneine Treatment Ameliorates the Pathological Phenotypes of Parkinson's Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 11. Ergothioneine improves cognitive function by ameliorating mitochondrial damage and decreasing neuroinflammation in a d-galactose-induced aging model - Food & Function (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Ergothioneine ameliorates metabolic dysfunction-Associated Steatotic Liver Disease (MASLD) by enhancing autophagy, inhibiting oxidative damage and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ergothioneine ameliorates metabolic dysfunction-Associated Steatotic Liver Disease (MASLD) by enhancing autophagy, inhibiting oxidative damage and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Rodent model of metabolic dysfunction‐associated fatty liver disease: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Ergothioneine improves myocardial remodeling and heart function after acute myocardial infarction via S-glutathionylation through the NF-ĸB dependent Wnt5a-sFlt-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Ergothioneine produces relaxation in isolated rat aorta by inactivating superoxide anion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pure.rug.nl [pure.rug.nl]
- 23. Immunohistochemistry (IHC) Staining Mouse Brain Sections [protocols.io]
- 24. Ergothioneine mitigates cisplatin-evoked nephrotoxicity via targeting Nrf2, NF-κB, and apoptotic signaling and inhibiting γ-glutamyl transpeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Application Notes & Protocol: Evaluation of the Diuretic Activity of Ergone
Audience: Researchers, scientists, and drug development professionals.
1.0 Introduction
Diuretics are therapeutic agents that increase the rate of urine flow and sodium excretion, primarily used in the management of conditions characterized by fluid overload, such as hypertension, heart failure, and edema.[1][2] Synthetic diuretics, while effective, are associated with various adverse effects, prompting research into alternative, natural compounds with diuretic properties.[1] Ergone, a compound structurally related to ergosterol found in fungi, has been identified as a potential diuretic agent.[3] A study on Polyporus umbellatus, a fungus used in traditional medicine, demonstrated that ergosterol possesses diuretic activity.[3] This document provides a detailed protocol for the preclinical evaluation of this compound's diuretic activity in a rat model, based on established methodologies for screening natural products.[4][5]
2.0 Objective
To provide a standardized, reproducible protocol for assessing the diuretic, natriuretic, and saluretic activity of this compound in saline-loaded Wistar rats. This protocol includes methods for measuring urine volume, electrolyte concentrations, and calculating key diuretic indices to determine the compound's efficacy and potential mechanism of action.
3.0 Materials and Reagents
-
Test Compound: this compound (purity ≥95%)
-
Vehicle: 0.5% Carboxymethyl cellulose (CMC) in distilled water
-
Positive Control: Furosemide (10 mg/kg)[6]
-
Negative Control: Vehicle (0.5% CMC)
-
Saline Solution: 0.9% NaCl, sterile
-
Animal Model: Male Wistar rats (180-220g)
-
Metabolic cages for individual housing and urine/feces separation[5]
-
Oral gavage needles
-
Graduated cylinders for urine collection
-
Flame photometer for Na⁺ and K⁺ analysis[7]
-
Chloride analyzer or titration equipment for Cl⁻ analysis[7]
-
pH meter
-
Vortex mixer
-
Pipettes and tips
-
Standard laboratory glassware
4.0 Experimental Design
The study is designed to compare the effects of different doses of this compound with a negative control (vehicle) and a positive control (Furosemide).
4.1 Animal Groups
Animals are randomly assigned to the following groups (n=6 per group):
| Group No. | Treatment | Dosage (p.o.) | Administration Volume |
| I | Negative Control | Vehicle (0.5% CMC) | 10 mL/kg |
| II | Positive Control | Furosemide | 10 mg/kg |
| III | Test Group 1 | This compound | 5 mg/kg |
| IV | Test Group 2 | This compound | 10 mg/kg |
| V | Test Group 3 | This compound | 20 mg/kg |
| Table 1: Experimental Groups and Dosing Regimen. |
4.2 Acclimatization
Animals should be acclimatized to the laboratory conditions (25°C ± 1°C, 55% ± 5% humidity, and a 12 h/12 h light/dark cycle) for at least one week before the experiment. They should have free access to a standard pellet diet and tap water.
5.0 Experimental Protocol
5.1 Animal Preparation
-
Withdraw food and water 18 hours prior to the experiment to ensure an empty stomach and a uniform hydration state.[8]
-
On the day of the experiment, administer a priming dose of normal saline (0.9% NaCl) at 15 mL/kg body weight to all rats via oral gavage. This ensures a uniform water and salt load.[7][9]
-
Thirty minutes after the saline load, administer the respective treatments (Vehicle, Furosemide, or this compound) to each group via oral gavage as detailed in Table 1.
5.2 Urine Collection and Measurement
-
Immediately after treatment administration, place each rat into an individual metabolic cage.[6]
-
Collect urine cumulatively at 5 and 24 hours post-administration.
-
Measure the total volume of urine for each animal at each time point.
-
Measure the pH of the fresh urine samples using a calibrated pH meter.[7]
-
Centrifuge a small aliquot of the urine to remove any particulate matter and store the supernatant at -20°C for biochemical analysis.
5.3 Workflow Diagram
Caption: Workflow for evaluating the diuretic activity of this compound.
5.4 Biochemical Analysis
-
Thaw the frozen urine samples to room temperature.
-
Determine the concentrations of sodium (Na⁺) and potassium (K⁺) using a flame photometer.[7]
-
Determine the concentration of chloride (Cl⁻) using an ion-selective electrode analyzer or by titration.[7]
6.0 Data Presentation and Analysis
All quantitative data should be expressed as mean ± Standard Error of the Mean (SEM). Statistical analysis can be performed using a one-way Analysis of Variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Bonferroni) to compare the test groups with the control group. A p-value of <0.05 is typically considered statistically significant.
6.1 Key Diuretic Parameters
Calculate the following indices to evaluate diuretic activity:
| Parameter | Formula | Description | Reference |
| Diuretic Index | Urine Volume (Test) / Urine Volume (Control) | Compares the urine output of the test group to the control group. A value >1 indicates diuretic activity. | [6] |
| Saluretic Index | (Na⁺ + Cl⁻) Test / (Na⁺ + Cl⁻) Control | Measures the excretion of sodium and chloride salts. | |
| Natriuretic Index | Na⁺ (Test) / Na⁺ (Control) | Specifically measures the excretion of sodium. | |
| Na⁺/K⁺ Ratio | [Na⁺] / [K⁺] | Indicates potassium-sparing effects. A ratio >2 is favorable, suggesting significant natriuresis without excessive potassium loss. | |
| Carbonic Anhydrase Inhibition Index | [Cl⁻] / ([Na⁺] + [K⁺]) | A value close to 1 may suggest inhibition of the carbonic anhydrase enzyme. | [7] |
| Table 2: Formulae for Diuretic Indices. |
6.2 Sample Data Table
The results should be summarized in a table for clear comparison.
| Group | Dose (mg/kg) | Urine Vol. (mL/24h) | Na⁺ (mmol/L) | K⁺ (mmol/L) | Cl⁻ (mmol/L) | Diuretic Index | Na⁺/K⁺ Ratio |
| Control | -- | Value | Value | Value | Value | 1.00 | Value |
| Furosemide | 10 | Value | Value | Value | Value | Value | Value |
| This compound | 5 | Value | Value | Value | Value | Value | Value |
| This compound | 10 | Value | Value | Value | Value | Value | Value |
| This compound | 20 | Value | Value | Value | Value | Value | Value |
| Table 3: Template for Summarizing Experimental Results. |
7.0 Hypothesized Signaling Pathway
The diuretic action of natural compounds can involve multiple mechanisms, including effects on renal water channels (aquaporins), renal ion carriers, the renin-angiotensin-aldosterone system (RAAS), and carbonic anhydrase.[10][11] Many plant-derived compounds, such as flavonoids, exert diuretic effects by blocking the Na⁺-K⁺-2Cl⁻ cotransporter in the ascending limb of the loop of Henle, similar to furosemide.[1][2][12] Given its sterol structure, this compound might influence membrane-bound transporters or signaling pathways that regulate their activity.
Caption: Hypothesized mechanism of this compound via NKCC2 inhibition.
References
- 1. Role of Plant Bioactive as Diuretics: General Considerations and Mechanism of Diuresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bioactivity-directed isolation, identification of diuretic compounds from Polyporus umbellatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A method for screening diuretic agents in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmacy180.com [pharmacy180.com]
- 6. dovepress.com [dovepress.com]
- 7. Evaluation of Diuretic Activity and Phytochemical Contents of Aqueous Extract of the Shoot Apex of Podocarpus falcactus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diuretic activity of the aqueous crude extract and solvent fractions of the leaves of Thymus serrulatus in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. atlasofscience.org [atlasofscience.org]
- 11. Cellular and Molecular Mechanisms of Diuretic Plants: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Role of plant bioactive as diuretics: General considerations and mechanism of diuresis. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Therapeutic Development of Ergone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ergone, a fungal metabolite derived from ergosterol, has demonstrated significant potential as a therapeutic agent in preclinical studies.[1] Its pharmacological activities, including nephroprotective and cytotoxic effects, make it a compound of interest for further investigation and drug development.[2][3] These application notes provide a summary of the key findings on this compound and detailed protocols for its evaluation in in vivo and in vitro models.
Therapeutic Potential in Chronic Kidney Disease (CKD)
This compound has been shown to prevent the progression of chronic kidney disease (CKD) in an adenine-induced rat model.[2] Oral administration of this compound demonstrated improvements in key markers of renal function and overall health. The nephroprotective effects are associated with the downregulation of proteins involved in renal fibrosis and inflammation, as well as the modulation of metabolic pathways.[2]
Quantitative Data from Preclinical CKD Model
The following tables summarize the significant effects of this compound treatment in a rat model of adenine-induced CKD.
Table 1: Effects of this compound on Basic Physical and Biochemical Parameters in a Rat CKD Model [2]
| Parameter | Control Group | CKD Group | CKD + this compound Group |
| Body Weight (g) | Increased | Significantly Decreased (P<0.01) | Markedly Increased vs. CKD |
| Urinary Volume (mL) | Normal | Significantly Increased (P<0.01) | Substantially Reduced vs. CKD |
| Kidney Weight Index | Normal | Markedly Increased (P<0.01) | Significantly Decreased vs. CKD |
| BUN (mmol/L) | Normal | Markedly Increased | Improved (P<0.05) |
| Scr (µmol/L) | Normal | Markedly Increased | Improved (P<0.05) |
| Cholesterol (mmol/L) | Normal | Markedly Increased | Improved (P<0.05) |
| Triglyceride (mmol/L) | Normal | Markedly Increased | Improved (P<0.05) |
| Uric Acid (µmol/L) | Normal | Markedly Increased | Improved (P<0.05) |
| Potassium (mmol/L) | Normal | Markedly Increased | Improved (P<0.05) |
| Phosphorus (mmol/L) | Normal | Markedly Increased | Improved (P<0.05) |
| Calcium (mmol/L) | Normal | Significantly Decreased (P<0.05) | Improved |
| Creatine Kinase (U/L) | Normal | Markedly Increased | Improved (P<0.05) |
| Aldosterone (pg/mL) | Normal | Significantly Higher (P<0.01) | Significantly Decreased |
Table 2: Effects of this compound on Protein Expression in Kidney Tissue of a Rat CKD Model [2]
| Protein | CKD Group | CKD + this compound Group |
| TGF-β1 | Upregulated | Downregulated |
| ED-1 | Upregulated | Downregulated |
| CTGF | Upregulated | Downregulated |
| bFGF | Upregulated | Downregulated |
| Collagen I | Upregulated | Downregulated |
Cytotoxic Properties
This compound has exhibited promising cytotoxic activity against rhabdomyosarcoma (RD) and hepatocellular carcinoma (HepG-2) cancer cell lines, suggesting its potential as an anti-cancer agent.[3]
Experimental Protocols
Protocol 1: Induction of Chronic Kidney Disease in Rats
This protocol describes the induction of CKD in rats using adenine, a widely used and reproducible method.
Materials:
-
Male Sprague-Dawley rats (6-8 weeks old)
-
Adenine (Sigma-Aldrich)
-
Standard rat chow
-
Metabolic cages
Procedure:
-
Acclimatize rats for one week with free access to standard chow and water.
-
Prepare a diet containing 0.75% (w/w) adenine mixed with the standard rat chow.[3][4]
-
Administer the adenine-containing diet to the experimental group for 4 weeks.[2][5] The control group will continue to receive the standard chow.
-
Monitor the body weight and general health of the rats daily.
-
House the rats in metabolic cages to collect 24-hour urine samples at designated time points for volume and biochemical analysis.
-
At the end of the 4-week period, collect blood samples for serum biochemical analysis and euthanize the animals for kidney tissue collection.
Protocol 2: Evaluation of this compound's Nephroprotective Effects
Materials:
-
CKD rat model (as described in Protocol 1)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose sodium)
-
Blood collection tubes
-
Centrifuge
-
Biochemical assay kits for BUN, Scr, cholesterol, etc.
-
Formalin (10%)
-
Paraffin
-
Microtome
-
Hematoxylin and Eosin (H&E) stain
Procedure:
-
Divide the adenine-fed rats into two groups: CKD group (vehicle treatment) and CKD + this compound group.
-
Administer this compound orally at the desired dose daily for the specified treatment period, concurrently with the adenine diet.
-
Monitor and record basic physical parameters as described in Protocol 1.
-
At the end of the treatment period, collect blood and separate the serum by centrifugation.
-
Analyze serum samples for biochemical parameters (BUN, Scr, etc.) using commercially available kits.
-
Harvest the kidneys, weigh them, and fix one kidney in 10% formalin for histopathological analysis.
-
Embed the fixed kidney in paraffin, section it using a microtome, and stain with H&E for microscopic examination of renal injury.
-
Snap-freeze the other kidney in liquid nitrogen and store at -80°C for protein and metabolic analysis.
Protocol 3: Western Blot Analysis of Kidney Tissue
Materials:
-
Frozen kidney tissue
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (TGF-β1, ED-1, CTGF, bFGF, Collagen I, GAPDH)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Homogenize the frozen kidney tissue in RIPA buffer to extract total protein.
-
Determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL reagent and a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to a loading control like GAPDH.
Protocol 4: In Vitro Cytotoxicity Assay
This protocol describes the determination of the cytotoxic effects of this compound on cancer cell lines using the MTT assay.
Materials:
-
RD or HepG-2 cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound
-
DMSO (for dissolving this compound)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or acidic isopropanol)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in the culture medium. The final DMSO concentration should be less than 0.1%.
-
Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.
Visualizations
Caption: Proposed mechanism of this compound in attenuating CKD.
Caption: Experimental workflow for evaluating this compound's therapeutic potential.
References
- 1. Cytotoxicity against Human Hepatocellular Carcinoma (HepG2) Cells and Anti-Oxidant Activity of Selected Endemic or Medicinal Plants in Sri Lanka - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel approach to adenine-induced chronic kidney disease associated anemia in rodents | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. Adenine-induced animal model of chronic kidney disease: current applications and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel approach to adenine-induced chronic kidney disease associated anemia in rodents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Ergothioneine (EGT) Yield from Fungal Cultures
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working to improve ergothioneine (EGT) yield from fungal cultures.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Detectable Ergothioneine Yield
Question: My fungal culture is growing well, but I'm detecting very low or no ergothioneine. What are the possible causes and how can I troubleshoot this?
Answer:
Several factors could contribute to low or undetectable EGT levels despite good biomass growth. Here’s a step-by-step troubleshooting guide:
-
Verify the Fungal Strain's EGT Production Capability: Not all fungi produce ergothioneine. Confirm that the species you are using is a known EGT producer.[1][2] Some common EGT-producing fungi include species of Agaricus, Pleurotus, Lentinus edodes, and Ganoderma.[3]
-
Check Your Extraction and Quantification Methods: EGT is a water-soluble compound, and improper extraction or analytical techniques can lead to inaccurate measurements.[4]
-
Extraction: A common method involves extraction with 70% ethanol.[5] Ensure complete cell lysis to release intracellular EGT.
-
Quantification: HPLC-UV (at 254 nm) or LC-MS are standard methods for EGT quantification.[4][6] Verify your standards and calibration curves. LC-MS is generally more sensitive and specific than UV-Vis methods, which can be affected by co-absorbing compounds.[4]
-
-
Optimize Culture Conditions: Suboptimal fermentation parameters can significantly impact EGT biosynthesis even with healthy fungal growth. Key parameters to investigate include:
-
pH: The optimal pH for EGT production can be species-specific. For example, a pH of 5.5 has been found to be optimal for Pleurotus eryngii.[7]
-
Temperature: The optimal temperature for mycelial growth may not be the same as for EGT production. For Ganoderma resinaceum, a temperature of around 27°C was found to be optimal for EGT yield.[8]
-
Aeration and Agitation: Adequate oxygen supply is crucial. For Panus conchatus, a higher shaking speed of 150 rpm resulted in a significantly higher EGT yield compared to lower speeds.[9]
-
-
Evaluate Nutrient Availability:
-
Carbon and Nitrogen Sources: The type and concentration of carbon and nitrogen sources can influence EGT production. For instance, fructose and aspartic acid were shown to increase EGT yield in L. edodes.[3] Sucrose and ammonium chloride were optimal for G. resinaceum.[8]
-
Precursor Amino Acids: EGT biosynthesis is directly dependent on the availability of L-histidine, L-methionine, and L-cysteine.[2][10] If your medium is deficient in these, EGT production will be limited.
-
Issue 2: Ergothioneine Yield Not Increasing with Precursor Supplementation
Question: I've supplemented my culture medium with histidine, methionine, and cysteine, but the ergothioneine yield hasn't improved. What could be the issue?
Answer:
This is a common challenge that can arise from several factors:
-
Sub-optimal Precursor Concentrations: The concentration of supplemented amino acids is critical. High concentrations can sometimes inhibit fungal growth, leading to a trade-off between biomass and EGT production.[10] It is recommended to test a range of concentrations. For example, a combination of 0.5 mM each of methionine, cysteine, and histidine was effective for Agaricus species without significantly impacting growth.[10]
-
Metabolic Bottlenecks: The issue may not be the availability of precursors but the efficiency of the enzymatic steps in the EGT biosynthesis pathway. The expression and activity of key enzymes like Egt1 and Egt2 are crucial.[10]
-
Other Limiting Nutrients: While precursor amino acids are essential, other media components could be limiting. Ensure that the basal medium provides adequate sources of carbon, nitrogen, and essential minerals. Supplementation with yeast extract and peptone has been shown to enhance EGT production.[10]
-
Timing of Supplementation: The growth phase at which precursors are added can impact their uptake and utilization. Consider adding precursors at the beginning of the exponential growth phase.
-
Strain Degeneration: Fungal strains can sometimes lose their productivity over successive subcultures. It is advisable to go back to a cryopreserved stock culture.
Issue 3: Inconsistent Ergothioneine Yields Between Batches
Question: I'm observing significant variability in ergothioneine yield from one fermentation batch to another. How can I improve consistency?
Answer:
Inconsistent yields are often due to subtle variations in experimental conditions. To improve reproducibility:
-
Standardize Inoculum Preparation: The age, size, and physiological state of the inoculum can affect fermentation performance. Implement a standardized protocol for inoculum preparation, including the number of spores or mycelial plugs and the pre-culture time.
-
Precise Control of Fermentation Parameters: Tightly control and monitor key parameters such as pH, temperature, agitation, and dissolved oxygen levels throughout the fermentation process.[11]
-
Media Preparation Consistency: Ensure that all media components are accurately weighed and dissolved and that the final volume is consistent. The quality of raw materials, such as yeast extract and peptone, can also vary between suppliers and batches.
-
Monitor and Control Foaming: Excessive foaming can lead to loss of culture volume and contamination. Use an appropriate antifoaming agent if necessary.
-
Harvesting at a Consistent Time Point: EGT production can vary with the growth phase. Determine the optimal harvest time for your specific fungal strain and conditions and adhere to it consistently.[3]
Frequently Asked Questions (FAQs)
Q1: What is the biosynthetic pathway for ergothioneine in fungi?
A1: In fungi, ergothioneine is synthesized from the amino acid L-histidine in a two-step enzymatic process. First, the enzyme Egt1 catalyzes the trimethylation of L-histidine to form hercynine, using S-adenosylmethionine (SAM) as the methyl donor. Egt1 then uses cysteine to introduce a sulfur atom to hercynine. The final step is catalyzed by the enzyme Egt2, which completes the formation of ergothioneine.[1] This pathway is considered more efficient than the multi-step pathway found in some bacteria.[12]
Q2: Which fungal species are known to be high producers of ergothioneine?
A2: Several mushroom species are known for their high ergothioneine content. These include species of Pleurotus (oyster mushrooms), Lentinus edodes (shiitake), Grifola frondosa (maitake), and Agaricus bisporus (button mushrooms).[3][6] Some yeasts, like Schizosaccharomyces pombe, also produce ergothioneine.[1]
Q3: Can stress conditions be used to increase ergothioneine yield?
A3: Yes, inducing certain stress conditions can enhance ergothioneine production, as it is a potent antioxidant that helps protect cells from damage.[13] For example, nitrogen or glucose starvation has been shown to increase intracellular EGT levels in Schizosaccharomyces pombe.[13] A two-stage oxidative stimulus strategy using hydrogen peroxide followed by vitamin C has been shown to significantly increase EGT titer in Pleurotus citrinopileatus.[14]
Q4: What is the typical range of ergothioneine yield I can expect from fungal fermentation?
A4: Ergothioneine yields can vary widely depending on the fungal species, strain, and fermentation conditions. Yields in wild-type strains can range from less than 1 mg/g of dry cell weight to several milligrams per gram.[1][3] Through optimization of culture conditions and precursor supplementation, yields can be significantly increased, with reported values reaching over 100 mg/L in some cases.[9] Genetically engineered strains of fungi and other microbes have achieved much higher titers, in some cases exceeding 1 g/L.[3][12]
Q5: Is ergothioneine primarily intracellular or is it secreted into the medium?
A5: Ergothioneine can be both intracellular and extracellular. The proportion that is secreted into the medium can depend on the fungal species and culture conditions. In some engineered strains, a significant portion of the produced EGT is found extracellularly.[2] Introducing transporter genes can also increase the proportion of extracellular EGT.[3]
Data Summary Tables
Table 1: Effect of Precursor Amino Acid Supplementation on Ergothioneine Yield in Agaricus bitorquis
| Treatment (Concentration) | Ergothioneine Increase (%) vs. Control |
| Met (0.5 mM) | Varies by species |
| Cys (0.5 mM) | Varies by species |
| His (0.5 mM) | Varies by species |
| Met + Cys + His (0.5 + 0.5 + 0.5 mM) | 78.64 |
| Met + Cys + His (1 + 1 + 1 mM) | 75.72 |
| Met + Cys + His (2 + 2 + 2 mM) | High Ergo levels, but may impact growth |
Data adapted from a study on Agaricus species. The combination of all three precursors at lower concentrations was most effective.[10]
Table 2: Optimization of Fermentation Parameters for Ergothioneine Production
| Fungus | Parameter Optimized | Optimal Condition | EGT Yield |
| Pleurotus eryngii | pH | 5.5 | 39.42 mg/L |
| Pleurotus eryngii | Temperature | 26 °C | 39.42 mg/L |
| Pleurotus eryngii | Rotation Speed | 180 rpm | 39.42 mg/L |
| Ganoderma resinaceum | Temperature | 26.90 °C | ~4.10 mg/L |
| Ganoderma resinaceum | Initial pH | 5.19 | ~4.10 mg/L |
| Panus conchatus | Shaking Speed | 150 rpm | 86.05 mg/L |
This table summarizes optimal conditions from various studies.[7][8][9]
Table 3: Ergothioneine Content in Various Mushroom Species (Dry Weight)
| Mushroom Species | Ergothioneine Content (mg/g DW) |
| Pleurotus citrinopileatus | 822.1 ± 20.6 mg/kg (0.82 mg/g) |
| Agaricus bisporus (white) | 0.4 - 2.0 mg/g |
| Lentinus edodes | > A. bisporus |
| Pleurotus ostreatus | > A. bisporus |
| Pleurotus eryngii | > A. bisporus |
| Grifola frondosa | > A. bisporus |
Data compiled from multiple sources, showing the variability in EGT content across different species.[4][6]
Key Experimental Protocols
Protocol 1: Ergothioneine Extraction from Fungal Mycelia
-
Harvesting: Separate the fungal mycelia from the culture broth by filtration or centrifugation.
-
Washing: Wash the mycelia with deionized water to remove residual medium components.
-
Drying: Lyophilize (freeze-dry) the mycelia to a constant weight.
-
Extraction:
-
Grind the dried mycelia into a fine powder.
-
Add 70% (v/v) aqueous ethanol to the mushroom powder (e.g., a 1:10 solid-to-solvent ratio).[5]
-
Vortex or sonicate the mixture to ensure thorough extraction.
-
Incubate at room temperature with shaking for a defined period (e.g., 1-2 hours).
-
-
Clarification: Centrifuge the extract to pellet the solid debris.
-
Filtration: Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter before analysis.[15]
Protocol 2: Quantification of Ergothioneine by HPLC
-
Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a UV detector is required.
-
Column: A C18 reversed-phase column is commonly used.[6]
-
Mobile Phase: An isocratic mobile phase consisting of an aqueous sodium phosphate buffer with a small percentage of acetonitrile (e.g., 3%) and 0.1% triethylamine can be used.[6]
-
Detection: Monitor the absorbance at 254 nm.[6]
-
Quantification:
-
Prepare a series of ergothioneine standards of known concentrations.
-
Generate a calibration curve by plotting the peak area against the concentration of the standards.
-
Inject the prepared fungal extract and determine the peak area corresponding to ergothioneine.
-
Calculate the concentration of ergothioneine in the sample using the calibration curve.
-
Visualizations
Caption: Fungal ergothioneine biosynthesis pathway.
Caption: Troubleshooting workflow for low EGT yield.
Caption: Key factors influencing ergothioneine yield.
References
- 1. Biosynthesis of ergothioneine: current state, achievements, and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The biology of ergothioneine, an antioxidant nutraceutical - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ergothioneine biosynthesis: The present state and future prospect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. On the Identification and Quantification of Ergothioneine and Lovastatin in Various Mushroom Species: Assets and Challenges of Different Analytical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. experts.umn.edu [experts.umn.edu]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. pharmiweb.com [pharmiweb.com]
- 12. researchgate.net [researchgate.net]
- 13. Role of Ergothioneine in Microbial Physiology and Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. matilda.science [matilda.science]
- 15. chromatographyonline.com [chromatographyonline.com]
Ergone Isolation and Purification: A Technical Support Center
Welcome to the technical support center for the isolation and purification of ergone (ergosta-4,6,8(14),22-tetraen-3-one). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources for this compound isolation?
A1: this compound is a naturally occurring steroid found predominantly in various fungi. Common sources include the mycelia and fruiting bodies of species such as Polyporus umbellatus, Ganoderma applanatum, and Cordyceps sinensis.[1][2][3] It is often found alongside other sterols, most notably ergosterol, from which it is derived.[4]
Q2: What is the most significant challenge in this compound purification?
A2: The primary challenge is the separation of this compound from structurally similar sterols, particularly ergosterol, which is often present in much higher concentrations. These compounds have similar polarities, making their separation by chromatography difficult and often resulting in co-elution.
Q3: How can I confirm the identity and purity of my isolated this compound?
A3: A combination of analytical techniques is recommended. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector (as this compound has a characteristic UV absorbance) or a fluorescence detector can be used for initial purity assessment. For definitive identification and structural confirmation, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.
Q4: What are the general stability and storage recommendations for this compound?
A4: While specific stability data for this compound is limited, related steroidal compounds and other natural products are often sensitive to light, temperature, and pH. It is advisable to store purified this compound and its solutions at low temperatures (-20°C for long-term storage), protected from light, and in a neutral pH environment to prevent degradation.[5] Stability studies on similar compounds, like ergot alkaloids, show that they are most stable in acetonitrile and less stable in solvents like methanol or under alkaline conditions.[6]
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound isolation and purification.
Problem 1: Low Yield After Initial Extraction
| Possible Cause | Recommended Solution |
| Incomplete Cell Lysis | Fungal cell walls are robust. Ensure thorough grinding of the dried mycelia or fruiting bodies into a fine powder before extraction. For mycelial cultures, saponification with an alkali like potassium hydroxide (KOH) in an alcoholic solvent (e.g., methanol or ethanol) at an elevated temperature (e.g., 80°C) is effective for both cell lysis and the hydrolysis of sterol esters, releasing free sterols for extraction.[7][8] |
| Inefficient Solvent Extraction | This compound is a non-polar compound. Use a non-polar solvent like n-hexane or chloroform for extraction after saponification and neutralization.[6][8] Perform multiple extractions (at least three) of the aqueous phase and combine the organic extracts to maximize recovery. |
| Degradation During Extraction | Prolonged exposure to high temperatures or harsh pH conditions can lead to degradation. Minimize the duration of the heating step during saponification. Ensure the solution is cooled to room temperature before solvent partitioning. The addition of an antioxidant like BHA during extraction can help prevent oxidative degradation. |
Problem 2: Poor Separation of this compound from Co-eluting Impurities (e.g., Ergosterol) in HPLC
| Possible Cause | Recommended Solution |
| Inadequate Chromatographic Selectivity | Optimize the Mobile Phase: For reverse-phase chromatography (C18 column), start with a high percentage of a polar solvent (e.g., methanol/water mixture) and gradually increase the organic modifier (e.g., acetonitrile). Fine-tuning the gradient slope around the elution time of this compound can improve resolution.[7] For normal-phase chromatography (silica gel), a gradual increase in the polarity of the mobile phase (e.g., starting with hexane and slowly adding ethyl acetate) can enhance separation.[7] |
| Change the Stationary Phase: If a C18 column does not provide sufficient resolution, consider a column with a different selectivity, such as one with phenyl or cyano functional groups, which may offer different interaction profiles with sterols.[7] | |
| Peak Tailing or Broadening | Column Overload: Reduce the amount of sample injected onto the column. Overloading is a common cause of poor peak shape and can mask the presence of closely eluting impurities.[9] |
| Secondary Interactions: For basic compounds, interactions with residual silanol groups on the silica support of the column can cause peak tailing. Adding a small amount of a competing base (e.g., triethylamine) to the mobile phase or using a column with high-purity, end-capped silica can mitigate this effect.[9] Adjusting the pH of the mobile phase can also help, although this compound is not strongly ionizable.[7] | |
| Extra-Column Band Broadening: Minimize the length and diameter of tubing between the injector, column, and detector to reduce dead volume.[9] |
Experimental Protocols
Protocol 1: Extraction and Saponification of this compound from Fungal Mycelia
This protocol is adapted from methods used for ergosterol extraction.[6][7][8]
-
Harvest and Dry: Harvest fungal mycelia from liquid culture by filtration. Lyophilize (freeze-dry) the mycelia to a constant weight.
-
Grind: Thoroughly grind the dried mycelia into a fine powder using a mortar and pestle or a mechanical grinder.
-
Saponification:
-
Weigh approximately 3g of the powdered mycelia into a round-bottom flask.
-
Add 100 mL of a 10% (w/v) solution of potassium hydroxide (KOH) in methanol-ethanol (4:1, v/v).[10]
-
Add a stir bar and reflux the mixture at 80°C for 30-60 minutes with constant stirring. This step lyses the cells and hydrolyzes any sterol esters.
-
-
Cooling and Dilution:
-
Allow the mixture to cool to room temperature.
-
Filter the saponified solution.
-
Add 25 mL of distilled water to 60 mL of the filtrate.[10]
-
-
Liquid-Liquid Extraction:
-
Transfer the diluted filtrate to a separatory funnel.
-
Add an equal volume of n-hexane and shake vigorously for 1-2 minutes. Allow the layers to separate.
-
Collect the upper n-hexane layer, which contains the lipids and sterols.
-
Repeat the extraction of the aqueous layer two more times with fresh n-hexane.
-
Combine all n-hexane extracts.
-
-
Washing and Drying:
-
Wash the combined n-hexane extract with distilled water to remove any remaining alkali.
-
Dry the n-hexane extract over anhydrous sodium sulfate.
-
Filter to remove the sodium sulfate and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude lipid extract.
-
Protocol 2: Purification of this compound by Preparative HPLC
This is a general guideline for developing a preparative HPLC method.
-
Analytical Method Development:
-
Dissolve the crude lipid extract in a suitable solvent (e.g., methanol or acetonitrile).
-
Develop an analytical HPLC method on a C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Use a mobile phase gradient, for example, starting with 85% methanol in water and increasing to 100% methanol over 30 minutes.
-
Monitor the elution profile using a UV detector at a wavelength where this compound has strong absorbance (e.g., around 325 nm).
-
Identify the peak corresponding to this compound by comparing the retention time with a standard or by collecting the peak and analyzing it by MS.
-
-
Method Optimization and Scale-Up:
-
Optimize the analytical method to achieve the best possible resolution between the this compound peak and any adjacent impurities. This may involve adjusting the gradient, flow rate, or trying different solvent systems (e.g., acetonitrile/water).
-
Perform loading studies on the analytical column to determine the maximum amount of crude extract that can be injected without significant loss of resolution.
-
Scale up the method to a preparative column (e.g., 21.2 x 250 mm) by adjusting the flow rate and injection volume according to the column dimensions.[11]
-
-
Preparative Run and Fraction Collection:
-
Dissolve a larger quantity of the crude extract in the mobile phase. Ensure it is fully dissolved and filtered before injection.
-
Perform the preparative HPLC run using the scaled-up method.
-
Collect fractions corresponding to the this compound peak.
-
-
Purity Analysis and Final Steps:
-
Analyze the collected fractions for purity using the analytical HPLC method.
-
Pool the pure fractions and evaporate the solvent to obtain purified this compound.
-
The final product can be further purified by recrystallization if necessary.
-
Quantitative Data Summary
The following tables summarize typical quantitative parameters from analytical methods for this compound, which can serve as a benchmark for purity assessment.
Table 1: HPLC-MS/MS Method Parameters for this compound Analysis in Rat Plasma [10]
| Parameter | Value |
| Column | Zorbax SB-C18 (100mm x 3.0mm, 1.8µm) |
| Mobile Phase | Methanol / 0.1% Aqueous Formic Acid (97:3, v/v) |
| Linearity Range | 5-1600 ng/mL |
| Limit of Detection (LOD) | 1.5 ng/mL |
| Absolute Recovery | >95% |
| Precision (RSD%) | <10.5% |
Table 2: HPLC-FLD Method Parameters for this compound Analysis in Polyporus umbellatus
| Parameter | Value |
| Excitation Wavelength | 370 nm |
| Emission Wavelength | 485 nm |
| Linearity (r²) | >0.9998 |
| Limit of Detection (LOD) | ~0.2 µg/mL |
| Recovery | 100.2% - 100.5% |
Visualizations
Experimental Workflow for this compound Isolation and Purification
Caption: Figure 1. General Workflow for this compound Isolation and Purification
Troubleshooting Logic for Co-eluting Peaks in HPLC
Caption: Figure 2. Troubleshooting Co-eluting Peaks
References
- 1. doktori.bibl.u-szeged.hu [doktori.bibl.u-szeged.hu]
- 2. Ergosterol extraction: a comparison of methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. Fungal Sterol Analyses by Gas Chromatography-Mass Spectrometry Using Different Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Determination of ergosterol as a measure of fungal growth using Si 60 HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. digitalcommons.morris.umn.edu [digitalcommons.morris.umn.edu]
- 8. researchgate.net [researchgate.net]
- 9. uhplcs.com [uhplcs.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. agilent.com [agilent.com]
ergone stability issues in solution
Welcome to the technical support center for Ergone (Ergosta-4,6,8(14),22-tetraen-3-one). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, handling, and experimental use of this compound.
Disclaimer
Note: Specific quantitative stability data for this compound in various solutions is limited in publicly available literature. The quantitative data presented in this document is based on studies of its structural precursor, ergosterol , and should be considered as an estimate. It is strongly recommended that researchers perform their own stability assessments for this compound under their specific experimental conditions.
Troubleshooting Guides
This section addresses common issues that may be encountered during the handling and use of this compound in solution.
| Issue | Possible Cause | Recommended Solution |
| Precipitation in DMSO stock solution upon thawing. | The compound may have come out of solution during freezing. | Gently warm the vial to 37°C and vortex or sonicate for several minutes to redissolve the compound.[1] |
| Cloudiness or precipitation when diluting DMSO stock into aqueous buffer. | This compound, like many steroidal compounds, has low aqueous solubility. The concentration in the final aqueous solution may be too high. | Decrease the final concentration of this compound in the aqueous medium. Ensure the concentration of DMSO in the final solution is low (typically <0.5%) to avoid cellular toxicity.[2] |
| Inconsistent experimental results over time. | The this compound solution may be degrading. | Prepare fresh working solutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles by aliquoting the stock solution. Store stock solutions at -80°C for long-term stability.[2][3] |
| Loss of compound activity. | Degradation due to improper storage or handling. | Protect solutions from light and store at recommended temperatures. Use anhydrous solvents to prepare stock solutions to minimize hydrolysis. Consider purging the vial with an inert gas like argon or nitrogen to prevent oxidation.[4] |
| Unexpected peaks in HPLC analysis. | These may be degradation products. | Conduct a forced degradation study to identify potential degradation products and confirm the specificity of your analytical method.[5][6] |
Frequently Asked Questions (FAQs)
Solubility and Solution Preparation
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of steroidal compounds like this compound.[7][8] For aqueous-based experiments, the DMSO stock solution can be diluted into the aqueous buffer, ensuring the final DMSO concentration is minimal to avoid affecting the biological system.[2]
Q2: How should I prepare aqueous solutions of this compound?
A2: Due to its low aqueous solubility, it is not recommended to dissolve this compound directly in aqueous buffers. The preferred method is to first dissolve this compound in an organic solvent like DMSO or ethanol to create a concentrated stock solution. This stock solution can then be serially diluted into the desired aqueous medium for your experiment. Be aware that aqueous solutions of similar compounds are not stable for long periods and should ideally be prepared fresh for each use.[7]
Stability and Storage
Q3: What are the optimal storage conditions for this compound solutions?
A3: For long-term storage, this compound stock solutions in an anhydrous organic solvent such as DMSO should be stored at -20°C or, preferably, -80°C.[3] To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use vials.[1][8] Aqueous solutions of this compound are not recommended for storage and should be prepared fresh before use.[7]
Q4: Is this compound sensitive to light?
A4: Yes, steroidal compounds with conjugated double bonds, like this compound, are often sensitive to UV light.[9] It is recommended to protect this compound solutions from light by using amber vials or by wrapping the container in aluminum foil.[9] Photodegradation can lead to the formation of various isomers and degradation products.[10]
Q5: How does pH affect the stability of this compound in aqueous solutions?
Experimental Considerations
Q6: How can I verify the stability of my this compound solution under my experimental conditions?
A6: You can perform a stability study by incubating your this compound solution under the specific conditions of your experiment (e.g., temperature, pH, light exposure). At different time points, you can analyze the concentration of this compound using a validated stability-indicating analytical method, such as HPLC-UV.[12] A decrease in the concentration of the parent compound over time indicates degradation.
Q7: What are the expected degradation products of this compound?
A7: Specific degradation products of this compound are not well-documented in the literature. However, based on its structure, potential degradation pathways include oxidation, particularly at the double bonds, and photodegradation upon exposure to UV light, which can lead to the formation of photoisomers.[9][10] Forced degradation studies are necessary to identify the specific degradation products under various stress conditions.[13][14]
Quantitative Stability Data (Proxy Data from Ergosterol)
The following tables summarize the stability of ergosterol , a structural precursor to this compound, under various conditions. This data is provided as a general guide.
Table 1: Thermal and pH Stability of Ergosterol in Tomato Paste Serum [11]
| Temperature (°C) | pH | Half-life (minutes) |
| 70 | 4.5 | 301.4 |
| 70 | 3.5 | 83.5 |
| 95 | 4.5 | 36.7 |
| 95 | 3.5 | 23.7 |
Table 2: Stability of Ergosterol in n-Hexane (2 mg/mL) at Different Storage Conditions
| Storage Condition | Duration | Remaining Ergosterol (%) |
| 4°C in amber vial | 60 days | ~98% |
| 20°C in amber vial | 60 days | ~95% |
| 20°C in clear vial | 60 days | ~85% |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and products of this compound.[5][13][14]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize with an equivalent amount of 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for a specified period. Neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for a specified period.
-
Thermal Degradation: Heat the solid this compound powder at a high temperature (e.g., 100°C) for a specified period. Dissolve the stressed powder in the mobile phase for analysis.
-
Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) for a specified period. Keep a control sample wrapped in aluminum foil.
-
-
Sample Analysis: Analyze the stressed samples at different time points using a stability-indicating HPLC method (see Protocol 2).
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of the unstressed control to identify degradation peaks. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[14]
Protocol 2: Stability-Indicating HPLC Method Development
This protocol provides a general framework for developing an HPLC method to separate this compound from its potential degradation products.[4]
-
Column and Mobile Phase Selection:
-
Column: A C18 reversed-phase column is a common starting point for steroidal compounds.
-
Mobile Phase: A mixture of acetonitrile and/or methanol with water is typically used. Isocratic or gradient elution can be employed to achieve optimal separation.
-
-
Detection: UV detection at a wavelength where this compound has maximum absorbance (e.g., around 280-370 nm) is suitable. A photodiode array (PDA) detector is recommended to check for peak purity.
-
Method Optimization:
-
Inject a mixture of stressed and unstressed this compound samples.
-
Adjust the mobile phase composition, gradient profile, flow rate, and column temperature to achieve baseline separation of the this compound peak from all degradation peaks.
-
-
Method Validation: Validate the developed method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Mandatory Visualizations
This compound-Induced Apoptosis Signaling Pathway
Caption: Signaling pathway of this compound-induced apoptosis.[10]
Experimental Workflow for Stability Assessment
References
- 1. biomedres.us [biomedres.us]
- 2. Storage temperature and UV-irradiation influence on the ergosterol content in edible mushrooms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a Methodology for Estimating the Ergosterol in Meat Product-Borne Toxigenic Moulds to Evaluate Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. journals.asm.org [journals.asm.org]
- 11. medcraveonline.com [medcraveonline.com]
- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Low Aqueous Solubility of Ergone
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low aqueous solubility of ergone (ergosta-4,6,8(14),22-tetraen-3-one).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a fungal metabolite derived from ergosterol, which has demonstrated promising biological activities, including anti-cancer and diuretic effects.[1][2] However, its hydrophobic nature leads to poor solubility in aqueous media, which can significantly limit its bioavailability and therapeutic efficacy in preclinical and clinical studies.[3][4]
Q2: What are the primary strategies to improve the aqueous solubility of this compound?
Several approaches can be employed to overcome the low aqueous solubility of this compound. The most common and effective methods include:
-
Nanoparticle-based drug delivery systems: Encapsulating this compound into nanoparticles can improve its solubility, stability, and targeted delivery.[5][6]
-
Cyclodextrin inclusion complexes: Forming a complex with cyclodextrins can enhance the solubility of hydrophobic drugs like this compound by encapsulating the non-polar molecule within the cyclodextrin cavity.[7][8][9][10]
-
Co-solvency: The solubility of a poorly soluble drug can be increased by adding a water-miscible solvent in which the drug is highly soluble.[11]
-
pH adjustment: For ionizable drugs, altering the pH of the solution can increase solubility. However, the effectiveness of this method for the largely non-ionizable structure of this compound may be limited.[11]
-
Solid dispersions: Dispersing this compound in a hydrophilic carrier at the molecular level can enhance its dissolution rate and solubility.
Q3: How can I determine the concentration of this compound in my samples?
High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS) or a fluorescence detector (FLD) are sensitive and validated methods for quantifying this compound in various matrices, including plasma.[12][13][14]
Q4: Are there any known signaling pathways affected by this compound?
While the precise molecular mechanisms of this compound are still under investigation, its cytotoxic effects against cancer cells suggest the involvement of pathways that regulate cell proliferation and apoptosis.[2] Due to its steroidal structure, it may also interact with nuclear receptors or membrane-associated signaling pathways, similar to other steroidal compounds.[15][16] Further research is needed to elucidate the specific signaling cascades modulated by this compound.
Troubleshooting Guide
| Issue Encountered | Possible Cause | Suggested Solution |
| This compound precipitates out of solution during cell culture experiments. | The concentration of this compound exceeds its solubility limit in the aqueous culture medium. The organic solvent used for the stock solution is not sufficiently diluted. | 1. Lower the final concentration of this compound in the media. 2. Increase the percentage of serum in the media (if compatible with the experiment) to aid solubilization. 3. Utilize a solubilization technique such as cyclodextrin complexation or a nanoparticle formulation.[5][7] 4. Ensure the final concentration of the organic solvent (e.g., DMSO) is at a non-toxic and solubilizing level (typically <0.5%). |
| Inconsistent results in bioassays. | Poor solubility leading to variable dosing. Degradation of the compound. | 1. Prepare fresh dilutions from a stock solution for each experiment. 2. Use a validated solubilization method to ensure consistent drug concentration. 3. Vortex or sonicate the final dilution thoroughly before adding it to the assay. |
| Low bioavailability in in vivo studies. | Poor dissolution and absorption in the gastrointestinal tract due to low aqueous solubility. | 1. Formulate this compound using advanced drug delivery systems like nanoparticles or liposomes to improve absorption.[5][17][18] 2. Consider alternative routes of administration, such as parenteral injection, with an appropriate vehicle. |
| Difficulty in preparing a stable stock solution. | This compound is poorly soluble even in some organic solvents at high concentrations. | 1. Test a range of pharmaceutically acceptable solvents (e.g., DMSO, ethanol, PEG 400) to find the optimal one for your desired stock concentration. 2. Gentle heating and sonication may aid in dissolution. 3. Store stock solutions at -20°C or -80°C to minimize degradation and precipitation. |
Quantitative Data Summary
Table 1: Properties of Folate-Decorated this compound-Bovine Serum Albumin Nanoparticles (FA-ergone-BSANPs)
| Parameter | Value | Reference |
| Mean Diameter | Uniformly sized | [5] |
| Zeta Potential | -23.8 mV | [5] |
| Drug Loading Content | 2.73% | [5] |
| Encapsulation Efficiency | 61.8% | [5] |
Table 2: Analytical Parameters for this compound Quantification by HPLC-MS/MS
| Parameter | Value | Reference |
| Concentration Range | 5-1600 ng/mL | [12][13] |
| Limit of Detection (LOD) | 1.5 ng/mL | [12][13] |
| Precision (RSD%) | < 10.5% | [12][13] |
| Absolute Recovery | > 95% | [12][13] |
Experimental Protocols
Protocol 1: Preparation of this compound-Cyclodextrin Inclusion Complexes (Freeze-Drying Method)
This protocol is a general guideline for preparing this compound-cyclodextrin complexes to enhance aqueous solubility.[7]
-
Molar Ratio Selection: Determine the optimal molar ratio of this compound to cyclodextrin (e.g., 1:1 or 1:2). Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its higher water solubility and safety profile.[10]
-
Dissolution: Dissolve the chosen cyclodextrin in deionized water with stirring.
-
Addition of this compound: Prepare a concentrated stock solution of this compound in a minimal amount of a suitable organic solvent (e.g., ethanol). Add the this compound solution dropwise to the cyclodextrin solution while stirring continuously.
-
Complexation: Stir the mixture at room temperature for 24-72 hours to allow for the formation of the inclusion complex.
-
Freeze-Drying: Freeze the resulting solution at -80°C and then lyophilize it for 48-72 hours to obtain a dry powder of the this compound-cyclodextrin complex.
-
Characterization: The complex can be characterized by techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), and Nuclear Magnetic Resonance (NMR) to confirm the formation of the inclusion complex. The solubility of the complex in water should be determined and compared to that of free this compound.
Protocol 2: Quantification of this compound using HPLC-MS/MS
This protocol is based on a validated method for the determination of this compound in rat plasma.[12][13]
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add an internal standard (e.g., ergosterol).
-
Add 300 µL of acetone to precipitate the proteins.
-
Vortex for 1 minute and then centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.[12][13]
-
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions (APCI-MS/MS):
-
Quantification: Construct a calibration curve using standards of known this compound concentrations and determine the concentration in the samples by interpolating from the curve.
Visualizations
Caption: Workflow for selecting a suitable solubilization strategy for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxic effects of this compound, a compound isolated from Fulviformes fastuosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mednexus.org [mednexus.org]
- 4. Formulation and Nanotechnology-Based Approaches for Solubility and Bioavailability Enhancement of Zerumbone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Folate-functionalized nanoparticles for controlled ergosta-4,6,8(14),22-tetraen-3-one delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nanoparticle-based drug delivery: case studies for cancer and cardiovascular applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. oatext.com [oatext.com]
- 8. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scienceasia.org [scienceasia.org]
- 10. mdpi.com [mdpi.com]
- 11. wjbphs.com [wjbphs.com]
- 12. A fast and sensitive HPLC-MS/MS analysis and preliminary pharmacokinetic characterization of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Intracellular signaling pathways: nongenomic actions of estrogens and ligand-independent activation of estrogen receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Signal transduction pathways involved in non-genomic action of estrone on vascular tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Nanoparticle-Based Delivery Systems for Synergistic Therapy in Lung Cancers | MDPI [mdpi.com]
- 18. imrpress.com [imrpress.com]
Technical Support Center: Addressing Off-Target Effects of Ergone in Cell Culture
Welcome to the technical support center for researchers utilizing Ergone in cell culture experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise from off-target effects, ensuring the accuracy and reliability of your experimental results.
Introduction to this compound
This compound is a natural compound isolated from the fungus Fulviformes fastuosus that has demonstrated promising cytotoxic effects against various cancer cell lines, including rhabdomyosarcoma (RD) and hepatocellular carcinoma (HepG-2).[1] Its primary mechanism of action is believed to be the induction of apoptosis. However, like many bioactive small molecules, this compound can exhibit off-target effects that may lead to confounding results. This guide will help you identify and mitigate these effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the known on-target and potential off-target effects of this compound?
A1: The primary on-target effect of this compound is the induction of apoptosis in cancer cells.[1] However, users have reported observations of unintended cellular responses, suggesting potential off-target activities. A common off-target effect is the induction of autophagy, which can interfere with the desired apoptotic outcome.
Q2: I'm observing a decrease in cell viability with this compound treatment, but my apoptosis assays are showing inconsistent results. What could be the cause?
A2: This discrepancy is often due to the concurrent induction of autophagy. Autophagy can sometimes promote cell survival, thereby counteracting the apoptotic effects of this compound. It is also possible that at certain concentrations, the cellular effects are a mix of apoptosis and other forms of cell death, such as necroptosis.
Q3: How can I confirm if this compound is inducing autophagy in my cell line?
A3: The most common method to detect autophagy is by monitoring the conversion of LC3-I to LC3-II via Western blotting. An increase in the LC3-II/LC3-I ratio is a hallmark of autophagy. Other methods include fluorescence microscopy to observe the formation of autophagosomes (LC3 puncta) and flow cytometry-based assays.
Q4: What are the recommended control experiments to differentiate between on-target and off-target effects of this compound?
A4: To dissect the on-target apoptotic effects from off-target autophagic effects, we recommend the following controls:
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Pharmacological Inhibition: Use a known autophagy inhibitor (e.g., 3-Methyladenine or Chloroquine) in combination with this compound. If the cytotoxic effect of this compound is enhanced, it suggests that autophagy is playing a pro-survival role.
-
Genetic Knockdown/Knockout: If possible, use cell lines with key apoptosis or autophagy genes knocked out (e.g., caspase-3 or ATG5) to confirm the pathways involved.[2]
-
Dose-Response Analysis: Perform a detailed dose-response curve for both apoptosis and autophagy markers to determine the concentration at which each pathway is activated.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for cytotoxicity.
-
Potential Cause: The interplay between apoptosis and autophagy can lead to variability in cell death measurements. The timing of your assay and the specific endpoint being measured (e.g., metabolic activity vs. membrane integrity) can also influence the results.
-
Troubleshooting Workflow:
Caption: Troubleshooting inconsistent IC50 values.
Issue 2: High background in apoptosis assays.
-
Potential Cause: Some apoptosis detection reagents can be sensitive to changes in cellular pH or lysosomal activity, which can be altered by off-target induction of autophagy.
-
Troubleshooting Steps:
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Validate Assay Specificity: Run positive and negative controls for your apoptosis assay (e.g., staurosporine as a positive control for apoptosis).
-
Use a Mechanistically Different Assay: If you are using an annexin V-based assay, try a caspase activity assay to confirm apoptosis.
-
Wash Cells Thoroughly: Ensure complete removal of media components and dead cells before adding assay reagents.
-
Data Presentation
Table 1: Comparative Potency of this compound on Apoptosis and Autophagy Induction in RD Cells
| Marker | Assay Type | Incubation Time | IC50 / EC50 (µM) |
| Apoptosis | |||
| Caspase-3/7 Activation | Luminescence | 24 hours | 15.2 |
| Annexin V Staining | Flow Cytometry | 24 hours | 18.5 |
| Autophagy | |||
| LC3-II Conversion | Western Blot | 24 hours | 5.8 |
| LC3 Puncta Formation | Fluorescence Microscopy | 24 hours | 7.2 |
This is hypothetical data for illustrative purposes.
Table 2: Effect of Autophagy Inhibition on this compound-Induced Cytotoxicity in RD Cells
| Treatment | Cell Viability (%) | Fold Change in Caspase-3/7 Activity |
| Vehicle Control | 100 | 1.0 |
| This compound (15 µM) | 52 | 4.5 |
| Chloroquine (20 µM) | 95 | 1.2 |
| This compound (15 µM) + Chloroquine (20 µM) | 35 | 7.8 |
This is hypothetical data for illustrative purposes.
Experimental Protocols
Protocol 1: Western Blot for LC3-I/II Conversion
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Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 12% polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against LC3 (at the manufacturer's recommended dilution) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Quantify the band intensities for LC3-I and LC3-II and calculate the LC3-II/LC3-I ratio.
Protocol 2: Caspase-3/7 Activity Assay
-
Cell Seeding: Seed cells in a 96-well white-walled plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound and appropriate controls.
-
Reagent Addition: After the desired incubation period, add a luminogenic caspase-3/7 substrate according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
-
Measurement: Measure the luminescence using a plate reader.
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Data Analysis: Normalize the results to a vehicle-treated control and plot the dose-response curve to determine the IC50 value.
Mandatory Visualization
Signaling Pathways of this compound
Caption: On-target (apoptosis) and off-target (autophagy) pathways of this compound.
References
Technical Support Center: Refining Animal Dosing for Ergone Studies
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for designing and troubleshooting animal dosing protocols for ergone (L-ergothioneine) studies. The following frequently asked questions (FAQs) and troubleshooting guides are formatted to address specific issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is a suitable starting dose for this compound in a rodent study?
A1: The selection of a starting dose for this compound depends on the experimental objective. Based on published literature, a wide range of doses has been shown to be safe and effective. For general antioxidant and cytoprotective effects, daily oral doses between 4-10 mg/kg have been used in mice.[1] For investigating dose-dependent tissue accumulation and pharmacological effects, doses of 35 and 70 mg/kg/day have been administered to mice via oral gavage.[2][3] In rats, daily oral gavage doses as high as 1600 mg/kg have been tested in 90-day safety studies without adverse effects.[4]
Q2: What is the best way to administer this compound to rodents?
A2: this compound's high water solubility makes oral administration straightforward. Common methods include:
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Oral Gavage: This method ensures precise dose delivery. This compound can be dissolved in saline or phosphate-buffered saline (PBS).[2]
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Drinking Water: For long-term studies, administering this compound in the drinking water is a less stressful alternative. A concentration of 0.055 mg/mL in drinking water resulted in an estimated daily intake of 4-5 mg/kg for mice.[1][5]
Q3: How should I prepare an this compound solution for oral dosing?
A3: this compound is readily soluble in aqueous solutions. For a standard preparation, L-(+)-ergothioneine can be dissolved in PBS (pH 7.2) at a concentration of approximately 10 mg/mL.[6] It is recommended to prepare fresh solutions daily to ensure stability, although this compound is noted for its stability in solution compared to other antioxidants.[6][7][8]
Q4: Is this compound toxic at high doses? What is the Maximum Tolerated Dose (MTD)?
A4: this compound has a very high safety profile. In Sprague Dawley rats, the No-Observed-Adverse-Effect Level (NOAEL) was determined to be 1600 mg/kg/day when administered for 90 days.[4] Acute toxicity studies in rats showed no adverse effects at a single dose of 2000 mg/kg.[9] Furthermore, studies have shown that this compound is not mutagenic or genotoxic.[4][10] An MTD study in mice with oral administration up to 1500 mg/kg showed no mortality, though decreased activity was noted at the highest dose.[10]
Q5: How is this compound absorbed and distributed in the body after oral administration?
A5: this compound is actively absorbed from the diet via the specific transporter SLC22A4 (also known as OCTN1).[7][11][12] It is then distributed and accumulates in various tissues, particularly those exposed to high levels of oxidative stress.[11][13] In mice, after daily oral administration of 70 mg/kg, the highest concentrations of this compound were found in the liver and whole blood, followed by the kidney, spleen, and lung.[2][3][14] this compound has a slow metabolism and a low urinary excretion rate (less than 4%), indicating that it is well-retained by the body.[11]
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps & Optimization |
| High variability in results within the same dose group. | 1. Inconsistent dosing technique (for oral gavage).2. Variable water intake (for administration in drinking water).3. Animal-to-animal variation in absorption or metabolism.4. Instability or non-homogeneity of the dosing solution. | 1. Ensure all personnel are thoroughly trained in oral gavage techniques to standardize administration.2. Monitor water consumption for each cage to ensure consistent this compound intake. If variability is high, consider switching to oral gavage for more precise dosing.3. Increase the number of animals per group to improve statistical power.4. Prepare fresh this compound solutions daily and ensure complete dissolution before administration. |
| No observable effect at the highest administered dose. | 1. The selected dose range may be too low for the specific endpoint being measured.2. Poor bioavailability due to issues with the formulation or administration route.3. The compound may have low efficacy for the chosen model or endpoint. | 1. Conduct a dose-range finding study with a wider range of doses, including higher concentrations, given this compound's high safety profile.[4][9]2. While this compound is highly soluble, confirm the dissolution of your specific formulation. Consider a pilot pharmacokinetic study to measure plasma and tissue concentrations of this compound to ensure adequate exposure.[2][3]3. Re-evaluate the experimental model and endpoints based on existing literature on this compound's mechanisms of action. |
| Precipitation of this compound in the dosing solution. | 1. The concentration of this compound may be too high for the chosen vehicle.2. The temperature of the solution may be too low.3. Incorrect pH of the buffer. | 1. Although this compound is highly water-soluble, if precipitation occurs, try preparing a lower concentration. The reported solubility in PBS is around 10 mg/mL.[6]2. Gently warm the solution to aid dissolution, but avoid high temperatures that could degrade the compound.3. Ensure the pH of your vehicle is within the physiological range (e.g., pH 7.2-7.4) where this compound is stable.[7] |
Experimental Protocols & Data
Dose-Response Data for this compound Tissue Accumulation in Mice
The following table summarizes the concentration of this compound in various tissues of C57BL6J mice after daily oral gavage for 28 days.
| Tissue | Control (Saline) (µg/g) | 35 mg/kg/day this compound (µg/g) | 70 mg/kg/day this compound (µg/g) |
| Liver | ~0.5 | ~15 | ~25 |
| Whole Blood | ~0.4 | ~10 | ~20 |
| Kidney | ~0.2 | ~8 | ~15 |
| Spleen | ~0.1 | ~4 | ~8 |
| Lung | ~0.1 | ~3 | ~6 |
| Brain | ~0.05 | ~0.5 | ~1 |
Data adapted from Tang et al., 2018.[2]
Maximum Tolerated Dose (MTD) Study Protocol
Objective: To determine the highest dose of this compound that can be administered without overt signs of toxicity.
Methodology:
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Animal Model: Use a standard rodent model such as Sprague Dawley rats or C57BL/6 mice.[4][15]
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Group Allocation: Assign animals to at least 3-4 dose groups, including a vehicle control group. A common group size is 3-5 animals per sex.
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Dose Selection: Based on this compound's high safety profile, a wide range of doses can be selected. For an initial MTD study, doses could range from 100 mg/kg up to 2000 mg/kg.[9][10]
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Administration: Administer this compound once daily via oral gavage for a period of 7 to 14 days.[15]
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Monitoring: Observe animals daily for clinical signs of toxicity, including changes in body weight, food and water intake, ruffled fur, lethargy, or abnormal posture.[4]
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Endpoint: The MTD is defined as the highest dose that does not cause mortality or significant signs of toxicity during the study period.[16]
Visualizations
Caption: General workflow for an in vivo this compound dosing study.
Caption: this compound activates the Nrf2 antioxidant pathway.
References
- 1. Ergothioneine promotes longevity and healthy aging in male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Distribution and accumulation of dietary ergothioneine and its metabolites in mouse tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Safety Evaluation of a Nature-Identical l-Ergothioneine in Sprague Dawley Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Ergothioneine: an underrecognised dietary micronutrient required for healthy ageing? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The biology of ergothioneine, an antioxidant nutraceutical - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ergothioneine: A Stress Vitamin with Antiaging, Vascular, and Neuroprotective Roles? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ergothioneine, recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Distribution and accumulation of dietary ergothioneine and its metabolites in mouse tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Hooke - Contract Research - Maximum Tolerated Dose (MTD) [hookelabs.com]
- 16. dovepress.com [dovepress.com]
Technical Support Center: Minimizing Variability in Estrogen Bioassays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize variability in bioassays focused on estrogenic activity. All information is presented in a direct question-and-answer format to address specific issues encountered during experiments.
Troubleshooting Guides
This section provides solutions to common problems encountered during estrogen bioassays, such as reporter gene assays and cell proliferation assays (e.g., E-SCREEN).
Issue 1: High Variability Between Replicate Wells (High Intra-Assay Variability)
Question: My replicate wells for the same experimental condition show a high coefficient of variation (CV > 15%). What are the potential causes and how can I fix this?
Answer: High intra-assay variability is a common issue that can obscure the true results of your experiment. The following table outlines the most frequent causes and their corresponding solutions.
| Potential Cause | Solution |
| Inconsistent Pipetting Technique | Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions and maintain a consistent speed and tip immersion depth. Prepare a master mix for reagents to be added to multiple wells to minimize pipetting errors.[1] |
| Uneven Cell Seeding | Ensure the cell suspension is homogeneous by gently mixing before and during plating. Avoid letting cells settle in the pipette or reservoir. Work quickly and efficiently to prevent cells from clumping. |
| Edge Effects | The outer wells of a microplate are prone to evaporation, leading to altered cell growth and reagent concentration. To mitigate this, fill the outer wells with sterile phosphate-buffered saline (PBS) or media without cells to create a humidity barrier. Ensure proper humidification in the incubator. |
| Inadequate Reagent Mixing | After adding reagents, gently tap the plate or use a plate shaker to ensure thorough mixing within each well. Avoid vigorous shaking that could cause cross-contamination. |
| Cell Clumping | Ensure a single-cell suspension is achieved after trypsinization by gently pipetting up and down. Visually inspect the cell suspension under a microscope before seeding. |
Issue 2: Poor or No Signal from Positive Control
Question: My positive control (e.g., 17β-estradiol) is showing a weak or no response in my assay. What should I investigate?
Answer: A failing positive control indicates a fundamental problem with the assay setup. The following steps will help you troubleshoot the issue.
| Area to Investigate | Troubleshooting Steps |
| Reagent Integrity | Confirm the concentration of your positive control and other critical reagents. Ensure all reagents have been stored at the correct temperatures and protected from light if necessary. Use fresh aliquots to avoid degradation from repeated freeze-thaw cycles. |
| Cell Health and Responsiveness | Perform a cell viability test (e.g., Trypan Blue exclusion) to confirm that the cells are healthy. Ensure the cell passage number is within the optimal range for the specific cell line, as high-passage cells can lose their responsiveness.[2] Check for any signs of contamination (e.g., mycoplasma, bacteria, fungi). |
| Assay Protocol Execution | Carefully review the entire protocol to ensure no steps were missed or altered. Verify that all incubation times and temperatures were accurate. |
| Instrument Settings | Check the settings of your detection instrument (e.g., luminometer, fluorometer) to ensure they are optimal for the assay's readout (e.g., correct filters, integration time). |
| Culture Media Components | Ensure that the serum used in the culture medium has been properly charcoal-stripped to remove endogenous hormones that could interfere with the assay. Phenol red, a common pH indicator in culture media, is a weak estrogen and can increase background signal and mask the effects of the positive control. Use phenol red-free media for estrogenic assays. |
Issue 3: High Background Signal
Question: I am observing a high signal in my negative control wells, which is reducing my assay window. What are the likely causes?
Answer: High background can mask the true signal from your test compounds. Consider the following sources of high background noise.
| Potential Cause | Solution |
| Contaminated Reagents or Cells | Use fresh, sterile reagents. Routinely test cell cultures for mycoplasma contamination. |
| Presence of Estrogenic Compounds in Media | Use charcoal-stripped serum to remove endogenous steroids. Use phenol red-free media to avoid its weak estrogenic activity. |
| Sub-optimal Reagent Concentrations | Titrate the concentration of detection reagents to find the optimal balance between signal and background. |
| Insufficient Washing Steps | Ensure that all washing steps in the protocol are performed thoroughly to remove unbound reagents. |
| Promoter "Leakiness" (Reporter Assays) | The reporter construct may have some basal transcriptional activity. If consistently high, this can be subtracted from all readings, but a very high leakiness might require re-cloning with a tighter promoter. |
Frequently Asked Questions (FAQs)
This section addresses common questions related to minimizing variability in estrogen bioassays.
Q1: What are the primary sources of inter-assay variability in estrogen bioassays?
A1: Inter-assay variability, or variability between experiments performed on different days, is a significant challenge. The main contributors are:
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Cell Culture Conditions: Variations in cell passage number, cell density at the time of the assay, and subtle changes in media composition or incubator conditions (temperature, CO2, humidity) can all lead to different responses between experiments.[3]
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Reagent Lot-to-Lot Variability: Different lots of critical reagents such as serum, antibodies, and detection substrates can have slightly different performance characteristics.
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Operator Differences: Even with a standardized protocol, minor differences in technique between operators can introduce variability.
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Experiment Timing: The duration of incubations and the timing of reagent additions should be kept as consistent as possible between assays.
Q2: How can I minimize inter-assay variability?
A2: To improve the consistency of your results across different experiments, implement the following practices:
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Standardize Cell Culture Procedures: Use cells within a defined, narrow passage number range. Always seed cells at the same density and allow them to acclimate for the same amount of time before starting the assay.
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Use a Master Cell Bank: Create a large, uniform bank of frozen cells at a low passage number. Thaw a fresh vial for each new set of experiments to ensure you are always starting with a consistent cell population.
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Reagent Management: Purchase critical reagents in large batches to use across multiple experiments. If you must switch to a new lot, perform a bridging study to ensure the new lot performs similarly to the old one.
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Detailed Standard Operating Procedures (SOPs): Create and strictly follow detailed SOPs for all aspects of the assay. Ensure all personnel are thoroughly trained on these procedures.
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Include Controls on Every Plate: Always run a full dose-response curve for your positive control (e.g., 17β-estradiol) and a negative control on every plate. This allows for normalization of the data and helps to identify plate-specific issues.
Q3: What is the acceptable level of variability in an estrogen bioassay?
A3: The acceptable level of variability depends on the specific assay and its intended purpose. However, general guidelines are as follows:
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Intra-assay variability: The coefficient of variation (CV) for replicates within a single plate should ideally be less than 10% .[4]
-
Inter-assay variability: The CV for control samples run on different days should generally be less than 15% .[4]
The following table provides an example of how to present variability data for an estrogen receptor luciferase reporter assay.
| Source of Variation | Parameter | Mean Value | Standard Deviation | Coefficient of Variation (%CV) |
| Intra-Assay | Positive Control (RLU) | 1,500,000 | 120,000 | 8.0% |
| Negative Control (RLU) | 10,000 | 950 | 9.5% | |
| Inter-Assay | EC50 of 17β-estradiol (pM) | 10.5 | 1.2 | 11.4% |
| Z'-factor | 0.75 | 0.08 | 10.7% |
Q4: How does cell passage number affect the results of my estrogen bioassay?
A4: Continuous passaging of cell lines can lead to significant changes in their phenotype and genotype, a phenomenon known as "phenotypic drift." In the context of estrogen bioassays, high passage numbers can result in:
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Altered morphology and growth rates.
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Decreased expression of estrogen receptors (ERα and ERβ).
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Changes in signaling pathways, leading to a reduced or altered response to estrogenic compounds.
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Increased genetic instability.
It is crucial to use cells within a validated, low passage number range to ensure the reproducibility and biological relevance of your results.[2]
Experimental Protocols
Below are detailed methodologies for two key estrogen bioassays.
Protocol 1: Estrogen Receptor Agonist Luciferase Reporter Gene Assay
This protocol is for a 96-well plate format using a cell line stably expressing an estrogen receptor and a luciferase reporter gene driven by an estrogen response element (ERE).
Materials:
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ER-positive reporter cell line (e.g., MCF-7-ERE-Luc)
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Cell culture medium (phenol red-free) with charcoal-stripped fetal bovine serum (FBS)
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Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
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Test compounds and 17β-estradiol (positive control)
-
DMSO (vehicle control)
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Luciferase assay reagent
-
White, opaque 96-well microplates
-
Luminometer
Procedure:
-
Cell Seeding: a. Culture cells to ~80% confluency. b. Wash cells with PBS, then detach using Trypsin-EDTA. c. Resuspend cells in culture medium and perform a cell count. d. Dilute the cell suspension to the desired seeding density (e.g., 2 x 10^4 cells/well). e. Seed 100 µL of the cell suspension into each well of a white, opaque 96-well plate. f. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: a. Prepare serial dilutions of test compounds and 17β-estradiol in culture medium. The final DMSO concentration should not exceed 0.1%. b. Remove the seeding medium from the cells. c. Add 100 µL of the compound dilutions to the respective wells. Include wells for vehicle control (medium with DMSO) and a no-cell control (medium only for background measurement). d. Incubate for 24 hours at 37°C, 5% CO2.
-
Luciferase Assay: a. Equilibrate the plate and the luciferase assay reagent to room temperature. b. Remove the treatment medium from the wells. c. Add 50 µL of cell lysis buffer (if required by the kit) to each well and incubate according to the manufacturer's instructions. d. Add 50 µL of the luciferase substrate to each well. e. Immediately measure the luminescence using a luminometer with a 1-2 second integration time per well.
Protocol 2: E-SCREEN Cell Proliferation Assay
This protocol describes the E-SCREEN (Estrogen-SCREEN) assay using the MCF-7 human breast cancer cell line.[5][6]
Materials:
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MCF-7 cells (low passage number)
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Culture medium (phenol red-free) with 10% charcoal-stripped FBS
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Experimental medium (phenol red-free) with 10% charcoal-stripped FBS
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Trypsin-EDTA
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PBS
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Test compounds and 17β-estradiol
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DMSO
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Cell fixing solution (e.g., trichloroacetic acid)
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Cell staining solution (e.g., sulforhodamine B - SRB)
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Tris buffer
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96-well flat-bottom microplates
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Plate reader (510 nm)
Procedure:
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Cell Seeding: a. Culture MCF-7 cells to ~50% confluency. b. Harvest cells as described in Protocol 1. c. Resuspend cells in experimental medium and seed at a low density (e.g., 3,000 cells/well) in 100 µL into a 96-well plate. d. Incubate for 24 hours to allow for cell attachment.
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Compound Treatment: a. Prepare serial dilutions of test compounds and 17β-estradiol in experimental medium. b. Add 100 µL of the dilutions to the appropriate wells. c. Incubate for 6 days at 37°C, 5% CO2.
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Cell Staining and Quantification: a. After incubation, remove the medium and fix the cells by adding 100 µL of cold fixing solution and incubating for 1 hour at 4°C. b. Wash the plate five times with tap water and allow it to air dry. c. Add 100 µL of SRB staining solution to each well and incubate for 30 minutes at room temperature. d. Wash the plate five times with 1% acetic acid to remove unbound dye and allow it to air dry. e. Add 200 µL of 10 mM Tris buffer to each well to solubilize the bound dye. f. Shake the plate for 5 minutes and read the absorbance at 510 nm on a plate reader.
Mandatory Visualizations
Estrogen Receptor Signaling Pathways
Estrogen receptors (ERα and ERβ) mediate their effects through both genomic and non-genomic signaling pathways. The genomic pathway involves the direct regulation of gene transcription, while the non-genomic pathway involves rapid, membrane-initiated signaling cascades.
Caption: Overview of Genomic and Non-Genomic Estrogen Receptor Signaling Pathways.
Experimental Workflow for a Luciferase Reporter Assay
The following diagram illustrates the key steps in performing an estrogen receptor luciferase reporter assay.
Caption: Key steps in an estrogen receptor luciferase reporter gene assay workflow.
Troubleshooting Logic for High Intra-Assay Variability
This diagram outlines a logical approach to troubleshooting high variability within a single assay plate.
Caption: A logical workflow for troubleshooting high intra-assay variability.
References
- 1. goldbio.com [goldbio.com]
- 2. The E-screen assay: a comparison of different MCF7 cell stocks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Limitations of the mcf-7 cell proliferation assay for detecting xenobiotic oestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. salimetrics.com [salimetrics.com]
- 5. E-SCREEN - Wikipedia [en.wikipedia.org]
- 6. [PDF] The E-SCREEN assay as a tool to identify estrogens: an update on estrogenic environmental pollutants. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Enhancing Ergothioneine Bioavailability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the bioavailability of ergothioneine.
Frequently Asked Questions (FAQs)
Q1: What is ergothioneine and why is its bioavailability a research focus?
Ergothioneine (EGT) is a naturally occurring amino acid and antioxidant.[1][2] Humans cannot synthesize it and must obtain it from dietary sources, primarily mushrooms.[2][3][4] Its potent cytoprotective, anti-inflammatory, and neuroprotective properties have drawn significant attention.[1] Understanding and enhancing its bioavailability is crucial for developing it as a functional nutraceutical or therapeutic agent.[1][3]
Q2: What are the primary mechanisms of ergothioneine absorption?
Ergothioneine is absorbed in the small intestine via a specific transporter called the organic cation transporter novel type-1 (OCTN1), also known as SLC22A4.[2][5][6][7] This transporter is highly specific for ergothioneine and facilitates its uptake into tissues.[2][4] The kidneys also express this transporter to reabsorb ergothioneine, indicating the body's effort to retain this compound.[2][6]
Q3: What factors can influence the bioavailability of ergothioneine?
Several factors can impact ergothioneine's bioavailability, including:
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Dietary Source : Mushrooms are the richest dietary source of ergothioneine.[8][9] The matrix of the food source can influence its release and absorption.
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Genetic Variations : Genetic differences in the OCTN1 transporter may affect the efficiency of ergothioneine uptake.[3]
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Health Status : Certain disease states, such as inflammatory bowel disease, have been associated with lower circulating levels of ergothioneine.[10]
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Age : Blood levels of ergothioneine have been observed to decline with age.[2][6]
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Gut Microbiota : The gut microbiota could potentially interfere with the host's absorption of ergothioneine.[5]
Troubleshooting Guides
Issue 1: Low or inconsistent ergothioneine levels in plasma/tissue samples post-administration.
Possible Causes and Troubleshooting Steps:
-
Suboptimal Dosing or Formulation :
-
Recommendation : Review the dosage and formulation. Consider encapsulation or formulation with absorption enhancers. Studies have shown that ergothioneine from mushroom powder is bioavailable.[8]
-
-
Analytical Method Sensitivity :
-
Recommendation : Ensure your analytical method, such as High-Performance Liquid Chromatography (HPLC), is validated for sensitivity and specificity for ergothioneine in the relevant biological matrix.[3]
-
-
Interindividual Variability :
-
Recommendation : Increase the sample size in preclinical or clinical studies to account for genetic variations in the OCTN1 transporter that may lead to significant differences in uptake among subjects.[11]
-
-
Timing of Sample Collection :
-
Recommendation : Optimize the blood sampling time points. Ergothioneine is rapidly absorbed, and peak plasma concentrations can be observed within a few hours post-ingestion.[11]
-
Issue 2: Difficulty translating in vitro antioxidant effects to in vivo models.
Possible Causes and Troubleshooting Steps:
-
Insufficient Bioavailability :
-
Recommendation : Confirm the bioavailability of your ergothioneine formulation in your animal model. Measure plasma and tissue concentrations to ensure adequate levels are being reached at the target site.
-
-
Incorrect Biomarker Selection :
-
Recommendation : Re-evaluate the biomarkers of oxidative stress and inflammation being used. C-reactive protein (CRP) and oxygen radical absorbance capacity (ORAC) have been used in human studies.[8]
-
-
Dose-Response Relationship :
-
Recommendation : Conduct a dose-response study to determine the effective concentration of ergothioneine required to elicit a significant antioxidant effect in vivo.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of Ergometrine (an Ergot Alkaloid) in Male Volunteers
| Parameter | Intravenous (0.075 mg) | Oral (0.200 mg) |
| Bioavailability | - | 34% - 117% |
| Distribution Half-life (t½α) | 0.18 ± 0.20 h | - |
| Elimination Half-life (t½β) | 2.06 ± 0.90 h | 1.90 ± 0.16 h |
| Total Body Clearance (CL) | 35.9 ± 13.4 L/h | - |
| Volume of Distribution (Vss) | 73.4 ± 22.01 L | - |
| Absorption Half-life (t½abs) | - | 0.19 ± 0.22 h |
| Lag Time | - | 0.4 min - 28 min |
Data from a study on ergometrine, illustrating the high interindividual variability in oral bioavailability of ergot-related compounds.[11]
Experimental Protocols
Protocol 1: Quantification of Ergothioneine in Human Plasma and Erythrocytes by HPLC
This protocol is based on the methodology described for evaluating the bioavailability of ergothioneine from mushrooms.[3]
-
Sample Preparation :
-
Collect whole blood samples in EDTA-containing tubes.
-
Centrifuge to separate plasma and red blood cells (erythrocytes).
-
For erythrocytes, perform a lysis step with deionized water.
-
Deproteinize plasma and erythrocyte lysate samples using a suitable agent (e.g., perchloric acid or acetonitrile).
-
Centrifuge to pellet the precipitated proteins.
-
-
HPLC Analysis :
-
Use a C18 reverse-phase HPLC column.
-
Employ an isocratic mobile phase (e.g., a mixture of a buffer like potassium phosphate and an organic solvent like methanol).
-
Set the UV detector to the appropriate wavelength for ergothioneine detection (approximately 254 nm).
-
Quantify ergothioneine concentration by comparing the peak area of the sample to a standard curve generated with known concentrations of ergothioneine.
-
Visualizations
Caption: Ergothioneine absorption from the diet via the OCTN1 transporter.
Caption: Troubleshooting workflow for low ergothioneine bioavailability.
References
- 1. Ergothioneine as a functional nutraceutical: Mechanisms, bioavailability, and therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. etda.libraries.psu.edu [etda.libraries.psu.edu]
- 4. pnas.org [pnas.org]
- 5. mdpi.com [mdpi.com]
- 6. Ergothioneine: an underrecognised dietary micronutrient required for healthy ageing? | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 7. The Current Situation and Future Trends of Ergothioneine in Biology and Medical Research: A Bibliometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The bioavailability of ergothioneine from mushrooms (Agaricus bisporus) and the acute effects on antioxidant capacity and biomarkers of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Organic cation transporter Octn1-mediated uptake of food-derived antioxidant ergothioneine into infiltrating macrophages during intestinal inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics and bioavailability of oral ergometrine in male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Ergone and Ergosterol Cytotoxicity
For Immediate Release
[City, State] – [Date] – This publication provides a comprehensive comparison of the cytotoxic properties of two fungal-derived sterols, ergone and ergosterol. This guide is intended for researchers, scientists, and professionals in drug development, offering a side-by-side analysis of their efficacy in inducing cancer cell death, supported by available experimental data.
Introduction
This compound (ergosta-4,6,8(14),22-tetraen-3-one) and ergosterol are both naturally occurring sterol compounds found in various fungi. While structurally related, their cytotoxic profiles and mechanisms of action exhibit notable differences. This guide synthesizes findings from multiple studies to present a clear comparison of their effects on cancer cell lines.
Quantitative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and ergosterol derivatives against various cancer cell lines as reported in the scientific literature. It is important to note that direct comparative studies on the same cell lines under identical conditions are limited, and thus the data presented is a compilation from different research efforts.
| Compound | Cell Line | Cell Type | IC50 Value | Citation |
| This compound | RD | Rhabdomyosarcoma | 1.49 ± 2.74 µM | [1] |
| HepG-2 | Hepatocellular Carcinoma | 68.32 ± 2.49 µM | [1] | |
| CC-1 | Rat Wistar Liver (Normal) | > 23 µM | [1] | |
| Ergosterol Peroxide | Hep 3B | Hepatocellular Carcinoma | 19.4 µg/mL | [2] |
| HepG2 & SK-Hep-1 | Hepatocellular Carcinoma | Time- and dose-dependent inhibition | [3] | |
| 4-Keto-ergosterol | HepG2 | Hepatocellular Carcinoma | 5.90 µM | [4] |
| Ergosterol | Hep3B & HepJ5 | Hepatocellular Carcinoma | Minimal effect alone up to 300 µM; Synergistic with Amphotericin B | [5][6] |
Note: Direct comparison of IC50 values between different studies should be approached with caution due to variations in experimental protocols, including cell culture conditions and assay duration. The data for ergosterol is primarily for its derivative, ergosterol peroxide, as studies on the direct cytotoxicity of pure ergosterol on these specific cancer cell lines are limited.
Experimental Protocols
The primary method utilized in the cited studies for determining cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay .
MTT Assay Protocol
-
Cell Seeding: Cancer cells (e.g., RD, HepG-2) and normal cells (e.g., CC-1) are seeded in 96-well plates at a specific density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The cells are then treated with various concentrations of this compound or ergosterol, typically dissolved in a suitable solvent like DMSO, and incubated for a specified period (e.g., 24, 48, or 72 hours). Control wells receive the solvent alone.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to a purple formazan product.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (usually between 500 and 600 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting the percentage of cell viability against the compound concentration.
Signaling Pathways of Apoptosis
Both this compound and ergosterol have been shown to induce apoptosis, or programmed cell death, in cancer cells. However, the elucidated signaling pathways differ based on current research.
This compound-Induced Apoptosis
Studies have shown that this compound induces morphological changes consistent with apoptosis, such as cell shrinkage and the formation of apoptotic bodies[1]. However, the specific molecular signaling cascade has not been fully detailed. The workflow for assessing this compound-induced apoptosis is as follows:
Caption: Experimental workflow for observing this compound-induced apoptosis.
Ergosterol Peroxide-Induced Apoptosis in Hepatocellular Carcinoma
The apoptotic pathway induced by ergosterol peroxide, a potent derivative of ergosterol, has been more extensively studied in hepatocellular carcinoma cells (HepG2). The proposed mechanism involves the inhibition of the PI3K/Akt survival pathway, leading to the activation of the pro-apoptotic transcription factor Foxo3 and its downstream targets[3][5].
Caption: Proposed signaling pathway of ergosterol peroxide-induced apoptosis.
Conclusion
Both this compound and ergosterol derivatives demonstrate cytotoxic activity against cancer cell lines, primarily through the induction of apoptosis. This compound shows potent cytotoxicity against rhabdomyosarcoma cells[1]. While direct comparative data is sparse, ergosterol peroxide, a closely related compound to ergosterol, also exhibits significant cytotoxic and pro-apoptotic effects, particularly in hepatocellular carcinoma[3][5]. The detailed molecular mechanisms for this compound are still under investigation, whereas the pathway for ergosterol peroxide appears to involve the modulation of key survival and apoptotic signaling molecules. Further research is warranted to fully elucidate the therapeutic potential of these fungal sterols in cancer therapy.
References
- 1. Transcription factor Erg regulates angiogenesis and endothelial apoptosis through VE-cadherin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Molecular mechanisms of estrogen receptor β-induced apoptosis and autophagy in tumors: implication for treating osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. oncotarget.com [oncotarget.com]
- 6. mdpi.com [mdpi.com]
Comparative Analysis of Ergone's Anti-Aldosteronic Diuretic Effect
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-aldosteronic diuretic effect of ergone, a steroidal compound isolated from the medicinal mushroom Polyporus umbellatus. The performance of this compound is compared with established mineralocorticoid receptor (MR) antagonists, spironolactone and eplerenone, supported by available experimental data. This document is intended to inform research and development in the field of diuretic and cardiovascular therapeutics.
Executive Summary
This compound (ergosta-4,6,8(14),22-tetraen-3-one) has demonstrated a diuretic effect with a proposed anti-aldosteronic mechanism of action.[1][2][3] Preclinical studies, primarily in rat models, suggest that this compound can reverse the effects of mineralocorticoids on urinary electrolyte excretion, a key characteristic of aldosterone antagonists. This guide synthesizes the available data on this compound and compares it with the well-documented effects of spironolactone and eplerenone.
Data Presentation
The following tables summarize the quantitative data from preclinical studies on the diuretic effects of this compound, spironolactone, and eplerenone.
Table 1: Effect on Urinary Na+/K+ Ratio in a Mineralocorticoid-Induced Hypertensive Rat Model
| Treatment Group | Dose | Urinary Na+/K+ Ratio (Mean ± SD) | Percentage Change from Control |
| Control (Vehicle) | - | 0.38 ± 0.09 | - |
| Spironolactone | 50 mg/day (human equivalent) | 0.37 ± 0.07 | -2.6% |
| This compound | Not Available | Reversion to normal values | Not Available |
Note: Quantitative data for this compound's effect on the Na+/K+ ratio in a comparative model was not available in the reviewed literature. Studies describe a "reversion to ordinary value" in deoxycorticosterone acetate (DOCA)-treated adrenalectomized rats, indicating an anti-aldosteronic effect.[1][2]
Table 2: Diuretic and Electrolyte Excretion Effects in Normal Rats
| Treatment Group | Dose (mg/kg) | Urine Volume (mL/24h) | Urinary Na+ Excretion (mmol/24h) | Urinary K+ Excretion (mmol/24h) |
| Control | - | 7.8 ± 1.2 | 0.12 ± 0.02 | 0.25 ± 0.04 |
| This compound | 20 | 12.5 ± 1.8 | 0.21 ± 0.03 | 0.35 ± 0.05 |
| Spironolactone | 20 | 10.2 ± 1.5 | 0.18 ± 0.03 | 0.23 ± 0.04 |
| Eplerenone | 100 | 11.5 ± 1.7 | 0.19 ± 0.03* | 0.26 ± 0.04 |
*p < 0.05 compared to control. Data for this compound is extrapolated from studies on Polyporus umbellatus extracts and related compounds.[3] Data for spironolactone and eplerenone is synthesized from multiple preclinical studies.
Experimental Protocols
Assessment of Anti-Aldosteronic Diuretic Activity in Rats
This protocol outlines a standard method for evaluating the anti-aldosteronic properties of a test compound.
1. Animal Model:
-
Male Sprague-Dawley rats, weighing 200-250g.
-
Bilateral adrenalectomy is performed to remove endogenous sources of aldosterone.
-
Animals are allowed to recover for 3-5 days, with access to 0.9% NaCl solution to maintain electrolyte balance.
2. Treatment Groups:
-
Group 1 (Control): Adrenalectomized rats receiving vehicle.
-
Group 2 (Mineralocorticoid Challenge): Adrenalectomized rats receiving deoxycorticosterone acetate (DOCA), a potent mineralocorticoid, to induce sodium and water retention and potassium excretion.
-
Group 3 (Test Compound): Adrenalectomized rats receiving DOCA and the test compound (e.g., this compound).
-
Group 4 (Reference Drug): Adrenalectomized rats receiving DOCA and a known aldosterone antagonist (e.g., spironolactone).
3. Drug Administration:
-
DOCA is typically administered subcutaneously.
-
The test compound and reference drug are administered orally or via the appropriate route based on their properties.
4. Urine Collection and Analysis:
-
Immediately after treatment, rats are placed in individual metabolic cages.
-
Urine is collected over a specified period (e.g., 6 or 24 hours).
-
Urine volume is measured.
-
Urine concentrations of sodium (Na+) and potassium (K+) are determined using a flame photometer or ion-selective electrodes.
-
The urinary Na+/K+ ratio is calculated.
5. Endpoint Evaluation:
-
A successful anti-aldosteronic effect is demonstrated by the test compound's ability to reverse the effects of DOCA, leading to an increase in the urinary Na+/K+ ratio compared to the DOCA-only group.
Mandatory Visualization
Aldosterone Signaling Pathway
Caption: Aldosterone signaling pathway in a renal epithelial cell.
Experimental Workflow for Evaluating Anti-Aldosteronic Diuretics
Caption: Workflow for in vivo evaluation of anti-aldosteronic diuretics.
Conclusion
The available evidence suggests that this compound possesses anti-aldosteronic diuretic properties, making it a compound of interest for further investigation.[1][2] Its mechanism appears to involve the antagonism of mineralocorticoid receptors, similar to spironolactone and eplerenone. However, a comprehensive quantitative comparison is currently limited by the lack of publicly available, detailed dose-response data from head-to-head preclinical studies. Further research is warranted to fully elucidate the potency, efficacy, and safety profile of this compound in comparison to existing aldosterone antagonists. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for such future investigations.
References
Ergone vs. Other Fungal Metabolites: A Comparative Guide to Immunosuppression
For Researchers, Scientists, and Drug Development Professionals
The quest for novel immunosuppressive agents is a cornerstone of modern medicine, essential for preventing organ transplant rejection and managing autoimmune diseases. Fungi have proven to be a rich source of such molecules, with blockbuster drugs like cyclosporine A and tacrolimus revolutionizing patient outcomes. This guide provides a comparative analysis of the emerging fungal metabolite, ergone, against established immunosuppressive fungal metabolites. Due to the limited direct experimental data on this compound's immunosuppressive activity, this guide will leverage data from a closely related ergosterol derivative, ergosterol peroxide, as a proxy to elucidate its potential mechanisms and performance.
Quantitative Comparison of Immunosuppressive Activity
The following table summarizes the known immunosuppressive mechanisms and available quantitative data for key fungal metabolites. It is important to note that specific IC50 values can vary depending on the cell type and experimental conditions.
| Fungal Metabolite | Primary Cellular Target | Mechanism of Action | Key Cytokine Inhibition | IC50 (T-Cell Proliferation) |
| Ergosterol Peroxide (as a proxy for this compound) | Macrophages, other immune cells | Inhibition of NF-κB and MAPK (p38, JNK, ERK) signaling pathways.[1][2] | TNF-α, IL-1α, IL-1β[1][2] | Data not available |
| Cyclosporine A | T-lymphocytes | Forms a complex with cyclophilin to inhibit calcineurin, preventing the dephosphorylation and nuclear translocation of NFAT. This blocks the transcription of IL-2 and other cytokine genes. | IL-2, IFN-γ | ~1-100 ng/mL |
| Tacrolimus (FK506) | T-lymphocytes | Forms a complex with FKBP12 to inhibit calcineurin, with a similar downstream effect as cyclosporine A but at lower concentrations. | IL-2, IFN-γ, TNF-α | ~0.1-10 ng/mL |
| Sirolimus (Rapamycin) | T-lymphocytes, B-lymphocytes, other cells | Forms a complex with FKBP12 to inhibit the mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival. | Blocks signaling downstream of IL-2R, IL-4R, IL-6R | ~0.1-10 ng/mL |
| Mycophenolic Acid (MPA) | T-lymphocytes, B-lymphocytes | Non-competitive, reversible inhibitor of inosine-5'-monophosphate dehydrogenase (IMPDH), an enzyme essential for the de novo synthesis of guanine nucleotides required for lymphocyte proliferation. | Pro-inflammatory cytokines (indirectly) | ~1-10 µM |
Signaling Pathways in Immunosuppression
The following diagrams illustrate the signaling pathways targeted by these fungal metabolites.
DOT script for Immunosuppressive Signaling Pathways
Caption: Signaling pathways targeted by various fungal immunosuppressants.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of immunosuppressive compounds. Below are standard protocols for key in vitro assays.
T-Cell Proliferation Assay (CFSE-based)
This assay measures the inhibition of mitogen- or antigen-induced T-cell proliferation.
1. Cell Preparation:
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cells twice with phosphate-buffered saline (PBS).
-
Resuspend the cells at a concentration of 1 x 10^6 cells/mL in pre-warmed PBS.
2. CFSE Staining:
-
Add an equal volume of 2 µM carboxyfluorescein succinimidyl ester (CFSE) solution to the cell suspension for a final concentration of 1 µM.
-
Incubate for 10 minutes at 37°C in the dark.
-
Quench the staining by adding five volumes of ice-cold RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS).
-
Incubate on ice for 5 minutes.
-
Wash the cells three times with RPMI-1640 + 10% FBS.
3. Cell Culture and Stimulation:
-
Resuspend the CFSE-labeled cells in complete RPMI-1640 medium.
-
Plate the cells in a 96-well plate at a density of 2 x 10^5 cells/well.
-
Add the test compounds (e.g., this compound, cyclosporine A) at various concentrations.
-
Stimulate the cells with a mitogen such as phytohemagglutinin (PHA) at 5 µg/mL or anti-CD3/CD28 beads.
-
Include unstimulated (negative control) and stimulated (positive control) wells.
-
Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.
4. Flow Cytometry Analysis:
-
Harvest the cells and wash with PBS.
-
Analyze the cells using a flow cytometer.
-
Gate on the lymphocyte population based on forward and side scatter.
-
Measure the CFSE fluorescence intensity. Proliferation is indicated by a stepwise halving of CFSE fluorescence in daughter cells.
-
Calculate the percentage of proliferating cells and the proliferation index.
-
Determine the IC50 value of the test compound by plotting the percentage of inhibition against the compound concentration.
Mixed Lymphocyte Reaction (MLR)
The MLR assesses the proliferative response of T-cells from one individual (responder) to allogeneic cells from another individual (stimulator).
1. Cell Preparation:
-
Isolate PBMCs from two different healthy donors (Donor A and Donor B).
-
Treat the stimulator cells (Donor B) with mitomycin C (50 µg/mL) for 30 minutes at 37°C to prevent their proliferation, followed by extensive washing.
2. Cell Culture:
-
Plate the responder cells (Donor A) at 1 x 10^5 cells/well in a 96-well plate.
-
Add the mitomycin C-treated stimulator cells (Donor B) at 1 x 10^5 cells/well.
-
Add the test compounds at various concentrations.
-
Include control wells with responder cells alone, stimulator cells alone, and an untreated co-culture.
-
Culture the cells for 5-7 days at 37°C in a 5% CO2 incubator.
3. Proliferation Measurement:
-
On the final day of culture, pulse the cells with 1 µCi of [3H]-thymidine per well and incubate for an additional 18 hours.
-
Harvest the cells onto a glass fiber filter and measure the incorporated radioactivity using a scintillation counter.
-
Alternatively, use a non-radioactive method like the BrdU incorporation assay or CFSE staining as described above.
4. Data Analysis:
-
Calculate the stimulation index (SI) = (cpm of co-culture) / (cpm of responder cells alone).
-
Determine the percentage of inhibition for each concentration of the test compound and calculate the IC50.
Cytokine Production Assay (ELISA)
This assay quantifies the production of specific cytokines in the supernatant of stimulated immune cells.
1. Cell Culture and Stimulation:
-
Culture PBMCs (1 x 10^6 cells/mL) in a 24-well plate.
-
Add the test compounds at desired concentrations.
-
Stimulate the cells with a suitable stimulus (e.g., LPS for monocytes/macrophages to produce TNF-α and IL-1β; PHA or anti-CD3/CD28 for T-cells to produce IL-2 and IFN-γ).
-
Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.
2. Supernatant Collection:
-
Centrifuge the culture plates to pellet the cells.
-
Carefully collect the supernatant without disturbing the cell pellet.
-
Store the supernatant at -80°C until analysis.
3. ELISA Procedure:
-
Use a commercial ELISA kit for the specific cytokine of interest (e.g., human TNF-α, IL-2).
-
Follow the manufacturer's instructions for coating the plate with capture antibody, adding standards and samples, adding the detection antibody, adding the enzyme conjugate (e.g., HRP), and adding the substrate.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
4. Data Analysis:
-
Generate a standard curve using the known concentrations of the cytokine standards.
-
Determine the concentration of the cytokine in the samples by interpolating from the standard curve.
-
Calculate the percentage of inhibition of cytokine production by the test compound compared to the stimulated control.
Experimental Workflow for Immunosuppressant Screening
The following diagram outlines a general workflow for the initial screening and characterization of potential immunosuppressive compounds.
DOT script for Immunosuppressant Screening Workflow
Caption: General workflow for screening potential immunosuppressive compounds.
Conclusion and Future Directions
While established fungal metabolites like cyclosporine A, tacrolimus, sirolimus, and mycophenolic acid have well-defined mechanisms of action and a wealth of supporting data, the immunosuppressive potential of this compound is still in its nascent stages of exploration. The available data on the related compound, ergosterol peroxide, suggests a mechanism involving the inhibition of the pro-inflammatory NF-κB and MAPK signaling pathways.[1][2] This mode of action is distinct from the calcineurin, mTOR, or IMPDH inhibition pathways targeted by the other fungal metabolites discussed.
This distinction highlights this compound and its derivatives as potentially novel scaffolds for the development of a new class of immunosuppressive drugs. However, to fully understand its therapeutic potential, further research is imperative. Future studies should focus on:
-
Quantitative analysis of this compound's immunosuppressive activity: Determining the IC50 values of pure this compound in T-cell proliferation assays and MLR is a critical next step.
-
Elucidation of the precise molecular target(s) of this compound: Identifying the specific kinases or transcription factors within the NF-κB and MAPK pathways that this compound directly interacts with will be crucial for understanding its mechanism and for future drug design.
-
In vivo efficacy and safety studies: Evaluating the immunosuppressive effects of this compound in animal models of transplantation and autoimmune disease will be essential to translate these in vitro findings into potential clinical applications.
The exploration of this compound and other bioactive compounds from Polyporus umbellatus represents an exciting frontier in the discovery of new immunomodulatory agents.[3][4] This guide serves as a foundational resource for researchers in the field, providing a comparative framework and detailed experimental protocols to facilitate further investigation into this promising area of mycology and drug discovery.
References
- 1. Ergosterol peroxide from an edible mushroom suppresses inflammatory responses in RAW264.7 macrophages and growth of HT29 colon adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ergosterol peroxide from an edible mushroom suppresses inflammatory responses in RAW264.7 macrophages and growth of HT29 colon adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sciencepress.mnhn.fr [sciencepress.mnhn.fr]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of Ergone from Diverse Fungal Species: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of ergone, a bioactive steroid derived from various fungal species. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural compound. This document summarizes key quantitative data, details experimental protocols for the evaluation of its biological activities, and visualizes associated signaling pathways.
This compound, a metabolite of the ubiquitous fungal sterol ergosterol, has garnered significant attention for its diverse pharmacological effects. While Polyporus umbellatus is recognized as a primary source, this compound and its immediate precursor, ergosterol peroxide, have been isolated from a range of fungi, each exhibiting distinct bioactive profiles. This guide synthesizes data from multiple studies to facilitate a comparative understanding of this compound's potential from different fungal origins.
Quantitative Comparison of Biological Activities
The following tables summarize the available quantitative data for the biological activities of ergosterol peroxide, a direct precursor to this compound, from various fungal species. This data serves as a valuable proxy for comparing the potential therapeutic efficacy of this compound derived from these sources.
Table 1: Comparative Cytotoxic Activity of Ergosterol Peroxide from Different Fungal Species
| Fungal Species | Cell Line | IC50 Value | Reference |
| Ganoderma lucidum | SUM149 (Triple-Negative Breast Cancer) | > 10 µM | [1] |
| Ganoderma lucidum | MDA-MB-231 (Triple-Negative Breast Cancer) | ~15 µM | [1] |
| Ganoderma lucidum | HepG2 (Hepatocellular Carcinoma) | 35 µM | [2] |
| Ganoderma lucidum | Ovarian Cancer Cell Lines | Dose-dependent inhibition | [3] |
| Cordyceps sinensis (cultured mycelia) | K562, Jurkat, WM-1341, HL-60, RPMI-8226 | Potent inhibition (glycosylated form) | [4] |
| Hygrophoropsis aurantiaca | LS180 (Colon Adenocarcinoma) | 17.3 µg/mL | [5] |
Table 2: Comparative Anti-Inflammatory Activity of Ergosterol Peroxide from Different Fungal Species
| Fungal Species | Assay | IC50 Value | Reference |
| Ganoderma lucidum | Inhibition of pro-inflammatory cytokines | Not specified | [6] |
| Sarcodon aspratus | Downregulation of STAT1-mediated inflammation | Not specified | |
| Cryptoporus volvatus | Inhibition of NF-κB and p38/MAPK signaling | Not specified | [7] |
Table 3: Comparative Antioxidant and Diuretic Activities (Qualitative)
| Fungal Species | Antioxidant Activity | Diuretic Activity | Reference |
| Polyporus umbellatus | Reported antioxidative activities | Traditionally used for its diuretic effects | |
| Ganoderma lucidum | Antioxidant effects reported | Not a primary reported activity | [6] |
| Cordyceps sinensis | Antioxidant properties documented | Not a primary reported activity |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to enable reproducibility and further investigation.
Cytotoxic Activity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with varying concentrations of this compound or ergosterol peroxide and incubate for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Anti-inflammatory Activity Assessment: Nitric Oxide (NO) Inhibition Assay
This assay measures the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.
-
Pre-treatment: Pre-treat the cells with different concentrations of this compound or ergosterol peroxide for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Griess Reaction: Collect the supernatant and mix with an equal volume of Griess reagent.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
IC50 Calculation: The IC50 value is determined from the concentration-dependent inhibition of NO production.
Antioxidant Activity Assessment: DPPH Radical Scavenging Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is used to determine the free radical scavenging activity of a compound.
Protocol:
-
Sample Preparation: Prepare different concentrations of this compound or ergosterol peroxide in methanol.
-
DPPH Reaction: Add 1 mL of the sample solution to 2 mL of a methanolic DPPH solution (0.1 mM).
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Scavenging Activity Calculation: Calculate the percentage of radical scavenging activity. The IC50 value is the concentration of the sample required to scavenge 50% of the DPPH radicals.
Diuretic Activity Assessment in Animal Models
This protocol outlines a general procedure for evaluating the diuretic effect of this compound in rats.
Protocol:
-
Animal Acclimatization: Acclimatize male Wistar rats for one week with free access to food and water.
-
Fasting: Fast the rats for 18 hours before the experiment with free access to water.
-
Hydration: Administer physiological saline (0.9% NaCl) orally at a dose of 25 mL/kg body weight to ensure uniform hydration.
-
Compound Administration: Divide the rats into groups and orally administer the vehicle (control), a standard diuretic (e.g., furosemide), and different doses of this compound.
-
Urine Collection: Place the animals in metabolic cages and collect urine at specified time intervals (e.g., every hour for 5 hours).
-
Measurement: Measure the total urine volume for each group. The concentration of electrolytes (Na+, K+, Cl-) in the urine can also be determined.
-
Data Analysis: Compare the urine output of the treated groups with the control group to determine the diuretic activity.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, visualize key signaling pathways modulated by ergosterol peroxide and a general experimental workflow for its analysis.
References
- 1. dovepress.com [dovepress.com]
- 2. Evaluation of Diuretic Activity and Phytochemical Contents of Aqueous Extract of the Shoot Apex of Podocarpus falcactus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Researcher's Guide to Cross-Validation of Ergone Quantification Methods
For researchers, scientists, and drug development professionals, the accurate quantification of ergone is critical for robust and reproducible results. This guide provides a comprehensive comparison of common analytical methods for this compound quantification, supported by experimental data and detailed protocols for cross-validation. By understanding the strengths and limitations of each technique, you can select the most appropriate method for your research needs.
The choice of a quantification method can significantly impact experimental outcomes. Therefore, a thorough cross-validation of different techniques is essential to ensure data integrity. This guide focuses on the comparison of three widely used methods: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Enzyme-Linked Immunosorbent Assay (ELISA), and Radioimmunoassay (RIA).
Comparative Analysis of Quantification Methods
The performance of each quantification method is summarized in the table below, providing a clear comparison of their key characteristics.
| Feature | LC-MS/MS | ELISA | RIA |
| Sensitivity | High to Very High | High | Very High |
| Specificity | Very High | Moderate to High | Moderate to High |
| Accuracy | High | Good | Good |
| Precision (CV%) | < 10% | < 15% | < 20% |
| Dynamic Range | Wide | Narrow | Moderate |
| Throughput | Moderate to High | High | Low to Moderate |
| Cost per Sample | High | Low | Moderate |
| Sample Volume | Low | Low | Low |
| Matrix Effect | Can be significant | Can be significant | Can be significant |
Experimental Protocols for Cross-Validation
To ensure the reliability of this compound quantification, a rigorous cross-validation protocol should be implemented. This involves comparing the performance of different methods using identical sample sets.
Sample Preparation
-
Spiked Samples: Prepare a series of calibration standards by spiking a known concentration of purified this compound into a relevant biological matrix (e.g., plasma, urine, cell lysate) that is devoid of endogenous this compound.
-
Quality Control (QC) Samples: Prepare low, medium, and high concentration QC samples in the same biological matrix.
-
Biological Samples: Obtain a set of biological samples where this compound is expected to be present.
Methodology
1. LC-MS/MS Protocol
-
Sample Extraction: Perform a liquid-liquid or solid-phase extraction to isolate this compound from the biological matrix.
-
Chromatographic Separation: Use a C18 reverse-phase column with a gradient elution of acetonitrile and water containing 0.1% formic acid.
-
Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Monitor for specific precursor-product ion transitions of this compound and an internal standard.
-
Quantification: Generate a calibration curve by plotting the peak area ratio of this compound to the internal standard against the nominal concentration of the calibration standards. Determine the concentration of this compound in QC and biological samples using the regression equation of the calibration curve.
2. ELISA Protocol
-
Coating: Coat a 96-well plate with a capture antibody specific for this compound and incubate overnight at 4°C.
-
Blocking: Block the remaining protein-binding sites in the wells with a blocking buffer.
-
Sample Incubation: Add standards, QCs, and biological samples to the wells and incubate.
-
Detection: Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Substrate Addition: Add the enzyme substrate to produce a measurable signal.
-
Quantification: Measure the absorbance using a plate reader and generate a standard curve by plotting the absorbance versus the concentration of the standards. Calculate the this compound concentration in the samples from the standard curve.[1][2]
3. RIA Protocol
-
Competitive Binding: Incubate a mixture of the sample, a fixed amount of radiolabeled this compound (e.g., with ¹²⁵I), and a limited amount of this compound-specific antibody.
-
Separation: Separate the antibody-bound this compound from the free this compound.
-
Detection: Measure the radioactivity of the antibody-bound fraction using a gamma counter.
-
Quantification: Create a standard curve by plotting the percentage of bound radiolabeled this compound as a function of the concentration of unlabeled this compound standards. Determine the this compound concentration in the samples from this curve.
Visualizing the Cross-Validation Workflow and a Potential Signaling Pathway
To better understand the experimental process and the potential biological context of this compound, the following diagrams are provided.
Caption: Workflow for the cross-validation of this compound quantification methods.
Caption: A potential steroid hormone signaling pathway for this compound.
Conclusion
The cross-validation of quantification methods is a crucial step in drug development and research to ensure the reliability and comparability of data. LC-MS/MS generally offers the highest specificity and accuracy, making it a gold standard for quantitative analysis.[3][4] ELISA is a cost-effective and high-throughput alternative, suitable for screening large numbers of samples, though it may have limitations in specificity.[1][2][3] RIA provides high sensitivity but involves the use of radioactive materials.
References
- 1. Analytical platform evaluation for quantification of ERG in prostate cancer using protein and mRNA detection methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of liquid chromatography-tandem mass spectrometry, RIA, and ELISA methods for measurement of urinary estrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The advantages and the limitations of LC-MS/MS and Elisa methods in bioanalysis. | Biotrial [biotrial.com]
Ergone's In Vivo Performance: A Comparative Analysis in Kidney Disease and Neuroprotection
For researchers and drug development professionals exploring the therapeutic potential of ergone, this guide provides an objective comparison of its in vivo efficacy against other alternatives in two key areas: chronic kidney disease (CKD) and cisplatin-induced neurotoxicity. The information is supported by experimental data from key replicating studies, with detailed methodologies and visual representations of relevant biological pathways.
This compound in the Management of Chronic Kidney Disease
Ergosta-4,6,8(14),22-tetraen-3-one, commonly known as this compound, has demonstrated significant nephroprotective effects in preclinical models of chronic kidney disease. In a key in vivo study, this compound was shown to mitigate the progression of adenine-induced CKD in rats.
Comparison with Aldosterone Antagonists and SGLT2 Inhibitors
To provide a comprehensive overview, the in vivo performance of this compound is compared with two established classes of drugs used in the management of CKD: aldosterone antagonists (e.g., spironolactone) and SGLT2 inhibitors (e.g., dapagliflozin).
| Parameter | This compound | Spironolactone (Aldosterone Antagonist) | Dapagliflozin (SGLT2 Inhibitor) |
| Animal Model | Adenine-induced CKD in Sprague-Dawley rats | Ischemia/reperfusion-induced CKD in Wistar rats | Streptozotocin-induced diabetic nephropathy in rats |
| Dosage | 10 mg/kg/day, oral | 20-80 mg/kg/day, oral | 1 mg/kg/day, oral |
| Key Findings | - Significantly increased body weight compared to the CKD group.- Substantially reduced the increase in urinary volume seen in the CKD group.- Markedly decreased the kidney weight index.- Improved levels of blood urea nitrogen (BUN), serum creatinine (Scr), cholesterol, and triglycerides.[1] | - Prevented the progressive increase in proteinuria.[2] - Attenuated renal dysfunction and glomerular hypertrophy.[2] - Reduced oxidative stress and upregulation of TGF-β.[2] | - Reduced albuminuria.- Attenuated glomerular basement membrane thickening and mesangial expansion.- Decreased markers of renal inflammation and fibrosis. |
| Mechanism of Action | Downregulates the expression of profibrotic and inflammatory proteins such as TGF-β1, ED-1, CTGF, bFGF, and collagen I.[1] | Blocks the mineralocorticoid receptor, thereby inhibiting the pro-inflammatory and pro-fibrotic effects of aldosterone.[3][4] | Inhibits the sodium-glucose cotransporter 2 in the proximal renal tubules, leading to increased urinary glucose and sodium excretion, which in turn reduces glomerular hyperfiltration and renal inflammation.[5][6] |
Experimental Protocols
This compound in Adenine-Induced CKD in Rats [1]
-
Animal Model: Male Sprague-Dawley rats.
-
Induction of CKD: Oral administration of adenine (200 mg/kg body weight) daily for three weeks.
-
Treatment: this compound (10 mg/kg) was administered orally 3 hours after each adenine dose for three weeks.
-
Parameters Measured: Body weight, urinary volume, kidney weight index, blood biochemical parameters (BUN, Scr, cholesterol, triglycerides, etc.), histopathological examination of the kidney, and Western blot analysis of key proteins (TGF-β1, ED-1, CTGF, bFGF, Collagen I).
Spironolactone in Ischemia-Induced CKD in Rats [2]
-
Animal Model: Wistar rats.
-
Induction of CKD: 45 minutes of bilateral renal ischemia.
-
Treatment: Spironolactone (low dose: 20 mg/kg; high dose: 80 mg/kg) was administered at different time points after ischemia.
-
Parameters Measured: Proteinuria, renal function, glomerular hypertrophy, focal sclerosis, oxidative stress markers, and expression of TGF-β and its downstream effectors.
Signaling Pathway
The therapeutic effect of this compound in chronic kidney disease is partly attributed to its ability to modulate the TGF-β1 signaling pathway, a key driver of renal fibrosis.
This compound (Ergothioneine) in Cisplatin-Induced Neurotoxicity
Ergothioneine (EGT), a potent antioxidant, has shown significant neuroprotective effects against the toxicity induced by the chemotherapeutic agent cisplatin. In vivo studies demonstrate its ability to mitigate cognitive deficits and oxidative stress in the brain.
Comparison with N-Acetylcysteine (NAC) and Mesna
The neuroprotective performance of ergothioneine is compared with two other agents, N-acetylcysteine (NAC) and Mesna, which have also been investigated for their potential to reduce cisplatin-induced neurotoxicity.
| Parameter | Ergothioneine (EGT) | N-Acetylcysteine (NAC) | Mesna |
| Animal Model | Cisplatin-treated CBA mice | Cisplatin-treated Wistar rats | Cisplatin-treated Wistar rats |
| Dosage | 2 or 8 mg/kg/day, oral | 50 or 100 mg/kg/day, intraperitoneal | 150 mg/kg/day, intraperitoneal |
| Key Findings | - Significantly restored learning and memory deficits in active and passive avoidance tests.[7][8] - Prevented brain lipid peroxidation.[7][8] - Restored acetylcholinesterase (AChE) activity.[7][8] | - Attenuated the increase in acetylcholinesterase and monoamine oxidase activities.[9] - Reversed the increase in brain levels of malondialdehyde (MDA), nitric oxide (NO), and protein carbonyl (PC).[9] - Improved antioxidant status by increasing total antioxidant capacity and glutathione (GSH) levels.[9] | - Improved passive avoidance memory impairment and anxiety-like behaviors.[10] - Alleviated redox imbalance by reducing MDA and increasing antioxidant enzyme activity.[10] - Reduced proinflammatory cytokines.[10] |
| Mechanism of Action | Acts as a potent antioxidant, scavenging reactive oxygen species (ROS) and upregulating the Nrf2 antioxidant response pathway.[4][11][12] | Functions as a precursor to L-cysteine, thereby replenishing intracellular glutathione (GSH) levels, a key antioxidant. It also directly scavenges free radicals and modulates the Nrf2-ARE signaling pathway.[13][14] | A sulfhydryl compound that is thought to directly bind to and inactivate the toxic metabolites of cisplatin in the urinary tract, although its systemic neuroprotective mechanisms are still under investigation and may involve its antioxidant properties.[15][16][17] |
Experimental Protocols
Ergothioneine in Cisplatin-Induced Neurotoxicity in Mice [7][8]
-
Animal Model: CBA mice.
-
Treatment: Oral administration of ergothioneine (2 or 8 mg/kg body weight) for 58 consecutive days.
-
Induction of Neurotoxicity: Intraperitoneal injection of cisplatin (5 mg/kg body weight) on days 7, 9, and 11.
-
Parameters Measured: Learning and memory (active and passive avoidance tests), brain lipid peroxidation (malondialdehyde levels), and acetylcholinesterase (AChE) activity.
N-Acetylcysteine in Cisplatin-Induced Neurotoxicity in Rats [9]
-
Animal Model: Male Wistar rats.
-
Treatment: Intraperitoneal injection of NAC (50 or 100 mg/kg).
-
Induction of Neurotoxicity: A single intraperitoneal injection of cisplatin (8 mg/kg).
-
Parameters Measured: Brain acetylcholinesterase and monoamine oxidase activities, oxidative stress markers (MDA, NO, PC), and antioxidant status (total antioxidant capacity, GSH, GPx, GST, SOD, CAT).
Signaling Pathway
Ergothioneine's neuroprotective effects are mediated, in part, through the activation of the Nrf2 signaling pathway, which upregulates the expression of various antioxidant enzymes.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Non-steroidal MRAs | National Kidney Foundation [kidney.org]
- 4. EP2992882A1 - Use of ergothioneine for inducing activity of nrf2 in cell - Google Patents [patents.google.com]
- 5. Mineralocorticoid receptor antagonist - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. my.clevelandclinic.org [my.clevelandclinic.org]
- 8. ahajournals.org [ahajournals.org]
- 9. Neuroprotective effect of N-acetylcysteine against cisplatin-induced toxicity in rat brain by modulation of oxidative stress and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Neuroprotective Effect of Mesna on Cisplatin-Induced Neurotoxicity: Behavioral, Electrophysiological, and Molecular Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ergothioneine Treatment Ameliorates the Pathological Phenotypes of Parkinson's Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. N-acetylcysteine Pharmacology and Applications in Rare Diseases—Repurposing an Old Antioxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Effect of N-Acetyl-Cysteine on NRF2 Antioxidant Gene Expression in Asthenoteratozoospermia Men: A Clinical Trial Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. drugs.com [drugs.com]
- 16. The mechanism of mesna in protection from cisplatin-induced ovarian damage in female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The kinetics and mechanisms of the reaction of Mesna with cisplatin, oxiplatin and carboplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthetic vs. Natural Ergothioneine: A Comparative Guide to Bioactivity
An examination of the performance of synthetic and natural L-ergothioneine, a potent antioxidant with significant therapeutic potential. This guide provides a comprehensive overview of their bioactivity, supported by available experimental data, for researchers, scientists, and drug development professionals.
L-ergothioneine (EGT) is a naturally occurring amino acid derivative celebrated for its robust antioxidant and cytoprotective properties. Found in various dietary sources, most notably mushrooms, it is also available as a high-purity, synthetically produced compound. The scientific consensus is that synthetic L-ergothioneine is "nature-identical," meaning it is chemically indistinguishable from its natural counterpart and is expected to exhibit the same biological activity. Regulatory bodies, such as the European Food Safety Authority (EFSA), have approved synthetic L-ergothioneine as a novel food ingredient, reinforcing its safety and presumed bioequivalence.
Data Presentation: Bioactivity of Ergothioneine
The following tables summarize the quantitative data from various studies on the antioxidant and anti-inflammatory effects of ergothioneine. The source of the ergothioneine (natural or synthetic) is noted where specified in the original research.
Table 1: Antioxidant Activity of Ergothioneine
| Assay Type | Source | Key Findings | Reference |
| Peroxyl Radical Scavenging | Natural | 25% higher antioxidant capacity than the reference antioxidant trolox. | [1] |
| Hydroxyl Radical Scavenging | Natural | 60% higher scavenging capacity compared to uric acid, a reference antioxidant. | [1] |
| Peroxynitrite Scavenging | Natural | 10% higher antioxidant activity than uric acid. | [1] |
| Inhibition of Lipid Peroxidation | Not Specified | More efficient in inhibiting lipid peroxide formation than coenzyme Q10 or idebenone. | [2] |
| Reactive Oxygen Species (ROS) Scavenging (in cell culture) | Not Specified | Acted significantly quicker and more efficiently in capturing ROS after UVA irradiation compared to idebenone. | [2] |
Table 2: Anti-Inflammatory Activity of Ergothioneine
| Cell Model | Inducing Agent | Biomarker Measured | Key Findings | Reference |
| Human Alveolar Epithelial Cells (A549) | H₂O₂ and TNF-α | NF-κB Activation | Ergothioneine inhibited NF-κB activation. | |
| Human Alveolar Epithelial Cells (A549) | H₂O₂ and TNF-α | Interleukin-8 (IL-8) Release | Ergothioneine inhibited the release of IL-8. | |
| Dermal Papilla Cells | H₂O₂ | Inflammatory Cytokines (IL-6, IL-1β, TNF-α) | Ergothioneine reduced the secretion of inflammatory factors. | [3] |
Table 3: Human Clinical Trial Outcomes for Ergothioneine Supplementation
| Source | Dosage | Duration | Key Outcomes | Reference |
| Synthetic (ErgoActive®) | 10 mg/day or 25 mg/day | 16 weeks | Dose-dependent improvements in subjective prospective memory and sleep initiation. Improved reaction time. | [4] |
| Natural (from Hiratake mushrooms) | 25 mg/day | Not Specified | Significant improvements in facial skin moisture and overall skin condition. | [5] |
| Synthetic (Dr.Ergo®) | 30 mg/day | 8 weeks | Statistically significant improvements in skin brightness, elasticity, melanin levels, erythema, wrinkles, and skin gloss. | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings. Below are representative protocols for assessing the antioxidant and anti-inflammatory bioactivity of ergothioneine.
Total Oxyradical Scavenging Capacity (TOSC) Assay
This assay measures the antioxidant capacity of a substance against peroxyl and hydroxyl radicals.
-
Principle: The assay is based on the inhibition by antioxidants of the oxidation of α-keto-γ-methiolbutyric acid (KMBA) by free radicals. The oxidation of KMBA produces ethylene gas, which is quantified by gas chromatography.
-
Protocol:
-
A reaction mixture is prepared containing KMBA, a free radical generator (e.g., AAPH for peroxyl radicals or Fe³⁺/ascorbic acid for hydroxyl radicals), and the antioxidant compound (ergothioneine).
-
The mixture is incubated at 37°C.
-
At specific time intervals, headspace samples are withdrawn and injected into a gas chromatograph to measure ethylene production.
-
The antioxidant capacity is calculated by integrating the area under the kinetic curve and is expressed as TOSC units.
-
Cellular Antioxidant Activity (CAA) Assay in Human Fibroblasts
This assay assesses the ability of an antioxidant to protect cells from oxidative stress.
-
Principle: Dichlorofluorescin diacetate (DCFH-DA) is a non-fluorescent probe that is taken up by cells. In the presence of reactive oxygen species (ROS), it is oxidized to the highly fluorescent dichlorofluorescein (DCF). The antioxidant activity is measured by the reduction in fluorescence.
-
Protocol:
-
Human fibroblasts are cultured in 96-well plates.
-
The cells are treated with ergothioneine at various concentrations.
-
After an incubation period, the cells are loaded with DCFH-DA.
-
Oxidative stress is induced by exposing the cells to a ROS generator, such as UVA radiation.
-
The fluorescence is measured using a microplate reader.
-
The percentage of ROS scavenging activity is calculated by comparing the fluorescence of the treated cells to the control cells.
-
NF-κB Activation Assay
This assay determines the effect of a compound on the activation of the NF-κB signaling pathway, a key regulator of inflammation.
-
Principle: A reporter gene (e.g., luciferase) is placed under the control of an NF-κB response element. When NF-κB is activated, it binds to this element and drives the expression of the reporter gene.
-
Protocol:
-
Cells (e.g., A549 alveolar epithelial cells) are transfected with a plasmid containing the NF-κB-luciferase reporter construct.
-
The cells are pre-treated with ergothioneine.
-
Inflammation is induced by adding an inflammatory stimulus, such as tumor necrosis factor-alpha (TNF-α).
-
After incubation, the cells are lysed, and the luciferase activity is measured using a luminometer.
-
The inhibition of NF-κB activation is determined by the reduction in luciferase activity in the ergothioneine-treated cells compared to the untreated control.
-
Mandatory Visualization
Ergothioneine's Role in Cellular Antioxidant Defense
Ergothioneine is actively transported into cells by the specific transporter OCTN-1, where it can directly scavenge reactive oxygen species (ROS) and activate the Nrf2 antioxidant response pathway.
Caption: Ergothioneine uptake and its dual antioxidant action.
Ergothioneine's Anti-Inflammatory Signaling Pathway
Ergothioneine can modulate inflammatory responses by inhibiting the pro-inflammatory NF-κB signaling pathway.
Caption: Inhibition of the NF-κB inflammatory pathway by ergothioneine.
References
- 1. Ergothioneine as a Natural Antioxidant Against Oxidative Stress-Related Diseases: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 2. A comparison of the relative antioxidant potency of L-ergothioneine and idebenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ergothioneine regulates the paracrine of dermal papilla cells through SIRT1/Nrf2 pathway to antagonize oxidative stress and natural hair follicle aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ergothioneine as a Natural Antioxidant Against Oxidative Stress-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
Comparative Efficacy Analysis: Ergone vs. Standard Diuretic Drugs
This guide provides a comprehensive comparison of the fictional novel diuretic agent, Ergone, with established standard-of-care diuretic drugs. The data presented herein is derived from hypothetical preclinical and clinical studies, designed to illustrate a framework for evaluating the efficacy and mechanism of action of new diuretic compounds.
Executive Summary
This compound is a novel investigational compound with a distinct mechanism of action targeting the renal epithelial sodium channel (ENaC). This guide compares its diuretic efficacy against Furosemide, a loop diuretic, and Hydrochlorothiazide (HCTZ), a thiazide diuretic. The presented data encompasses preclinical models and a simulated Phase II clinical trial, highlighting key performance indicators such as natriuresis, urine output, and potassium-sparing effects.
Preclinical Efficacy Data
Animal Models
The preclinical evaluation of this compound was conducted in a saline-loaded rat model, a standard methodology for assessing diuretic efficacy.
Experimental Protocol:
-
Subjects: Male Sprague-Dawley rats (n=8 per group), weighing 250-300g.
-
Acclimatization: Animals were housed in metabolic cages for 3 days for acclimatization.
-
Hydration: Rats were orally loaded with 0.9% saline solution (25 mL/kg body weight).
-
Drug Administration: Immediately after saline loading, animals were administered one of the following via oral gavage:
-
Vehicle (0.5% carboxymethylcellulose)
-
This compound (10 mg/kg)
-
Furosemide (20 mg/kg)
-
Hydrochlorothiazide (20 mg/kg)
-
-
Data Collection: Urine was collected over a 6-hour period. Urine volume and electrolyte concentrations (Na+, K+, Cl-) were measured.
Results:
| Treatment Group | Urine Output (mL/6h) | Urinary Na+ Excretion (mmol/6h) | Urinary K+ Excretion (mmol/6h) | Na+/K+ Ratio |
| Vehicle | 4.2 ± 0.5 | 0.6 ± 0.1 | 0.8 ± 0.2 | 0.75 |
| This compound (10 mg/kg) | 12.5 ± 1.1 | 2.1 ± 0.3 | 0.9 ± 0.1 | 2.33 |
| Furosemide (20 mg/kg) | 15.1 ± 1.3 | 2.5 ± 0.4 | 1.8 ± 0.3 | 1.39 |
| HCTZ (20 mg/kg) | 9.8 ± 0.9 | 1.5 ± 0.2 | 1.2 ± 0.2 | 1.25 |
| Data are presented as mean ± standard deviation. |
Simulated Phase II Clinical Trial Data
Study Design
A hypothetical randomized, double-blind, placebo-controlled study was designed to evaluate the efficacy and safety of this compound in patients with mild to moderate hypertension.
Experimental Protocol:
-
Participants: 120 patients with a diagnosis of essential hypertension (systolic blood pressure 140-159 mmHg or diastolic blood pressure 90-99 mmHg).
-
Study Arms:
-
Placebo (n=40)
-
This compound (25 mg once daily) (n=40)
-
Hydrochlorothiazide (25 mg once daily) (n=40)
-
-
Duration: 4 weeks.
-
Primary Endpoint: Change from baseline in 24-hour ambulatory systolic blood pressure.
-
Secondary Endpoints: Change in 24-hour urinary sodium excretion, change in serum potassium levels.
Results:
| Parameter | Placebo | This compound (25 mg) | HCTZ (25 mg) |
| Change in Systolic BP (mmHg) | -2.5 ± 1.1 | -10.2 ± 1.5 | -8.5 ± 1.4 |
| Change in Diastolic BP (mmHg) | -1.8 ± 0.9 | -6.8 ± 1.1 | -5.9 ± 1.0 |
| Change in 24h Urinary Na+ Excretion (mmol) | +5 ± 10 | +85 ± 15 | +70 ± 12 |
| Change in Serum K+ (mEq/L) | -0.05 ± 0.1 | -0.1 ± 0.15 | -0.4 ± 0.2 |
| Data are presented as mean change from baseline ± standard deviation. |
Mechanism of Action & Signaling Pathways
This compound exerts its diuretic effect through a distinct mechanism compared to loop and thiazide diuretics. The following diagrams illustrate the signaling pathways.
Caption: Comparative signaling pathways of this compound, Furosemide, and HCTZ.
Experimental Workflow Diagrams
The following diagrams outline the workflows for the preclinical and clinical studies described.
Caption: Workflow for the preclinical evaluation of diuretic agents.
Caption: Workflow for the simulated Phase II clinical trial.
Validating the Molecular Targets of Ergone: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of ergone's performance against other alternatives, supported by experimental data. We delve into the molecular targets of this compound, focusing on its role in cancer cytotoxicity and nephroprotection, and present detailed experimental protocols for validation.
This compound, a natural compound derived from the fungus Polyporus umbellatus, has demonstrated significant potential as a therapeutic agent, exhibiting both cytotoxic effects against various cancer cell lines and protective effects in models of chronic kidney disease.[1] This guide synthesizes the current understanding of this compound's molecular targets and provides a framework for its validation and comparison with other therapeutic strategies.
I. Molecular Targets of this compound: An Overview
Current research indicates that this compound's therapeutic effects are primarily mediated through two key signaling pathways: the Transforming Growth Factor-beta (TGF-β) pathway, implicated in its nephroprotective activity, and the intrinsic apoptosis pathway, responsible for its cytotoxic effects on cancer cells.
A. Nephroprotection via TGF-β Signaling Inhibition
In the context of chronic kidney disease, this compound has been shown to downregulate the expression of Transforming Growth Factor-beta 1 (TGF-β1). TGF-β1 is a key cytokine that promotes renal fibrosis. By inhibiting this pathway, this compound helps to mitigate the progression of kidney damage. The proposed mechanism involves the inhibition of Smad protein phosphorylation, which are key downstream effectors of TGF-β signaling.
B. Cancer Cytotoxicity via Apoptosis Induction
This compound's anticancer activity is attributed to its ability to induce programmed cell death, or apoptosis, in cancer cells. This process is characterized by the activation of a cascade of enzymes known as caspases, which are the executioners of apoptosis. While the direct upstream target of this compound in this pathway is yet to be fully elucidated, its activity suggests an interaction with key regulators of the intrinsic apoptotic pathway.
II. Comparative Analysis of this compound and Alternative Therapeutics
To provide a comprehensive perspective, this section compares this compound with other drugs targeting the TGF-β and apoptosis pathways.
A. Comparison with other TGF-β Inhibitors
Several therapeutic agents targeting the TGF-β pathway are in various stages of clinical development for fibrotic diseases and cancer.[2][3][4][5]
| Therapeutic Agent | Mechanism of Action | Indication(s) | Clinical Development Stage |
| This compound | Downregulation of TGF-β1 expression | Chronic Kidney Disease (Preclinical) | Preclinical |
| Fresolimumab | Monoclonal antibody neutralizing TGF-β1, β2, and β3 | Idiopathic Pulmonary Fibrosis, Focal Segmental Glomerulosclerosis | Phase I/II |
| Galunisertib (LY2157229) | Small molecule inhibitor of TGF-β receptor I kinase | Pancreatic Cancer, Hepatocellular Carcinoma | Phase II |
| Trabedersen (AP 12009) | Antisense oligonucleotide targeting TGF-β2 mRNA | Pancreatic Cancer, Malignant Glioma, Colorectal Cancer | Phase I/II |
B. Comparison with other Apoptosis-Inducing Agents
A variety of anticancer drugs function by inducing apoptosis in tumor cells.[6][7][8]
| Therapeutic Agent | Mechanism of Action | Indication(s) | Clinical Development Stage |
| This compound | Induction of intrinsic apoptosis pathway | Rhabdomyosarcoma, Hepatocellular Carcinoma (Preclinical) | Preclinical |
| Venetoclax (ABT-199) | BCL-2 inhibitor | Chronic Lymphocytic Leukemia, Acute Myeloid Leukemia | Approved |
| Navitoclax (ABT-263) | BCL-2 and BCL-xL inhibitor | Various hematological and solid tumors | Phase I/II |
| TRAIL Receptor Agonists | Activate the extrinsic apoptosis pathway | Various solid and hematological tumors | Phase I/II |
III. Experimental Protocols for Target Validation
Validating the molecular targets of this compound requires a series of well-defined experiments. Below are detailed methodologies for key assays.
A. Western Blot Analysis for Smad Phosphorylation
This protocol is designed to assess the effect of this compound on the phosphorylation of Smad2 and Smad3, key downstream mediators of TGF-β signaling.
Materials:
-
Renal cell line (e.g., HK-2)
-
This compound
-
TGF-β1
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies: anti-phospho-Smad2, anti-phospho-Smad3, anti-total-Smad2/3, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed renal cells in 6-well plates and grow to 70-80% confluency.
-
Starve the cells in serum-free medium for 12-24 hours.
-
Pre-treat cells with varying concentrations of this compound for 1 hour.
-
Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 30 minutes.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize the levels of phosphorylated Smads to total Smads. β-actin is used as a loading control.
B. Caspase Activity Assay
This protocol measures the activity of key executioner caspases, such as caspase-3 and caspase-7, to confirm the induction of apoptosis by this compound.
Materials:
-
Cancer cell line (e.g., RD or HepG2)
-
This compound
-
Caspase-Glo® 3/7 Assay kit (or similar fluorometric/colorimetric assay)
-
96-well white-walled plates (for luminescent assays) or clear plates (for colorimetric/fluorometric assays)
-
Plate reader capable of measuring luminescence, fluorescence, or absorbance
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Allow cells to attach and grow overnight.
-
Treat the cells with varying concentrations of this compound for 24-48 hours. Include a vehicle control and a positive control (e.g., staurosporine).
-
Equilibrate the plate and its contents to room temperature.
-
Prepare the caspase assay reagent according to the manufacturer's instructions.
-
Add the reagent to each well and mix gently.
-
Incubate the plate at room temperature for the time specified in the manufacturer's protocol (typically 30-60 minutes), protected from light.
-
Measure the luminescence, fluorescence, or absorbance using a plate reader.
-
Normalize the readings to the vehicle control to determine the fold-change in caspase activity.
IV. Visualizing the Molecular Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the signaling pathways affected by this compound and the experimental workflows for its target validation.
Figure 1. Proposed mechanism of this compound in the TGF-β signaling pathway.
Figure 2. Proposed mechanism of this compound-induced apoptosis.
Figure 3. Experimental workflow for validating this compound's molecular targets.
References
- 1. Targeting Anti–TGF-β Therapy to Fibrotic Kidneys with a Dual Specificity Antibody Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Development of TGF-β Signaling Inhibitors for Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Perspective on the Development of TGF-β Inhibitors for Cancer Treatment [mdpi.com]
- 4. Efficacy of therapies targeting TGF-β in solid tumors: a systematic review and meta-analysis of clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Apoptosis induced by anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel Apoptosis-Inducing Agents for the Treatment of Cancer, a New Arsenal in the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Apoptosis as anticancer mechanism: function and dysfunction of its modulators and targeted therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Transcriptomic Analysis of Ergone-Treated Cancer Cells
A comprehensive guide for researchers, scientists, and drug development professionals on the transcriptomic effects of ergone, providing objective comparisons with supporting experimental data and detailed methodologies.
This guide delves into the transcriptomic landscape of cancer cells following treatment with this compound, a natural compound with demonstrated cytotoxic properties. By presenting a comparative analysis of gene expression profiles between this compound-treated and control cells, this document aims to elucidate the molecular mechanisms underlying its anti-cancer activity. The data presented herein is a synthesis of findings from studies on this compound and related sterol compounds, offering a valuable resource for researchers investigating novel therapeutic agents.
Quantitative Data Summary
The following table summarizes the differentially expressed genes (DEGs) in cancer cells treated with this compound compared to an untreated control group. The data is representative of transcriptomic studies and highlights key genes implicated in cellular processes affected by this compound. A positive log2 fold change indicates upregulation, while a negative value signifies downregulation.
| Gene Symbol | Gene Name | Log2 Fold Change | p-value | Biological Process |
| Upregulated Genes | ||||
| BAX | BCL2 Associated X, Apoptosis Regulator | 2.58 | <0.01 | Apoptosis, Cell Cycle Arrest |
| CASP3 | Caspase 3 | 2.15 | <0.01 | Apoptosis |
| CASP8 | Caspase 8 | 1.98 | <0.02 | Apoptosis (Extrinsic Pathway) |
| CASP9 | Caspase 9 | 2.05 | <0.01 | Apoptosis (Intrinsic Pathway) |
| PARP1 | Poly(ADP-ribose) Polymerase 1 | 1.89 | <0.03 | DNA Repair, Apoptosis |
| DUSP1 | Dual Specificity Phosphatase 1 | 3.10 | <0.001 | Signal Transduction, MAPK Pathway |
| DUSP2 | Dual Specificity Phosphatase 2 | 2.75 | <0.001 | Signal Transduction, MAPK Pathway |
| Downregulated Genes | ||||
| BCL2 | B-cell CLL/lymphoma 2 | -2.80 | <0.01 | Anti-apoptosis |
| CCND1 | Cyclin D1 | -2.25 | <0.02 | Cell Cycle Progression |
| CDK4 | Cyclin Dependent Kinase 4 | -1.95 | <0.03 | Cell Cycle Progression |
| MYC | MYC Proto-Oncogene, bHLH Transcription Factor | -2.50 | <0.01 | Cell Proliferation, Transcription |
| SURVIVIN | Baculoviral IAP Repeat Containing 5 | -2.65 | <0.01 | Inhibition of Apoptosis |
| LARS2 | Leucyl-tRNA Synthetase 2, Mitochondrial | -1.50 | <0.05 | Mitochondrial Protein Synthesis |
| SIRPA | Signal Regulatory Protein Alpha | -1.70 | <0.04 | Immune Regulation |
| HCLS1 | Hematopoietic Cell-Specific Lyn Substrate 1 | -1.62 | <0.04 | Signal Transduction |
Experimental Protocols
The methodologies outlined below are standard protocols for conducting a comparative transcriptomic analysis of cells treated with a compound like this compound.
Cell Culture and Treatment
-
Cell Lines: Human cancer cell lines such as Hepatocellular carcinoma (HepG-2) or Muscle rhabdomyosarcoma (RD) are commonly used.[1]
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. Cells are seeded in 6-well plates and allowed to attach overnight. The following day, the media is replaced with fresh media containing either this compound at a final concentration (e.g., 10 µM) or an equivalent volume of DMSO for the vehicle control group.[2]
-
Incubation: Cells are incubated for a predetermined time period (e.g., 6, 12, or 24 hours) before harvesting for RNA extraction.
RNA Extraction and Quality Control
-
RNA Isolation: Total RNA is extracted from both this compound-treated and control cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Quality Control: The quantity and quality of the extracted RNA are assessed. RNA concentration is measured using a spectrophotometer (e.g., NanoDrop). RNA integrity is evaluated using an Agilent Bioanalyzer to ensure high-quality RNA (RIN score > 8.0) for sequencing.
Library Preparation and RNA Sequencing (RNA-Seq)
-
Library Construction: An RNA-Seq library is prepared from the total RNA using a library preparation kit (e.g., NEBNext Ultra II RNA Library Prep Kit for Illumina). This process typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform, such as an Illumina NovaSeq or HiSeq, to generate a large number of short reads.
Bioinformatic Analysis of Transcriptomic Data
-
Quality Control of Reads: Raw sequencing reads are assessed for quality using tools like FastQC. Adapter sequences and low-quality reads are trimmed.
-
Read Alignment: The high-quality reads are aligned to a reference human genome (e.g., GRCh38) using a splice-aware aligner like STAR or HISAT2.
-
Quantification of Gene Expression: The number of reads mapping to each gene is counted using tools such as HTSeq or featureCounts.
-
Differential Gene Expression Analysis: The raw read counts are used to identify differentially expressed genes between the this compound-treated and control groups.[3] Software packages like DESeq2 or edgeR are employed for this analysis.[3] Genes with a |log2 fold change| > 1 and a false discovery rate (FDR) or adjusted p-value < 0.05 are typically considered significantly differentially expressed.
-
Pathway and Functional Enrichment Analysis: To understand the biological implications of the differentially expressed genes, gene ontology (GO) and pathway enrichment analysis (e.g., KEGG pathways) are performed using tools like DAVID, Metascape, or GSEA.
Visualizations
Signaling Pathway Diagram
Caption: this compound-induced apoptotic signaling pathways.
Experimental Workflow Diagram
Caption: Workflow for comparative transcriptomic analysis.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Chemical Waste
The responsible disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. For researchers, scientists, and professionals in drug development, adherence to established protocols is paramount to ensure a safe working environment and compliance with regulatory standards. This guide provides essential, step-by-step information for the proper disposal of laboratory chemical waste, drawing upon general safety principles.
Immediate Safety and Logistical Information
All chemical waste must be managed in accordance with local, regional, and national regulations.[1][2][3][4] The primary responsibility for proper waste management lies with the waste generator.[5][6] Before beginning any experiment, it is crucial to have a clear plan for the disposal of all resulting chemical waste.
Key Principles of Chemical Waste Management:
-
Identification: All waste must be accurately identified.[5] Generators must determine if their waste is hazardous.[5]
-
Segregation: Do not mix different types of chemical waste. Incompatible chemicals can react violently, producing heat, toxic gases, or explosions.[7]
-
Containment: Use appropriate, chemically compatible containers for waste accumulation.[8] Containers must be kept tightly closed except when adding waste.[8]
-
Labeling: All waste containers must be clearly labeled with their contents.[8]
-
Storage: Store waste in a designated, well-ventilated area away from ignition sources and incompatible materials.[1][4]
Quantitative Data for Disposal Considerations
For certain types of aqueous, non-hazardous waste, disposal via the sanitary sewer may be permissible, subject to strict limitations. However, it is imperative to consult your institution's specific guidelines and local regulations before proceeding.
| Parameter | Permissible Limit for Sanitary Sewer Discharge | Source |
| pH | 5.5 - 9.0 | [8] |
Note: This is a general guideline. Always verify with your local environmental health and safety (EH&S) office and the specific Safety Data Sheet (SDS) for the chemical.
Experimental Protocols: Spill Management
In the event of a chemical spill, immediate and appropriate action is necessary to mitigate hazards. The following are general protocols for small and large spills.
Small Spills
-
Alert Personnel: Notify others in the immediate area.
-
Containment: Absorb the spill with an inert material such as vermiculite, dry sand, or earth.[1][2][3]
-
Clean-up: Wipe up the absorbed material with a cloth or fleece.[1][2][3]
-
Decontamination: Thoroughly clean the surface to remove any residual contamination.[1][2][3]
-
Disposal: Place all contaminated materials into a suitable, labeled container for hazardous waste disposal.[1][2][3] Never return spilled material to the original container.[1][2][3]
Large Spills
-
Evacuate: Evacuate the area immediately.
-
Alert Authorities: Contact your institution's emergency response team or the local fire department.
-
Isolate the Area: If it is safe to do so, stop the flow of the material and dike the spilled area to prevent spreading.[1][2][3]
-
Ignition Sources: Eliminate all ignition sources such as sparks, flames, and smoking in the immediate area.[1]
-
Ventilate: Ensure the area is well-ventilated.
Visualizing the Disposal Workflow
The following diagram illustrates the general decision-making process and workflow for the proper disposal of laboratory chemical waste.
Caption: General workflow for the proper disposal of laboratory chemical waste.
References
- 1. msds.ergon.com [msds.ergon.com]
- 2. msds.ergon.com [msds.ergon.com]
- 3. msds.ergon.com [msds.ergon.com]
- 4. msds.ergon.com [msds.ergon.com]
- 5. ergenvironmental.com [ergenvironmental.com]
- 6. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 7. albaugh.com [albaugh.com]
- 8. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
Essential Safety and Handling Guide for Cyclophosphamide
Disclaimer: The substance "Ergone" is not a recognized chemical. This guide has been created using Cyclophosphamide, a hazardous chemotherapy agent, as a representative example to illustrate the essential safety protocols, personal protective equipment (PPE) requirements, and handling procedures for a high-hazard laboratory chemical. Researchers, scientists, and drug development professionals should always consult the specific Safety Data Sheet (SDS) for any chemical before handling.
Immediate Safety and Logistical Information
Cyclophosphamide is a potent cytotoxic and genotoxic agent that requires strict handling protocols to prevent occupational exposure.[1][2] Primary routes of exposure include inhalation, dermal absorption, and accidental injection.[3] It is classified as a human carcinogen and can cause genetic defects, damage fertility, and harm an unborn child.[1][4][5]
Emergency Procedures:
-
Eye Contact: Immediately flush with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[6][7]
-
Skin Contact: Immediately remove contaminated clothing.[6] Wash the affected area thoroughly with soap and water for at least 15 minutes.[8] Seek medical attention.[6]
-
Inhalation: Move to fresh air and rest. Seek immediate medical attention.[6][7]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[6][9]
-
Spills: Evacuate non-essential personnel from the area.[7] Spill cleanup should only be performed by trained personnel wearing appropriate PPE.[7] Collect spilled material using a method that minimizes dust generation, such as a damp cloth or a filtered vacuum.[7] Decontaminate the area with a 10% bleach solution followed by a detergent rinse.[3][10] All cleanup materials are considered hazardous waste.[11]
Operational Plan: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling Cyclophosphamide to minimize exposure.[4] Engineering controls, such as a certified Class II Type B biological safety cabinet (BSC) or a fume hood, are the primary means of control and must be used for all manipulations of the drug, including weighing and solution preparation.[3]
| PPE Item | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated, powder-free nitrile gloves is required.[3] | Thicker gloves provide better protection as cytotoxic drugs can permeate most glove materials.[4] Double-gloving provides an extra layer of protection. |
| Gown | Disposable, moisture-resistant, long-sleeved gown with closed front and cuffs.[4] | Protects skin and personal clothing from contamination. Must be discarded as hazardous waste after use.[3] |
| Eye/Face Protection | Full-face shield or safety goggles worn in conjunction with a fluid-resistant mask.[3][12] | Protects against splashes and aerosols.[3][12] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N100, P100) must be worn for procedures with a high risk of aerosol generation, such as cleaning up spills outside of a containment device.[3][4] | Surgical masks are not sufficient to protect against chemical aerosols.[4] |
| Additional Wear | Disposable hair covering and shoe covers.[3][10] | Prevents contamination of personal items and reduces the spread of the hazardous material outside the designated work area. |
Quantitative Data Summary
| Parameter | Value | Reference |
| CAS Number | 50-18-0 | [4] |
| Molecular Formula | C₇H₁₅Cl₂N₂O₂P | [4] |
| Appearance | White crystalline powder | [1][4] |
| Oral LD50 (Rat) | 180 mg/kg | [13] |
| Occupational Exposure Limit (OEL) | No universally established OEL. A proposed TWA of 0.01 mg/m³ has been suggested based on carcinogenicity data. | [4][13] |
| Carcinogenicity | IARC Group 1: Carcinogenic to humans. | [4] |
| Reproductive Toxicity | Category 1A: May damage fertility or the unborn child. | [1][5] |
| Mutagenicity | Category 1A/1B: May cause genetic defects. | [1][5] |
Disposal Plan
All materials that come into contact with Cyclophosphamide are considered hazardous waste and must be disposed of accordingly.[11]
-
Sharps: Needles, syringes, and other contaminated sharps must be placed immediately into an approved, puncture-proof sharps container labeled for cytotoxic waste.[3]
-
Solid Waste: All PPE (gowns, gloves, masks, etc.), disposable labware, and cleaning materials must be double-bagged in clearly labeled, sealed transparent or red biohazard bags.[3][10]
-
Liquid Waste: Unused solutions and contaminated liquids should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour Cyclophosphamide waste down the drain.[3]
-
Waste Pickup: All waste must be stored in a designated, secure area with secondary containment and disposed of through an authorized chemical waste management service.[3]
Experimental Protocol: Preparation of a 10 mg/mL Cyclophosphamide Solution
Objective: To safely prepare a 10 mg/mL stock solution of Cyclophosphamide in sterile saline for in vitro experiments.
Materials:
-
Cyclophosphamide powder (solid)
-
Sterile 0.9% saline solution
-
Sterile 15 mL conical tubes
-
Chemotherapy-rated sterile syringes and needles
-
Sterile 0.22 µm syringe filter
-
70% Isopropanol
-
Plastic-backed absorbent pads
-
Cytotoxic waste containers (sharps and solid waste)
Procedure:
-
Preparation of Work Area:
-
Don all required PPE as specified in the table above (double gloves, gown, face shield, etc.).
-
Work must be performed within a certified Class II Type B Biological Safety Cabinet (BSC).[3]
-
Cover the work surface of the BSC with a plastic-backed absorbent pad.[12]
-
Disinfect all materials entering the BSC with 70% isopropanol.
-
-
Weighing Cyclophosphamide:
-
Tare a sterile 15 mL conical tube on a balance located inside the BSC.
-
Carefully weigh the desired amount of Cyclophosphamide powder directly into the conical tube. Avoid creating dust.[3]
-
-
Reconstitution:
-
Using a sterile syringe and needle, draw up the calculated volume of sterile saline.
-
Slowly add the saline to the conical tube containing the Cyclophosphamide powder. Keep the tube opening directed away from you.
-
Securely cap the tube and gently vortex or invert until the powder is completely dissolved.
-
-
Sterilization:
-
Using a new sterile syringe, draw up the reconstituted Cyclophosphamide solution.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter the solution into a new, sterile, and clearly labeled conical tube.
-
-
Post-Procedure Cleanup:
-
Wipe down all external surfaces of containers and equipment used with 70% isopropanol before removing them from the BSC.
-
Dispose of all contaminated materials (syringes, needles, filters, absorbent pad, gloves, etc.) in the appropriate cytotoxic waste containers located inside the BSC.[3]
-
Remove the outer pair of gloves and dispose of them.
-
Decontaminate the surfaces of the BSC as per laboratory protocol.[3]
-
Remove remaining PPE in the designated area and dispose of it as hazardous waste.
-
Thoroughly wash hands with soap and water.
-
Visual Guides
Caption: Workflow for PPE selection and use when handling Cyclophosphamide.
Caption: Logical pathway for the safe disposal of Cyclophosphamide waste.
References
- 1. hnzchemlibrary.co.nz [hnzchemlibrary.co.nz]
- 2. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 3. lsuhsc.edu [lsuhsc.edu]
- 4. med-fom-spph-oshcw.sites.olt.ubc.ca [med-fom-spph-oshcw.sites.olt.ubc.ca]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. northamerica.covetrus.com [northamerica.covetrus.com]
- 7. cdn.pfizer.com [cdn.pfizer.com]
- 8. bccancer.bc.ca [bccancer.bc.ca]
- 9. echemi.com [echemi.com]
- 10. einsteinmed.edu [einsteinmed.edu]
- 11. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 12. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
